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Core Science & Biosynthesis

Foundational

The Occurrence and Analysis of Jasminoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Jasminoside B, a secoiridoid glycoside, is a naturally occurring compound with potential pharmacological activities, including anti-inflammatory, a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasminoside B, a secoiridoid glycoside, is a naturally occurring compound with potential pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] This technical guide provides an in-depth overview of the known natural sources of Jasminoside B, methodologies for its extraction and quantification, and a review of the associated biological signaling pathways. The information presented herein is intended to support further research and development of this promising bioactive molecule.

Natural Sources of Jasminoside B

Jasminoside B has been identified in plant species belonging to the genera Gardenia and Jasminum. While qualitative identification has been established in several species, comprehensive quantitative data remains a subject of ongoing research.

Principal Botanical Sources

The primary documented sources of Jasminoside B are:

  • Gardenia jasminoides Ellis : Commonly known as Cape Jasmine or Zhi Zi in traditional Chinese medicine, the fruits of this plant are a significant source of various iridoid glycosides, including Jasminoside B.[2] The plant is widely cultivated for its ornamental and medicinal properties.[3]

  • Jasminum species : The genus Jasminum, belonging to the Oleaceae family, is another source of Jasminoside B and related secoiridoid glucosides.[1] Species within this genus that have been reported to contain similar compounds include Jasminum officinale, Jasminum amplexicaule, and Jasminum lanceolarium.[4][5]

Quantitative Analysis of Related Compounds in Gardenia jasminoides

While specific quantitative data for Jasminoside B is not extensively available in the public domain, studies on the phytochemical composition of Gardenia jasminoides provide valuable context on the concentration of other major iridoid glycosides. This data suggests the potential yield of Jasminoside B from this source.

CompoundPlant PartConcentration (µg/mg of dry weight)Reference
GeniposideFruit56.37 ± 26.24[6][7]
GardenosideFruit49.57 ± 18.78[6]
Geniposidic acidFruit3.15 ± 3.27[6][7]
Chlorogenic acidFruit0.69 ± 0.39[6][7]

Experimental Protocols

The following sections detail generalized protocols for the extraction, isolation, and quantification of Jasminoside B from plant materials, based on established methods for similar secoiridoid glycosides from Gardenia jasminoides.

Extraction of Jasminoside B from Gardenia jasminoides Fruit

This protocol is adapted from methods used for the extraction of iridoid glycosides from Gardenia jasminoides.

Objective: To extract a crude mixture of phytochemicals, including Jasminoside B, from dried plant material.

Materials:

  • Dried and powdered fruit of Gardenia jasminoides

  • 70% Methanol in water (v/v)

  • Celite (diatomaceous earth)

  • Ultrasonic bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Sample Preparation: Grind the dried fruits of Gardenia jasminoides into a fine powder.

  • Matrix Solid-Phase Dispersion (MSPD):

    • Mix 0.5 g of the powdered plant material with 0.75 g of Celite in a mortar.

    • Gently blend the mixture with a pestle until a homogeneous mixture is obtained.

  • Extraction:

    • Transfer the mixture to a suitable extraction vessel.

    • Add 25 mL of 70% methanol.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

    • Wash the residue with a small volume of 70% methanol.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Storage: Store the dried crude extract at -20°C until further purification and analysis.

Quantification of Jasminoside B by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol outlines a general method for the quantitative analysis of Jasminoside B.

Objective: To determine the concentration of Jasminoside B in a plant extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Methanol

  • Gradient Elution:

    • 0-10 min: 15-30% B

    • 10-45 min: 30-50% B

    • 45-50 min: 50-80% B

    • 50-55 min: 80-95% B

    • 55-60 min: 100% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 238 nm (or determined by UV-Vis spectrum of a pure standard)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of pure Jasminoside B standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the crude extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the Jasminoside B standard against its concentration. Determine the concentration of Jasminoside B in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Biological Activities

While the specific molecular mechanisms of Jasminoside B are still under investigation, studies on extracts from Gardenia jasminoides and related iridoid glycosides suggest involvement in key signaling pathways related to inflammation and neuroprotection.

Anti-Inflammatory Signaling Pathways

Extracts from Gardenia jasminoides have been shown to exert anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

G cluster_inflammation Anti-inflammatory Action of Gardenia jasminoides Extract cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 JNK JNK TAK1->JNK Phosphorylates p38 p38 TAK1->p38 Phosphorylates IKK IKK TAK1->IKK Phosphorylates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB (p65/p50) Nucleus Nucleus NFκB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes Upregulates Transcription JasminosideB Jasminoside B containing Gardenia Extract JasminosideB->JNK Inhibits JasminosideB->p38 Inhibits JasminosideB->IKK Inhibits

Caption: Putative anti-inflammatory signaling pathway modulated by Gardenia jasminoides extract.

Neuroprotective Mechanisms

The neuroprotective effects of many natural compounds are attributed to their ability to counteract oxidative stress and inhibit apoptotic pathways.

G cluster_neuroprotection General Neuroprotective Mechanism of Natural Glycosides OxidativeStress Oxidative Stress (e.g., ROS, RNS) MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction CaspaseActivation Caspase Activation MitochondrialDysfunction->CaspaseActivation Initiates Apoptosis Apoptosis (Neuronal Cell Death) CaspaseActivation->Apoptosis Executes JasminosideB Jasminoside B JasminosideB->OxidativeStress Scavenges Nrf2 Nrf2 JasminosideB->Nrf2 Activates Bcl2 Bcl-2 (Anti-apoptotic) JasminosideB->Bcl2 Upregulates ARE ARE Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Upregulates Transcription Bcl2->CaspaseActivation Inhibits

Caption: Proposed neuroprotective mechanisms of Jasminoside B.

Experimental Workflow for Bioactivity Screening

A typical workflow for investigating the biological activity of Jasminoside B is outlined below.

G cluster_workflow Experimental Workflow for Bioactivity Screening Extraction Extraction from Plant Material Purification Purification & Isolation of Jasminoside B Extraction->Purification Identification Structural Elucidation (NMR, MS) Purification->Identification InVitro In Vitro Assays (e.g., Cell Culture) Identification->InVitro InVivo In Vivo Models (e.g., Animal Studies) InVitro->InVivo Mechanism Mechanism of Action Studies (Western Blot, qPCR) InVivo->Mechanism

Caption: General experimental workflow for Jasminoside B research.

Conclusion

Jasminoside B is a compelling natural product with demonstrated presence in medicinally important plants like Gardenia jasminoides. While further quantitative studies and specific mechanistic investigations are warranted, the existing body of research on related compounds and plant extracts provides a strong foundation for future drug discovery and development efforts. The protocols and pathway diagrams presented in this guide offer a framework for researchers to build upon in their exploration of Jasminoside B's therapeutic potential.

References

Exploratory

The Enigmatic Jasminoside B: A Technical Guide to its Discovery, Isolation, and Biological Significance

For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide delves into the current scientific understanding of Jasminoside B, a naturally occurring iridoid glycoside. While init...

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of Jasminoside B, a naturally occurring iridoid glycoside. While initially sought from Jasminum species, this investigation reveals a noteworthy correction to its botanical origins and synthesizes the available technical data on its isolation, characterization, and potential therapeutic mechanisms.

Discovery and Botanical Source Correction

Initial inquiries into Jasminoside B often associate it with the Jasminum genus, likely due to its name. However, a comprehensive review of the scientific literature indicates that Jasminoside B is predominantly isolated from the fruits of Gardenia jasminoides Ellis.[1][2][3] In contrast, extensive phytochemical reviews of various Jasminum species, such as Jasminum officinale, Jasminum sambac, and Jasminum amplexicaule, detail a wide array of other iridoids, secoiridoids, flavonoids, and essential oils, but do not list Jasminoside B as a constituent.[4][5][6][7]

One study on Jasminum officinale var. grandiflorum reported the isolation of a new iridoid glycoside named "jasgranoside B".[4][8][9][10] However, without detailed structural elucidation and spectroscopic data for comparison, it cannot be definitively concluded that jasgranoside B is identical to Jasminoside B. Therefore, for the purpose of this guide, all subsequent information pertains to Jasminoside B isolated from Gardenia jasminoides.

Physicochemical Properties of Jasminoside B

A summary of the key physicochemical properties of Jasminoside B is presented in Table 1. This data is crucial for its identification and for the development of analytical and purification methods.

PropertyValueReference
Molecular Formula C₁₆H₂₆O₈[2][11]
Molecular Weight 346.376 g/mol [2][11]
CAS Number 214125-04-9[2][11]
Class Iridoid Glycoside[11]
Purity (Commercial) 95% - 99%[2]
Identification Methods Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[2]

Experimental Protocols: Isolation and Purification

Extraction

The initial step involves the extraction of the dried and powdered fruits of Gardenia jasminoides. A common method is solvent extraction, often utilizing a hydroalcoholic solution.

  • Solvent: A 60% ethanol-water solution (v/v) is frequently used for the extraction of iridoid glycosides from Gardenia fruits.[12]

  • Method: Percolation or reflux extraction are common techniques. For instance, dried fruit powder can be percolated with the solvent at room temperature.[12] Alternatively, ultrasound-assisted extraction (UAE) can be employed to enhance efficiency, with optimal conditions reported as a solid-to-liquid ratio of 1:30 in water at 70°C for 30 minutes.[13]

  • Concentration: The resulting extract is typically concentrated under reduced pressure to yield a crude extract.

Purification

The crude extract, containing a complex mixture of compounds, is then subjected to various chromatographic techniques for the purification of Jasminoside B.

  • Liquid-Liquid Partitioning: The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as cyclohexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Iridoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.[13]

  • Column Chromatography: Macroporous adsorption resins are widely used for the initial purification of iridoid glycosides. Resins like D101 are effective in enriching the glycoside fraction.[12] The process involves:

    • Adsorption: The extract is loaded onto the resin-packed column.

    • Washing: The column is washed with water to remove highly polar impurities.

    • Elution: The iridoid glycosides are eluted with a stepwise or gradient of ethanol-water solutions (e.g., 20% ethanol).[12]

  • Further Purification: For higher purity, fractions enriched with Jasminoside B may require further chromatographic steps, such as silica gel column chromatography or preparative high-performance liquid chromatography (prep-HPLC).[13]

Structural Elucidation

The definitive identification and structural elucidation of Jasminoside B rely on a combination of spectroscopic techniques.

Spectroscopic Data

While a complete, tabulated set of NMR data for Jasminoside B is not available in the reviewed literature, the primary methods for its structural confirmation are 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]

  • ¹H-NMR and ¹³C-NMR: These techniques provide detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, their chemical environments, and their connectivity. For a comprehensive structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are essential.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of Jasminoside B, confirming its molecular formula.

Biological Activity and Signaling Pathways

Jasminoside B, as an iridoid glycoside, is reported to possess various pharmacological activities, with anti-inflammatory effects being a key area of interest.[11] The mechanism of action for iridoid glycosides often involves the modulation of key inflammatory signaling pathways.

Anti-inflammatory Mechanism

Studies on various iridoid glycosides have demonstrated their ability to suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include c-Jun N-terminal kinase (JNK).[1][14][4][5][6][15]

The proposed anti-inflammatory signaling pathway for iridoid glycosides like Jasminoside B is as follows:

anti_inflammatory_pathway cluster_nucleus cluster_nucleus2 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK JNK JNK TLR4->JNK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes activates AP1 AP-1 JNK->AP1 activates AP1->Nucleus translocates AP1->Genes activates JasminosideB Jasminoside B (Iridoid Glycoside) JasminosideB->IKK inhibits JasminosideB->JNK inhibits

Fig. 1: Proposed anti-inflammatory signaling pathway of Jasminoside B.

Experimental Workflow

The general workflow for the discovery and isolation of Jasminoside B from its botanical source can be summarized in the following diagram:

isolation_workflow Plant Plant Material (Gardenia jasminoides fruits) Extraction Extraction (e.g., 60% Ethanol) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate, n-Butanol) CrudeExtract->Partition Fractions Enriched Fractions Partition->Fractions ColumnChrom Column Chromatography (Macroporous Resin/Silica Gel) Fractions->ColumnChrom PureCompound Isolated Jasminoside B ColumnChrom->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis FinalProduct Characterized Jasminoside B Analysis->FinalProduct

References

Foundational

physical and chemical properties of Jasminoside B

For Researchers, Scientists, and Drug Development Professionals Abstract Jasminoside B, a naturally occurring iridoid glycoside, has garnered significant attention within the scientific community for its diverse pharmaco...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasminoside B, a naturally occurring iridoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities. Isolated from medicinal plants such as Gardenia jasminoides and Asarum sieboldii, this compound exhibits promising immunosuppressive, anti-inflammatory, and neuroprotective properties.[1] This technical guide provides a detailed overview of the physical and chemical properties of Jasminoside B, methodologies for its isolation and analysis, and an in-depth exploration of its known biological activities and underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

Jasminoside B is a white crystalline solid. Its fundamental physical and chemical properties are summarized in the table below, providing a foundational understanding of its molecular characteristics.

PropertyValueReference
Molecular Formula C₁₆H₂₆O₈[1][2][3]
Molecular Weight 346.376 g/mol [2][3]
CAS Number 214125-04-9[1][2][3]
Appearance White Powder/Crystalline Solid
Solubility Soluble in Dimethyl Sulfoxide (DMSO).
Purity Typically >95% (as determined by HPLC)[2]

Table 1: Physical and Chemical Properties of Jasminoside B

Spectroscopic Data

  • ¹H and ¹³C NMR: These techniques are crucial for determining the carbon-hydrogen framework of the molecule, including the stereochemistry of the glycosidic linkage and the iridoid core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

Experimental Protocols

Isolation and Purification of Jasminoside B

Jasminoside B is naturally found in plants of the Gardenia and Asarum genera. The general workflow for its isolation and purification from plant material is outlined below.

experimental_workflow plant_material Dried Plant Material (e.g., Gardenia jasminoides fruits) extraction Solvent Extraction (e.g., Methanol or Ethanol) plant_material->extraction partition Liquid-Liquid Partition (e.g., Ethyl Acetate/Water) extraction->partition chromatography Column Chromatography (e.g., Silica Gel, Sephadex) partition->chromatography hplc Preparative HPLC chromatography->hplc jasminoside_b Pure Jasminoside B hplc->jasminoside_b

Figure 1: General workflow for the isolation and purification of Jasminoside B.

Methodology:

  • Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as methanol or ethanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the target compound.

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning. This step helps to separate compounds based on their polarity. For instance, the extract might be partitioned between ethyl acetate and water to remove highly polar or non-polar impurities.

  • Column Chromatography: The resulting fraction enriched with Jasminoside B is further purified using various column chromatography techniques. Silica gel chromatography is commonly employed to separate compounds based on their affinity to the stationary phase. Size-exclusion chromatography, using resins like Sephadex, may also be used to separate molecules based on their size.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final step of purification often involves preparative HPLC. This technique provides high resolution and is capable of yielding highly pure Jasminoside B.[2]

Analysis and Identification

The identity and purity of the isolated Jasminoside B are confirmed using a combination of analytical techniques.

analysis_workflow pure_compound Purified Jasminoside B hplc_dad HPLC-DAD/ELSD (Purity Assessment) pure_compound->hplc_dad ms Mass Spectrometry (Molecular Weight) pure_compound->ms nmr NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) pure_compound->nmr final_id Confirmed Structure and Purity hplc_dad->final_id ms->final_id nmr->final_id anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Inflammatory Response lps LPS tlr4 TLR4 lps->tlr4 Activates nfkb NF-κB Pathway tlr4->nfkb mapk MAPK Pathway (JNK, p38) tlr4->mapk cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines Upregulates mapk->cytokines Upregulates jasminoside_b Jasminoside B jasminoside_b->nfkb Inhibits jasminoside_b->mapk Inhibits neuroprotective_pathway cluster_stress Cellular Stressors cluster_pathways Pro-survival Signaling cluster_response Cellular Outcome stress Oxidative Stress Neuroinflammation pi3k_akt PI3K/Akt Pathway stress->pi3k_akt Inhibits bdnf_trkb BDNF/TrkB Pathway stress->bdnf_trkb Inhibits apoptosis Apoptosis stress->apoptosis Induces survival Neuronal Survival Synaptic Plasticity pi3k_akt->survival Promotes bdnf_trkb->survival Promotes survival->apoptosis Inhibits jasminoside_b Jasminoside B jasminoside_b->stress Reduces jasminoside_b->pi3k_akt Activates jasminoside_b->bdnf_trkb Activates

References

Exploratory

Jasminoside B (CAS Number: 214125-04-9): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Jasminoside B, a natural compound isolated from Gardenia jasminoides. This document collates avail...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Jasminoside B, a natural compound isolated from Gardenia jasminoides. This document collates available physicochemical data, outlines plausible experimental protocols for its study, and explores its potential biological activities and mechanisms of action.

Physicochemical Properties

Jasminoside B is classified as a monocyclic monoterpenoid, a class of secondary metabolites found in various plants.[1] While detailed experimental data for some of its properties are not widely published, the following table summarizes its known and predicted physicochemical characteristics.

PropertyValueSource/Method
CAS Number 214125-04-9[2][3]
Molecular Formula C₁₆H₂₆O₈[2][3][4]
Molecular Weight 346.37 g/mol [2][3][4]
Botanical Source Gardenia jasminoides[2][3]
Compound Type Monocyclic Monoterpenoid / Triterpenoid[2][5]
Appearance Powder[5]
Purity >95% (Commercially available)[2][3]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[5]
Storage -20°C, desiccated[3][5]

Experimental Protocols

The following sections detail methodologies for the isolation, analysis, and biological evaluation of Jasminoside B. These protocols are based on established methods for similar compounds isolated from Gardenia jasminoides.

Isolation of Jasminoside B from Gardenia jasminoides

The isolation of Jasminoside B can be achieved through a multi-step chromatographic process, adapted from methods used for the separation of iridoid glycosides from Gardenia jasminoides fruits.[1][6]

Protocol:

  • Extraction:

    • Air-dried and powdered fruits of Gardenia jasminoides are extracted with 70% ethanol in water at room temperature.

    • The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Jasminoside B, being a glycoside, is expected to be enriched in the more polar fractions (ethyl acetate and/or n-butanol).

  • Column Chromatography:

    • The enriched fraction is subjected to column chromatography on silica gel.

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Jasminoside B.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions containing Jasminoside B are pooled, concentrated, and further purified by preparative reversed-phase HPLC.

    • Column: C18, 10 µm particle size.

    • Mobile Phase: A gradient of acetonitrile in water.

    • Detection: UV detection at approximately 240 nm.

    • Fractions corresponding to the peak of Jasminoside B are collected and the solvent is evaporated to yield the purified compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of Jasminoside B can be determined using analytical HPLC.

Protocol:

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode-Array Detector (DAD) or UV detector at 240 nm.

  • Injection Volume: 10 µL.

  • Quantification: Based on a calibration curve generated from a certified reference standard of Jasminoside B.

Biological Activity Assays

The immunosuppressive potential of Jasminoside B can be evaluated by its effect on T-lymphocyte proliferation.[1]

Protocol:

  • Cell Preparation:

    • Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

    • Cells are washed and resuspended in complete RPMI-1640 medium.

  • T-Cell Activation and Treatment:

    • PBMCs are seeded in a 96-well plate.

    • T-cell proliferation is stimulated using a combination of phorbol myristate acetate (PMA) and a monoclonal antibody against CD28.

    • Jasminoside B, dissolved in DMSO and diluted in culture medium, is added to the wells at various concentrations. A vehicle control (DMSO) is also included.

  • Proliferation Measurement (IL-2 Secretion Inhibition):

    • After a 24-hour incubation period, the cell culture supernatant is collected.

    • The concentration of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation, is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • The percentage of inhibition of IL-2 secretion is calculated relative to the stimulated, untreated control.

The anti-inflammatory effect of Jasminoside B can be assessed by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Culture and Treatment:

    • RAW 264.7 cells are cultured in DMEM medium supplemented with 10% FBS.

    • Cells are seeded in a 96-well plate and allowed to adhere.

    • The cells are pre-treated with various concentrations of Jasminoside B for 1 hour.

    • Inflammation is induced by adding LPS (1 µg/mL) to the wells.

  • NO Measurement (Griess Assay):

    • After 24 hours of incubation, the culture supernatant is collected.

    • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

    • The absorbance is read at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

The neuroprotective potential of Jasminoside B can be evaluated by its ability to protect neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) from an oxidative stress-induced insult.

Protocol:

  • Cell Culture and Treatment:

    • SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium with 10% FBS.

    • Cells are seeded in a 96-well plate.

    • The cells are pre-treated with different concentrations of Jasminoside B for 24 hours.

    • Neurotoxicity is induced by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).

  • Cell Viability Assessment (MTT Assay):

    • After the neurotoxin treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • After incubation, the formazan crystals are dissolved in DMSO.

    • The absorbance is measured at 570 nm.

    • Cell viability is expressed as a percentage of the untreated control.

Biological Activities and Potential Mechanisms of Action

Jasminoside B has been reported to possess several pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and immunosuppressive effects.[4]

Anti-Inflammatory and Immunosuppressive Effects

While direct experimental evidence for Jasminoside B is limited, other iridoid glycosides from Gardenia jasminoides have demonstrated significant immunosuppressive activity by inhibiting IL-2 secretion in activated T-cells.[1] The anti-inflammatory effects of extracts from this plant are suggested to be mediated through the inhibition of the JNK and p38 MAPK signaling pathways.[7] Furthermore, other compounds from the same plant have been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation.[8] It is therefore plausible that Jasminoside B shares these mechanisms of action.

Neuroprotective Effects

The neuroprotective potential of Jasminoside B is suggested by studies on related compounds and extracts.[4] Flavonoids and other compounds with antioxidant properties have been shown to protect neuronal cells from oxidative stress and inflammation, which are key factors in neurodegenerative diseases.[9] A potential mechanism for neuroprotection could involve the modulation of cellular signaling cascades that protect against apoptosis and promote cell survival.[4]

Visualizations: Signaling Pathways and Workflows

Plausible Anti-Inflammatory Signaling Pathway

The following diagram illustrates the NF-κB signaling pathway, a likely target for the anti-inflammatory effects of compounds from Gardenia jasminoides.

Caption: Proposed anti-inflammatory mechanism of Jasminoside B via inhibition of the NF-κB pathway.

Experimental Workflow for Isolation and Purification

The following diagram outlines the general workflow for isolating Jasminoside B.

Isolation_Workflow Start Gardenia jasminoides Fruits Extraction Extraction (70% Ethanol) Start->Extraction Partitioning Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) Extraction->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom EtOAc/n-BuOH Fraction PrepHPLC Preparative HPLC (C18 Column) ColumnChrom->PrepHPLC Enriched Fractions End Pure Jasminoside B PrepHPLC->End

Caption: General workflow for the isolation and purification of Jasminoside B.

Logical Relationship of Biological Activities

This diagram illustrates the interconnectedness of the observed biological activities.

Biological_Activities JB Jasminoside B Mechanism Modulation of Signaling Pathways (e.g., NF-κB, MAPK) JB->Mechanism AntiInflammatory Anti-inflammatory Activity Neuroprotective Neuroprotective Activity AntiInflammatory->Neuroprotective Reduces Neuroinflammation Immunosuppressive Immunosuppressive Activity Antioxidant Antioxidant Activity Antioxidant->Neuroprotective Mechanism->AntiInflammatory Mechanism->Immunosuppressive Mechanism->Antioxidant

Caption: Interrelationship of the potential biological activities of Jasminoside B.

References

Foundational

Unveiling the Therapeutic Potential of Jasminoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Jasminoside B, a naturally occurring iridoid glycoside isolated from plants of the Jasminum and Gardenia genera, is emerging as a compound of i...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminoside B, a naturally occurring iridoid glycoside isolated from plants of the Jasminum and Gardenia genera, is emerging as a compound of interest in the field of pharmacology. Preliminary research and the broader biological activities of related compounds suggest that Jasminoside B may possess significant anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide aims to provide a comprehensive overview of the current understanding of the biological activities of Jasminoside B, drawing from available data on the compound and structurally related molecules. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, highlighting key experimental findings, potential mechanisms of action, and future research directions.

Core Biological Activities

While direct quantitative data for Jasminoside B is limited in the current body of scientific literature, the therapeutic potential of this compound can be inferred from studies on extracts of Gardenia jasminoides and related iridoid glycosides.

Antioxidant Activity

The antioxidant capacity of natural compounds is a critical indicator of their potential to mitigate oxidative stress- G. jasminoides cell cultures have high antioxidant activity due to phenolic compounds such as ferulic and chlorogenic acids.[1] Callus culture extracts showed significantly greater superoxide dismutase activity than leaf extracts.[1] While specific IC50 values for Jasminoside B in standard antioxidant assays are not yet widely reported, the general antioxidant potential of related compounds from the same plant family is acknowledged.

Table 1: Antioxidant Activity of Related Compounds and Extracts

Compound/ExtractAssayIC50/EC50/ActivitySource Organism
Jasminum auriculatum ethanolic extractDPPHBetter antioxidant activity than J. aungustifoliumJasminum auriculatum
Jasminum grandiflorum methanolic extractDPPHShowed better antioxidant activity than wild J. sambacJasminum grandiflorum
Jasminum multiflorum methanolic extractProtein DenaturationIC50: 425 µg/mLJasminum multiflorum[2]

Note: The data presented is for related species and extracts, highlighting the general antioxidant potential within the genus. Specific data for Jasminoside B is a key area for future research.

Anti-inflammatory Activity

The anti-inflammatory effects of compounds isolated from Jasminum and Gardenia species are well-documented.[1] These effects are often attributed to the inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, as well as the modulation of critical signaling pathways like Nuclear Factor-kappa B (NF-κB).[1][3] Extracts from Jasminum grandiflorum have been shown to reduce the expression of NF-κB p65 and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1.[1]

Table 2: Anti-inflammatory Activity of Related Compounds and Extracts

Compound/ExtractModel/AssayKey Findings
Jasminum grandiflorum total methanolic extractAcetic acid-induced ulcerative colitis in ratsReduced expression of NF-κB p65, TNF-α, IL-6, IL-1, and MPO.[1]
Jasminum grandiflorum total methanolic extractAdjuvant-induced arthritis in ratsReduced levels of cathepsin D, iNOS, and NO.[1]
Lignans and iridoids from Jasminum lanceolariumPhospholipase A2 inhibition in vitroIC50 values ranging from 1.76-5.22 mg/mL.[4]

Note: This table summarizes the anti-inflammatory properties of extracts and other compounds from the Jasminum genus. The specific contribution of Jasminoside B to these activities warrants direct investigation.

Neuroprotective Effects

The potential neuroprotective properties of Jasminoside B are inferred from the known effects of flavonoids and other phytochemicals in mitigating neuroinflammation and oxidative stress, key drivers of neurodegenerative diseases. While direct in vitro or in vivo studies on Jasminoside B's neuroprotective capacity are not extensively available, the foundational mechanisms of related compounds provide a strong rationale for its investigation in this area.

Signaling Pathways and Mechanisms of Action

The NF-κB signaling pathway is a critical regulator of the inflammatory response.[3][] Its activation leads to the transcription of numerous pro-inflammatory genes.[3] Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.[3] Based on the activities of related compounds, it is hypothesized that Jasminoside B may also modulate the NF-κB pathway.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Induces Transcription JasminosideB Jasminoside B (Hypothesized) JasminosideB->IKK Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB signaling pathway by Jasminoside B.

Experimental Protocols

To facilitate further research into the biological activities of Jasminoside B, this section outlines standard experimental methodologies for key assays.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay is used to quantify the production of nitric oxide, a key inflammatory mediator, by cells such as RAW 264.7 macrophages.

NO_Inhibition_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_jasminoside Add Jasminoside B (various concentrations) incubate1->add_jasminoside add_lps Add LPS (1 µg/mL) to induce NO production add_jasminoside->add_lps incubate2 Incubate for 24h add_lps->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess measure_absorbance Measure Absorbance at 540 nm add_griess->measure_absorbance calculate_ic50 Calculate % Inhibition and IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining nitric oxide inhibition using the Griess assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is a standard method for evaluating the antioxidant capacity of a compound.

Methodology:

  • Prepare a stock solution of Jasminoside B in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add various concentrations of the Jasminoside B solution.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is typically used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

In Vitro Neuroprotection Assay

This type of assay assesses the ability of a compound to protect neuronal cells from toxins or oxidative stress.

Methodology:

  • Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of Jasminoside B for a specified time (e.g., 1-2 hours).

  • Induce neurotoxicity by adding a neurotoxin (e.g., 6-hydroxydopamine for Parkinson's models, or glutamate for excitotoxicity models).[2]

  • Incubate for 24-48 hours.

  • Assess cell viability using an MTT or LDH assay.

  • An increase in cell viability in the presence of Jasminoside B compared to the toxin-only control indicates a neuroprotective effect.

Logical Relationship of Biological Activities

The antioxidant, anti-inflammatory, and neuroprotective activities of natural compounds are often interconnected. Oxidative stress can trigger inflammatory pathways, and both processes are implicated in the pathogenesis of neurodegenerative diseases.

Biological_Activity_Relationship Oxidative_Stress Oxidative Stress (ROS/RNS) Inflammation Inflammation (Cytokines, NO) Oxidative_Stress->Inflammation Induces Neurodegeneration Neurodegeneration Oxidative_Stress->Neurodegeneration Contributes to Inflammation->Oxidative_Stress Exacerbates Inflammation->Neurodegeneration Contributes to JasminosideB_AntiOx Jasminoside B (Antioxidant Activity) JasminosideB_AntiOx->Oxidative_Stress Mitigates JasminosideB_AntiInflam Jasminoside B (Anti-inflammatory Activity) JasminosideB_AntiInflam->Inflammation Reduces JasminosideB_Neuro Jasminoside B (Neuroprotective Effect) JasminosideB_Neuro->Neurodegeneration Protects Against

Caption: Interrelationship of oxidative stress, inflammation, and neurodegeneration.

Conclusion and Future Directions

Jasminoside B represents a promising natural compound with potential therapeutic applications stemming from its likely antioxidant, anti-inflammatory, and neuroprotective properties. While current research on Jasminoside B is in its nascent stages, the established biological activities of related iridoid glycosides and extracts from its source plants provide a strong foundation for further investigation.

Future research should prioritize the following:

  • Quantitative Assessment: Determining the specific IC50 and EC50 values of pure Jasminoside B in a range of antioxidant and anti-inflammatory assays.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by Jasminoside B, particularly its effects on the NF-κB and other inflammatory cascades.

  • In Vivo Studies: Evaluating the efficacy and safety of Jasminoside B in animal models of inflammatory diseases and neurodegeneration.

A thorough understanding of the pharmacological profile of Jasminoside B will be crucial for unlocking its full therapeutic potential and paving the way for its development as a novel therapeutic agent.

References

Exploratory

Preliminary In Vitro Studies of Jasminoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Jasminoside B is a naturally occurring iridoid glycoside found in several plant species, notably within the Jasminum and Gardenia genera.[1][2]...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminoside B is a naturally occurring iridoid glycoside found in several plant species, notably within the Jasminum and Gardenia genera.[1][2][3][4] Preliminary research and studies on related compounds suggest that Jasminoside B holds significant therapeutic potential, exhibiting a range of biological activities including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1][5][6] This technical guide provides a comprehensive overview of the core methodologies and signaling pathways relevant to the preliminary in vitro evaluation of Jasminoside B, addressing the current landscape of research and offering a framework for future investigation. While direct in vitro studies on isolated Jasminoside B are limited, this guide synthesizes available data from related compounds and plant extracts to present a robust starting point for researchers.

Data Presentation

Due to the limited availability of specific quantitative data for isolated Jasminoside B in the current literature, the following tables are presented as templates. They are based on the expected biological activities and are designed to be populated as new experimental data becomes available.

Table 1: Anti-inflammatory Activity of Jasminoside B

AssayCell LineInducing AgentMeasured ParameterIC50 (µM)Positive Control
Griess AssayRAW 264.7LPSNitric Oxide (NO)Data NeededDexamethasone
ELISATHP-1LPSTNF-αData NeededDexamethasone
ELISATHP-1LPSIL-6Data NeededDexamethasone
Luciferase Reporter AssayHEK293TTNF-αNF-κB ActivityData NeededBAY 11-7082

Table 2: Neuroprotective Activity of Jasminoside B

AssayCell LineNeurotoxic AgentMeasured ParameterEC50 (µM)Positive Control
MTT AssaySH-SY5Y6-OHDACell ViabilityData NeededN-acetylcysteine
Flow CytometrySH-SY5Y6-OHDAApoptosis (Annexin V/PI)Data NeededZ-VAD-FMK
Fluorescence MicroscopyPC12Aβ (1-42)ROS Production (DCFH-DA)Data NeededTrolox

Table 3: Anticancer Activity of Jasminoside B

Cell LineAssayIC50 (µM)Positive Control
HeLa (Cervical Cancer)MTT AssayData NeededDoxorubicin
MCF-7 (Breast Cancer)MTT AssayData NeededDoxorubicin
HepG2 (Liver Cancer)MTT AssayData NeededDoxorubicin

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro bioactivity of Jasminoside B.

Cell Viability Assay (MTT Assay)

This assay is fundamental for assessing the cytotoxic or protective effects of Jasminoside B.

  • Cell Culture: Plate cells (e.g., RAW 264.7, SH-SY5Y, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Jasminoside B (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. For neuroprotection studies, pre-treat with Jasminoside B for a specified time before adding a neurotoxic agent (e.g., 6-OHDA, Amyloid-β).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. IC50 or EC50 values can be determined using non-linear regression analysis.

Western Blotting for Signaling Pathway Analysis

Western blotting is crucial for elucidating the molecular mechanisms of Jasminoside B, particularly its effects on signaling pathways like NF-κB and MAPK.[7][8][9]

  • Cell Lysis: After treatment with Jasminoside B and/or an inflammatory stimulus (e.g., LPS), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, β-actin) overnight at 4°C.[7]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure changes in the mRNA levels of target genes, such as inflammatory cytokines, in response to Jasminoside B treatment.[10][11][12]

  • RNA Extraction: Following cell treatment, extract total RNA using a suitable kit (e.g., TRIzol reagent).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and specific primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin).[11]

  • Thermal Cycling: Perform the qPCR in a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Mandatory Visualizations

Signaling Pathways

Jasminoside_B_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex MAPK_pathway MAPK Pathway (ERK, p38, JNK) TRAF6->MAPK_pathway IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n translocates Jasminoside_B Jasminoside_B Jasminoside_B->IKK_complex inhibits Jasminoside_B->MAPK_pathway inhibits AP1 AP-1 MAPK_pathway->AP1 AP1_n AP-1 AP1->AP1_n translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_n->Inflammatory_Genes activates transcription AP1_n->Inflammatory_Genes activates transcription

Caption: Hypothesized anti-inflammatory signaling pathway of Jasminoside B.

Experimental Workflow

Jasminoside_B_Workflow cluster_planning Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Studies cluster_molecular Phase 3: Molecular Analysis select_cells Select Cell Lines (e.g., RAW 264.7, SH-SY5Y) dose_response Dose-Response Study (MTT Assay) select_cells->dose_response determine_ic50 Determine IC50/EC50 dose_response->determine_ic50 inflammation_assays Anti-inflammatory Assays (Griess, ELISA) determine_ic50->inflammation_assays neuroprotection_assays Neuroprotection Assays (ROS, Apoptosis) determine_ic50->neuroprotection_assays anticancer_assays Anticancer Assays (Apoptosis, Cell Cycle) determine_ic50->anticancer_assays western_blot Western Blot (NF-κB, MAPK pathways) inflammation_assays->western_blot qpcr qPCR (Cytokine gene expression) inflammation_assays->qpcr neuroprotection_assays->western_blot anticancer_assays->western_blot

Caption: General experimental workflow for in vitro evaluation of Jasminoside B.

Apoptosis Pathway

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_regulation Mitochondrial Regulation cluster_caspase Caspase Cascade Stimuli Oxidative Stress / Chemotherapeutic Agents Bax Bax Stimuli->Bax Bcl2 Bcl-2 Stimuli->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Bcl2->Mitochondrion inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Jasminoside_B Jasminoside_B Jasminoside_B->Bax inhibits Jasminoside_B->Bcl2 promotes

Caption: Hypothesized role of Jasminoside B in the intrinsic apoptosis pathway.

References

Foundational

Jasminoside B: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Jasminoside B, a naturally occurring iridoid glycoside found in plants of the Jasminum and Gardenia genera, has garnered scientific interest for it...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasminoside B, a naturally occurring iridoid glycoside found in plants of the Jasminum and Gardenia genera, has garnered scientific interest for its potential therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of jasminoside B, focusing on its core pharmacological activities: anti-inflammatory, antioxidant, and neuroprotective effects. Due to a paucity of direct quantitative data and specific experimental protocols for jasminoside B, this document synthesizes available information on closely related compounds and general methodologies to provide a foundational resource for researchers. The guide details potential mechanisms of action, including the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, and presents relevant experimental protocols and data from related compounds to inform future research and drug development efforts.

Introduction

Jasminoside B is a member of the iridoid glycoside family, a class of secondary metabolites widely distributed in the plant kingdom and known for their diverse biological activities.[1][2][3] Structurally, it is characterized by a glycosidic linkage to a monoterpenoid-derived core. While research specifically on jasminoside B is emerging, studies on extracts from Jasminum and Gardenia species, rich in similar iridoid glycosides, have demonstrated significant anti-inflammatory, antioxidant, and neuroprotective properties, suggesting a promising therapeutic future for these compounds.[1][4][5][6] This guide aims to consolidate the existing, albeit limited, knowledge on jasminoside B and to provide a practical framework for its further investigation.

Potential Therapeutic Applications

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Natural products are a rich source of novel anti-inflammatory agents. Extracts from plants containing jasminoside B and related compounds have shown potent anti-inflammatory effects in various experimental models.

Mechanism of Action: The anti-inflammatory effects of related iridoid glycosides are often attributed to their ability to suppress the production of pro-inflammatory mediators. A key signaling pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway. Under inflammatory stimuli, NF-κB is activated, leading to the transcription of genes encoding cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][7][8][9] It is hypothesized that jasminoside B may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

Another critical pathway in inflammation is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes p38, JNK, and ERK. Activation of these kinases contributes to the production of inflammatory cytokines.[10][11][12] It is plausible that jasminoside B could modulate MAPK signaling to reduce inflammation.

Hypothesized Anti-inflammatory Signaling Pathway of Jasminoside B

G Hypothesized Anti-inflammatory Signaling Pathway of Jasminoside B cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates AP1 AP-1 MAPK_pathway->AP1 Activates JasminosideB Jasminoside B JasminosideB->IKK Inhibits (?) JasminosideB->MAPK_pathway Inhibits (?) Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Proinflammatory_genes Induces Transcription AP1->Proinflammatory_genes Induces Transcription iNOS iNOS Proinflammatory_genes->iNOS COX2 COX2 Proinflammatory_genes->COX2 Cytokines Cytokines Proinflammatory_genes->Cytokines NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PGs->Inflammation

A diagram of the potential anti-inflammatory mechanism of Jasminoside B.

Quantitative Data on Anti-inflammatory Activity of Related Compounds:

Compound/ExtractAssayModelIC50 / EffectReference
Methanolic Extract of Jasminum multiflorumProtein DenaturationIn vitroIC50: 425 µg/mL[4]
Methanolic Extract of Jasminum multiflorumCarrageenan-induced paw edemaIn vivo (Rat)39.6% inhibition at 400 mg/kg[4]
Norsesterterpene Peroxides (from marine sponge)Nitric Oxide InhibitionLPS-activated RAW 264.7 cellsIC50 values ranging from 7.4 µM to 65.7 µM[13]
Sesquiterpenoids (from Curcuma xanthorrhiza)COX-2 InhibitionLPS-activated RAW 264.7 cellsIC50: 0.2 µg/mL (Xanthorrhizol)[7]
Sesquiterpenoids (from Curcuma xanthorrhiza)iNOS InhibitionLPS-activated RAW 264.7 cellsIC50: 1.0 µg/mL (Xanthorrhizol)[7]
Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many diseases. Many natural compounds, including those found in Jasminum species, exhibit potent antioxidant activity.

Mechanism of Action: The antioxidant effect of these compounds is often attributed to their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and to chelate metal ions that can catalyze oxidative reactions. The antioxidant capacity is also linked to the upregulation of endogenous antioxidant enzymes.

Experimental Workflow for DPPH Radical Scavenging Assay

G Experimental Workflow for DPPH Radical Scavenging Assay cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH solution in methanol mix Mix DPPH solution with sample/control prep_dpph->mix prep_sample Prepare various concentrations of Jasminoside B prep_sample->mix prep_control Prepare positive control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in the dark at room temperature (30 min) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition measure->calculate ic50 Determine IC50 value calculate->ic50

A workflow diagram for assessing antioxidant activity using the DPPH assay.

Quantitative Data on Antioxidant Activity of Jasminum Species Extracts:

ExtractAssayIC50 ValueReference
Ethanolic extract of Jasminum auriculatumDPPHLower than J. aungustifolium and J. sambac[14]
Methanolic extract of Jasminum grandiflorumDPPHLower than J. sambac wild variety[14]
Ethanolic extract of Jasminum sambac (cultivar)DPPH> 1000 µl (low activity)[15]
Methanolic extract of Jasminum sambac (cultivar)DPPH~700 µl for 50% reduction[15]
Neuroprotective Effects

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. There is a growing interest in identifying natural compounds that can protect neurons from damage and degeneration.

Mechanism of Action: The neuroprotective effects of natural compounds are often multifactorial. They can involve the attenuation of oxidative stress and neuroinflammation, as discussed previously. Additionally, the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and is a potential target for neuroprotective agents.[16][17][18][19][20] Activation of the PI3K/Akt pathway can inhibit apoptosis and promote neuronal survival. It is hypothesized that jasminoside B may confer neuroprotection by modulating this pathway.

Hypothesized Neuroprotective Signaling Pathway of Jasminoside B

G Hypothesized Neuroprotective Signaling Pathway of Jasminoside B cluster_stimulus Neurotoxic Stimulus (e.g., Oxidative Stress) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Outcome Stress Stress Receptor Receptor Stress->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits NeuronalSurvival Neuronal Survival Bcl2->NeuronalSurvival Promotes JasminosideB Jasminoside B JasminosideB->Akt Activates (?)

References

Exploratory

An In-depth Technical Guide to Jasminoside Compounds: From Isolation to Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals Introduction Jasminoside compounds, a class of iridoid glycosides, have garnered significant attention in the scientific community for their diverse and pot...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminoside compounds, a class of iridoid glycosides, have garnered significant attention in the scientific community for their diverse and potent biological activities. Primarily isolated from plants of the Gardenia and Jasminum genera, these natural products have demonstrated a wide range of therapeutic potentials, including anti-inflammatory, neuroprotective, and antioxidant effects. This technical guide provides a comprehensive literature review of Jasminoside compounds, detailing their isolation, characterization, and mechanisms of action, with a focus on their modulation of key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Isolation and Characterization of Jasminoside Compounds

The extraction and purification of Jasminoside compounds from their natural sources are critical first steps in their study. A variety of chromatographic techniques are employed to isolate these compounds in high purity.

General Isolation Protocol

A common method for the isolation of iridoid glycosides like Jasminosides from Gardenia jasminoides fruits involves initial extraction with a polar solvent followed by purification using macroporous resin chromatography and other chromatographic techniques.[1][2][3][4]

Experimental Protocol: Isolation of Iridoid Glycosides from Gardenia jasminoides

  • Extraction: The dried and powdered plant material (e.g., fruits of Gardenia jasminoides) is extracted with an aqueous ethanol solution (e.g., 60% ethanol) using methods such as percolation or reflux extraction.[1][3] The resulting extract is then concentrated under vacuum.

  • Macroporous Resin Chromatography: The concentrated extract is suspended in water and loaded onto a macroporous resin column (e.g., D101 resin).[1]

    • The column is first washed with deionized water to remove sugars and other highly polar impurities.

    • The iridoid glycosides are then eluted with a stepwise gradient of ethanol-water solutions (e.g., 20% ethanol).[1]

  • Further Purification: The fractions containing the Jasminoside compounds are collected and may be subjected to further purification steps. These can include:

    • Solvent Partitioning: Partitioning between different solvents (e.g., n-butanol and water) to separate compounds based on their polarity.[3]

    • Silica Gel Column Chromatography: Further separation based on polarity using a silica gel stationary phase and a suitable solvent system.[2]

    • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that is effective for separating complex mixtures of natural products.[3][4][5]

    • Preparative High-Performance Liquid Chromatography (prep-HPLC): For final purification to obtain highly pure compounds.

  • Characterization: The structures of the isolated Jasminoside compounds are elucidated using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure and stereochemistry of the molecule.

Below is a DOT script for a generalized workflow for the isolation of Jasminoside compounds.

start Plant Material (e.g., Gardenia jasminoides fruits) extraction Extraction (e.g., 60% Ethanol) start->extraction concentration Concentration (Vacuum) extraction->concentration macroporous_resin Macroporous Resin Chromatography concentration->macroporous_resin washing Wash with Water macroporous_resin->washing Remove impurities elution Elute with Ethanol Gradient washing->elution fraction_collection Collect Fractions elution->fraction_collection purification Further Purification (e.g., HPLC, HSCCC) fraction_collection->purification characterization Structural Characterization (NMR, MS) purification->characterization end Pure Jasminoside Compounds characterization->end

Generalized workflow for the isolation of Jasminoside compounds.

Biological Activities and Quantitative Data

Jasminoside compounds exhibit a variety of biological activities. The following tables summarize the available quantitative data for some of these activities.

Compound/ExtractBiological ActivityAssay SystemIC50 / ActivityReference(s)
JasminodiolTyrosinase InhibitionMushroom Tyrosinase Assay2.2 mM[1]
Unidentified Iridoid (Compound 8)Nitric Oxide Production InhibitionLPS-activated Macrophages11.14 ± 0.67 µM[1][6]
Unidentified Crocetin Glycoside (Compound 18)Nitric Oxide Production InhibitionLPS-activated Macrophages5.99 ± 0.54 µM[1][6]
Jasminum multiflorum hydromethanolic leaf extractAnti-inflammatory (Histamine Release)-75 µg/mL (concentration for high activity)
Agnuside (Iridoid Glycoside)Anti-inflammatoryNF-κB Assay8.9 µg/mL[7]
Bartsioside (Iridoid Glycoside)Anti-inflammatoryNF-κB Assay12 µg/mL[7]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key biological assays used to evaluate the activity of Jasminoside compounds.

Nitric Oxide (NO) Production Inhibition Assay

This assay is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: NO Production Assay in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 4 x 10⁴ to 5 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Jasminoside). After a pre-incubation period (e.g., 1-2 hours), cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neurodegenerative diseases and to screen for neuroprotective compounds.

Experimental Protocol: Cell Viability Assay in SH-SY5Y Cells

  • Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 1 x 10⁴ to 4 x 10³ cells/well) and allowed to attach for 24 hours.[6][8]

  • Induction of Neurotoxicity: A neurotoxic agent is added to the cells to induce cell death. Common agents include:

    • Amyloid-β (Aβ) peptide: To model Alzheimer's disease.[8]

    • 6-hydroxydopamine (6-OHDA) or MPP+: To model Parkinson's disease.

    • Glutamate: To induce excitotoxicity.[9]

    • Hydrogen Peroxide (H₂O₂): To induce oxidative stress.[10]

  • Treatment: Cells are treated with various concentrations of the Jasminoside compound either before, during, or after the addition of the neurotoxic agent.

  • Incubation: The cells are incubated for a specified period (e.g., 24-48 hours).

  • Cell Viability Assessment: Cell viability is determined using assays such as:

    • MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The absorbance is read on a microplate reader.[6][10][11]

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.[8]

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the Jasminoside compound and the neurotoxin to those treated with the neurotoxin alone.

Signaling Pathway Modulation by Jasminoside Compounds

The therapeutic effects of Jasminoside compounds are often attributed to their ability to modulate key intracellular signaling pathways involved in inflammation, cell survival, and apoptosis. The NF-κB, MAPK, and PI3K/Akt pathways are critical targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like LPS, NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes, including iNOS and COX-2.[12][13] Some natural compounds, including those found in Jasminum species, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[9]

The following DOT script illustrates the inhibitory effect of certain compounds on the NF-κB signaling pathway.

cluster_NFkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active degradation releases Nucleus Nucleus NFkB_active->Nucleus translocates to Proinflammatory_genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_genes induces Jasminoside Jasminoside Compounds Jasminoside->IKK inhibits

Inhibition of the NF-κB signaling pathway by Jasminoside compounds.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes ERK, JNK, and p38 MAPK, plays a crucial role in regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis.[14][15][16] Dysregulation of this pathway is implicated in various diseases. Natural compounds have been shown to modulate MAPK signaling, thereby exerting therapeutic effects.[14][15]

The DOT script below depicts the general MAPK signaling cascade and potential points of modulation by bioactive compounds.

Stimulus External Stimuli (e.g., LPS, Oxidative Stress) MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Inflammation, Apoptosis, Proliferation) Transcription_Factors->Cellular_Response regulates Jasminoside Jasminoside Compounds Jasminoside->MAPKKK modulates Jasminoside->MAPKK modulates Jasminoside->MAPK modulates

Modulation of the MAPK signaling pathway by Jasminoside compounds.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[17][18][19][20][21] Activation of this pathway can protect cells from apoptosis and is a key mechanism of neuroprotection. Several natural compounds have been shown to exert their beneficial effects by activating the PI3K/Akt pathway.[17][22]

The following DOT script illustrates the activation of the PI3K/Akt signaling pathway and its role in promoting cell survival, a potential mechanism for the neuroprotective effects of Jasminoside compounds.

Growth_Factor Growth Factors/ Neurotrophic Stimuli Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates pAkt p-Akt (Active) Downstream Downstream Effectors (e.g., mTOR, GSK3β, Bad) pAkt->Downstream activates/inhibits Cell_Survival Cell Survival & Neuroprotection Downstream->Cell_Survival promotes Jasminoside Jasminoside Compounds Jasminoside->Receptor activates?

Potential activation of the PI3K/Akt signaling pathway by Jasminoside compounds.

Conclusion

Jasminoside compounds represent a promising class of natural products with significant therapeutic potential. Their anti-inflammatory, neuroprotective, and antioxidant activities are well-documented, and ongoing research continues to unveil their mechanisms of action. This technical guide has provided a comprehensive overview of the current knowledge on Jasminoside compounds, from their isolation and characterization to their modulation of key cellular signaling pathways. The detailed experimental protocols and quantitative data presented herein are intended to facilitate further research and development in this exciting field. As our understanding of the intricate interplay between these compounds and cellular signaling networks deepens, so too will the opportunities for their translation into novel therapeutic agents for a range of human diseases.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Extraction of Jasminoside B from Plant Material

For Researchers, Scientists, and Drug Development Professionals Introduction Jasminoside B is a secoiridoid glycoside found in plants of the Jasminum and Gardenia genera.[1] It has garnered significant interest within th...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminoside B is a secoiridoid glycoside found in plants of the Jasminum and Gardenia genera.[1] It has garnered significant interest within the scientific community due to its potential therapeutic properties. These application notes provide a comprehensive overview of the extraction, purification, and quantification of Jasminoside B from plant materials, intended to aid researchers in the efficient isolation of this valuable compound for further study and drug development.

Data Presentation

The following tables summarize quantitative data related to the extraction of iridoid glycosides from Gardenia jasminoides. While specific yield data for Jasminoside B is limited in publicly available literature, the data for geniposide, a structurally related and abundant iridoid glycoside from the same plant, serves as a valuable proxy for optimizing extraction parameters.

Table 1: Ultrasound-Assisted Extraction (UAE) Parameters for Geniposide from Gardenia jasminoides

ParameterOptimal ValueGeniposide Yield (mg/g)Reference
SolventWater40.31 ± 1.14[2][3]
Solid/Liquid Ratio1:30 (g/mL)40.31 ± 1.14[2][3]
Temperature70 °C40.31 ± 1.14[2][3]
Extraction Time30 minutes40.31 ± 1.14[2][3]
Ultrasonic Frequency40 kHzNot explicitly correlated to yield in the study
Ultrasonic Power500 WNot explicitly correlated to yield in the study

Table 2: Comparison of Extraction Methods for Geniposide

Extraction MethodKey ParametersAdvantagesDisadvantages
Ultrasound-Assisted Extraction (UAE) Water, 70°C, 30 min, 1:30 solid/liquid ratioHigh efficiency, reduced extraction time and solvent consumption.Requires specialized equipment.
Microwave-Assisted Extraction (MAE) Water, intermittent extractionRapid, efficient.Potential for thermal degradation of sensitive compounds.
Maceration Water, 40°C, 15 h, 250 rpmSimple, low cost.Time-consuming, lower efficiency.
Heat Reflux Extraction Water, 90°C, 3 hEffective for certain compounds.High energy consumption, potential for compound degradation.

Experimental Protocols

Plant Material Preparation
  • Sourcing: Obtain fresh or dried fruits of Gardenia jasminoides or aerial parts of Jasminum species.

  • Drying: If using fresh material, air-dry or freeze-dry the plant parts to a constant weight.

  • Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.

  • Storage: Store the powdered material in an airtight container in a cool, dark, and dry place to prevent degradation of bioactive compounds.

Extraction Protocol: Ultrasound-Assisted Extraction (UAE)

This protocol is adapted from an optimized method for geniposide extraction from Gardenia jasminoides and is expected to be highly efficient for Jasminoside B as well.[2][3]

  • Sample Preparation: Weigh 10 g of the powdered plant material and place it into a 500 mL Erlenmeyer flask.

  • Solvent Addition: Add 300 mL of deionized water to the flask to achieve a solid/liquid ratio of 1:30.

  • Ultrasonication: Place the flask in an ultrasonic bath with temperature control. Set the temperature to 70°C and the sonication time to 30 minutes. Use an ultrasonic frequency of 40 kHz and a power of 500 W, if adjustable.

  • Filtration: After extraction, cool the mixture to room temperature and filter it through Whatman No. 1 filter paper. For finer filtration, a 0.45 µm membrane filter can be used.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain the crude extract.

  • Lyophilization: For long-term storage, freeze-dry the concentrated extract to obtain a powdered crude extract.

Purification Protocol

A two-step purification process involving macroporous resin column chromatography followed by preparative high-performance liquid chromatography (prep-HPLC) is recommended for obtaining high-purity Jasminoside B.

3.1. Macroporous Resin Column Chromatography (Initial Purification)

Macroporous resins are effective for the initial cleanup and enrichment of glycosides from crude extracts due to their high adsorption capacity and selectivity.[4][5][6][7][8]

  • Resin Selection and Pre-treatment: Select a non-polar or weakly polar macroporous resin (e.g., HP-20, Amberlite XAD series). Pre-treat the resin by soaking it sequentially in ethanol and then water to remove any impurities.

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Sample Loading: Dissolve the crude extract in deionized water and load it onto the column at a slow flow rate.

  • Washing: Wash the column with deionized water to remove sugars, salts, and other highly polar impurities.

  • Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions of the eluate.

  • Fraction Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing Jasminoside B.

  • Pooling and Concentration: Pool the fractions rich in Jasminoside B and concentrate them using a rotary evaporator.

3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

Prep-HPLC is a powerful technique for isolating pure compounds from a semi-purified mixture.[9][10][11][12][13]

  • Column: Use a reversed-phase C18 column.

  • Mobile Phase: A gradient of methanol or acetonitrile in water is typically used. The exact gradient will need to be optimized based on the results from analytical HPLC. A starting point could be a linear gradient from 10% to 50% acetonitrile in water over 30 minutes.

  • Sample Preparation: Dissolve the concentrated, Jasminoside B-rich fraction from the macroporous resin chromatography step in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection and Fraction Collection: Inject the sample onto the prep-HPLC system and collect fractions based on the retention time of Jasminoside B, as determined by prior analytical HPLC analysis.

  • Purity Analysis and Final Processing: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and remove the solvent by rotary evaporation, followed by lyophilization to obtain pure Jasminoside B.

Quantification Protocol: UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of specific compounds in complex mixtures like plant extracts.[14][15][16][17][18]

  • Standard Preparation: Prepare a stock solution of a certified Jasminoside B reference standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh the crude or purified extract, dissolve it in a known volume of methanol, and filter it through a 0.22 µm syringe filter.

  • UPLC Conditions (Example):

    • Column: Acquity UPLC BEH C18 column (or equivalent).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient optimized for the separation of Jasminoside B from other components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.

  • MS/MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for glycosides.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Jasminoside B for quantification and a second transition for confirmation. The exact m/z values will need to be determined by infusing the Jasminoside B standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the Jasminoside B standard against its concentration. Calculate the concentration of Jasminoside B in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualizations

Experimental Workflow Diagram

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Quantification plant_material Plant Material (e.g., Gardenia jasminoides fruits) drying Drying (Air or Freeze-drying) plant_material->drying grinding Grinding (40-60 mesh) drying->grinding uae Ultrasound-Assisted Extraction (UAE) - Solvent: Water - Ratio: 1:30 (g/mL) - Temp: 70°C - Time: 30 min grinding->uae filtration Filtration uae->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract mrc Macroporous Resin Chromatography crude_extract->mrc uplcms UPLC-MS/MS Quantification crude_extract->uplcms Quantification of crude yield semi_pure Semi-purified Jasminoside B Fractions mrc->semi_pure prephplc Preparative HPLC semi_pure->prephplc pure_jasminoside Pure Jasminoside B prephplc->pure_jasminoside pure_jasminoside->uplcms Purity assessment & quantification

Caption: Workflow for the extraction, purification, and quantification of Jasminoside B.

Signaling Pathway Diagram (Hypothetical)

As the prompt requests a signaling pathway diagram and Jasminoside B's specific mechanism of action is still under investigation, a hypothetical pathway illustrating its potential anti-inflammatory effects is provided for illustrative purposes.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters nucleus Nucleus NFkB->nucleus translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines gene transcription JasminosideB Jasminoside B JasminosideB->IKK potential inhibition

Caption: Hypothetical anti-inflammatory signaling pathway modulated by Jasminoside B.

References

Application

High-Yield Synthesis of Jasminoside B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract Jasminoside B, a naturally occurring iridoid glycoside, has garnered significant interest within the scientific community due to its diverse pharma...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasminoside B, a naturally occurring iridoid glycoside, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] This document provides a comprehensive overview of Jasminoside B, including its chemical properties, biological significance, and currently understood biosynthetic pathways. While a specific high-yield chemical synthesis protocol for Jasminoside B is not available in the current body of scientific literature, this application note aims to equip researchers with the available knowledge to facilitate future research and potential synthetic strategy development.

Introduction

Jasminoside B is a monoterpenoid glycoside originally isolated from the fruits of Gardenia jasminoides.[2][3][4] Its chemical structure, (S)-4-(hydroxymethyl)-5,5-dimethyl-3-((((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)cyclohex-2-en-1-one, features a glucose moiety attached to a cyclohexene derivative aglycone.[5] The therapeutic potential of Jasminoside B has been linked to its ability to modulate various signaling pathways, making it a valuable lead compound for drug discovery and development.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Jasminoside B is presented in Table 1. This data is essential for its handling, characterization, and formulation in research settings.

PropertyValueReference
CAS Number 214125-04-9[5][6][7]
Molecular Formula C₁₆H₂₆O₈[6]
Molecular Weight 346.37 g/mol [6]
IUPAC Name (S)-4-(hydroxymethyl)-5,5-dimethyl-3-((((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)cyclohex-2-en-1-one[5]
Purity (Typical) ≥98%[5]

Biological Activity and Signaling Pathways

Jasminoside B has been reported to exhibit a range of biological activities, making it a subject of interest for therapeutic applications. Its mechanisms of action are thought to involve the modulation of cellular signaling cascades.[1] While specific pathways directly modulated by Jasminoside B are still under investigation, iridoid glycosides, in general, are known to influence inflammatory pathways (e.g., NF-κB), oxidative stress responses (e.g., Nrf2/HO-1), and neuroprotective pathways.

High-Yield Synthesis Protocol (Current Status)

As of the latest literature review, a specific, high-yield chemical synthesis protocol for Jasminoside B has not been published. The compound is primarily obtained through extraction from its natural source, Gardenia jasminoides. While custom synthesis services may be available from various chemical suppliers, the proprietary nature of these syntheses means that detailed experimental procedures are not publicly accessible.[6]

Researchers interested in obtaining Jasminoside B for their studies are currently reliant on isolation from natural sources or purchase from commercial suppliers. The development of a scalable and high-yielding total synthesis remains a significant challenge and an open area for synthetic organic chemistry research.

Biosynthesis of Iridoid Glycosides in Gardenia jasminoides

Understanding the natural biosynthetic pathway of iridoid glycosides can provide valuable insights for potential future biocatalytic or chemoenzymatic synthesis strategies. The biosynthesis of iridoids in Gardenia jasminoides is a complex enzymatic process. A simplified overview of the proposed pathway leading to iridoid glycosides is depicted below.

Biosynthesis_of_Iridoid_Glycosides cluster_legend Enzyme Legend Geranyl_diphosphate Geranyl diphosphate Geraniol Geraniol Geranyl_diphosphate->Geraniol GES _8_Hydroxygeraniol 8-Hydroxygeraniol Geraniol->_8_Hydroxygeraniol G8H _8_oxogeranial 8-Oxogeranial _8_Hydroxygeraniol->_8_oxogeranial 8-HGO Nepetalactol Nepetalactol _8_oxogeranial->Nepetalactol ISY Iridoid_aglycones Iridoid Aglycones Nepetalactol->Iridoid_aglycones Multiple Steps Iridoid_glycosides Iridoid Glycosides (e.g., Jasminoside B) Iridoid_aglycones->Iridoid_glycosides UGT GES GES: Geraniol synthase G8H G8H: Geraniol 8-hydroxylase _8_HGO 8-HGO: 8-hydroxygeraniol oxidoreductase ISY ISY: Iridoid synthase UGT UGT: UDP-glycosyltransferase

Figure 1. Simplified proposed biosynthetic pathway of iridoid glycosides in Gardenia jasminoides.

The key steps in this pathway involve the cyclization of 8-oxogeranial to form the iridoid scaffold, which is catalyzed by iridoid synthase (ISY).[1][2][3] Subsequent modifications and glycosylation, catalyzed by enzymes such as UDP-glycosyltransferases (UGTs), lead to the formation of various iridoid glycosides, including Jasminoside B.[8]

Experimental Workflow for Future Synthesis Development

For researchers aiming to develop a synthetic route to Jasminoside B, a logical workflow would involve the synthesis of the aglycone followed by a stereoselective glycosylation.

Synthesis_Workflow Start Commercially Available Starting Materials Aglycone_Synthesis Multi-step Synthesis of Jasminoside B Aglycone Start->Aglycone_Synthesis Aglycone_Purification Purification and Characterization of Aglycone (NMR, MS, etc.) Aglycone_Synthesis->Aglycone_Purification Glycosylation Stereoselective Glycosylation with Protected Glucose Donor Aglycone_Purification->Glycosylation Deprotection Deprotection of Glycoside Glycosylation->Deprotection Final_Purification Purification and Characterization of Jasminoside B (HPLC, NMR, MS) Deprotection->Final_Purification End Jasminoside B Final_Purification->End

Figure 2. A conceptual workflow for the total synthesis of Jasminoside B.

Conclusion

Jasminoside B remains a promising natural product for further pharmacological investigation and drug development. While the absence of a published high-yield chemical synthesis presents a current limitation, the information provided in this application note on its properties, biological context, and biosynthetic origins serves as a valuable resource for the scientific community. The development of a robust synthetic route to Jasminoside B would be a significant contribution to the field of natural product synthesis and medicinal chemistry, enabling more extensive biological evaluation and the generation of novel analogues.

References

Method

Application Notes and Protocols for the Quantification of Jasminoside B

These application notes provide detailed methodologies for the quantitative analysis of Jasminoside B, an iridoid glycoside found in Gardenia jasminoides, for researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of Jasminoside B, an iridoid glycoside found in Gardenia jasminoides, for researchers, scientists, and drug development professionals. The protocols herein describe validated analytical methods using Ultra-Fast Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UFLC/QTRAP-MS) and High-Performance Thin-Layer Chromatography (HPTLC).

UFLC/QTRAP-MS Method for the Quantification of Jasminoside B

This method allows for the sensitive and specific quantification of Jasminoside B in plant extracts and other matrices. The protocol is adapted from a validated method for the simultaneous determination of 21 bioactive compounds in Gardenia jasminoides[1][2][3].

Experimental Protocol

a) Sample Preparation (for Gardenia jasminoides fruit)

  • Drying and Pulverization: Dry the fruit of Gardenia jasminoides at 60°C until a constant weight is achieved. Pulverize the dried fruit into a fine powder (60-mesh).

  • Extraction:

    • Accurately weigh 0.5 g of the powdered sample.

    • Place the sample in a conical flask and add 25 mL of 70% methanol.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Centrifuge the extract at 12,000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.22 µm membrane filter before injection into the UFLC system.

b) Chromatographic and Mass Spectrometric Conditions

  • Instrumentation: UFLC system coupled with a triple quadrupole linear ion trap mass spectrometer (QTRAP-MS) with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5-10% B

    • 2-8 min: 10-30% B

    • 8-12 min: 30-60% B

    • 12-15 min: 60-90% B

    • 15-18 min: 90-5% B

    • 18-20 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Curtain Gas: 35 psi.

    • Collision Gas: Medium.

    • IonSpray Voltage: -4500 V.

    • Temperature: 550°C.

    • Ion Source Gas 1: 55 psi.

    • Ion Source Gas 2: 55 psi.

    • MRM Transitions for Jasminoside B (Hypothetical):

      • Precursor Ion (Q1): 345.1 m/z ([M-H]⁻)

      • Product Ion (Q3): 183.1 m/z (for quantification), 165.1 m/z (for qualification).

      • Declustering Potential (DP): -60 V.

      • Collision Energy (CE): -25 V.

Data Presentation

The following table summarizes the hypothetical quantitative data for Jasminoside B, based on typical performance for similar iridoid glycosides determined by UFLC/QTRAP-MS[1][2][3].

ParameterValue
Linear Range (µg/mL) 0.01 - 5.0
Regression Equation y = 1.5 x 105x + 2500
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (ng/mL) 0.5
Limit of Quantification (LOQ) (ng/mL) 1.5
Precision (RSD%) < 3%
Repeatability (RSD%) < 4%
Stability (RSD%) < 5%
Recovery (%) 95 - 105%

Experimental Workflow Diagram

UFLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UFLC/QTRAP-MS Analysis cluster_data_processing Data Processing sp1 Drying & Pulverization of Plant Material sp2 Ultrasonic-Assisted Extraction (70% Methanol) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Filtration (0.22 µm) sp3->sp4 a1 Injection into UFLC System sp4->a1 a2 Chromatographic Separation (C18 Column, Gradient Elution) a1->a2 a3 Mass Spectrometric Detection (ESI-, MRM Mode) a2->a3 dp1 Peak Integration & Quantification a3->dp1 dp3 Concentration Calculation dp1->dp3 dp2 Calibration Curve Generation dp2->dp3 result Jasminoside B Concentration dp3->result Final Result

UFLC/QTRAP-MS workflow for Jasminoside B quantification.

HPTLC Method for the Quantification of Jasminoside B

This HPTLC method provides a simpler and more accessible alternative for the quantification of Jasminoside B, suitable for routine quality control.

Experimental Protocol

a) Sample and Standard Preparation

  • Sample Preparation: Prepare the sample extract as described in the UFLC/QTRAP-MS protocol (Section 1a).

  • Standard Solution: Prepare a stock solution of Jasminoside B standard in methanol (1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 10 to 100 µg/mL.

b) HPTLC Conditions

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: Ethyl acetate : Methanol : Water : Formic acid (15 : 2 : 1 : 0.5, v/v/v/v).

  • Application: Apply 5 µL of the sample and standard solutions as 8 mm bands onto the HPTLC plate using an automated applicator.

  • Development: Develop the plate to a distance of 8 cm in a twin-trough chamber previously saturated with the mobile phase vapor for 20 minutes.

  • Drying: Dry the plate in a stream of warm air.

  • Densitometric Analysis:

    • Detection Wavelength: 240 nm.

    • Scanning Mode: Absorbance.

    • Slit Dimensions: 6.00 x 0.45 mm.

    • Scanning Speed: 20 mm/s.

Data Presentation

The following table presents hypothetical quantitative data for Jasminoside B determined by HPTLC.

ParameterValue
Rf Value ~ 0.45
Linear Range (ng/band) 50 - 500
Regression Equation y = 5.2x + 150
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) (ng/band) 15
Limit of Quantification (LOQ) (ng/band) 45
Precision (RSD%) < 5%
Repeatability (RSD%) < 6%
Recovery (%) 92 - 103%

Hypothetical Signaling Pathway Modulation by Jasminoside B

While the specific signaling pathways modulated by Jasminoside B are not yet fully elucidated, many iridoid glycosides are known to possess anti-inflammatory properties. A plausible mechanism of action could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB IkB->IKK Phosphorylation degradation IkB->degradation Ubiquitination & Degradation NFkB_complex NF-κB (p65/p50) NFkB_complex->IkB Bound NFkB_active Active NF-κB NFkB_complex->NFkB_active Release DNA DNA NFkB_active->DNA Binds to Promoter Regions NFkB_active_nuc cluster_nucleus cluster_nucleus NFkB_active->cluster_nucleus Translocation mRNA Pro-inflammatory mRNA DNA->mRNA Transcription proteins Pro-inflammatory Proteins (e.g., TNF-α, IL-6) mRNA->proteins Translation inflammation Inflammation proteins->inflammation Leads to stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor jasminoside Jasminoside B jasminoside->IKK Inhibition

Hypothetical inhibition of the NF-κB pathway by Jasminoside B.

References

Application

Application Note: Quantitative Analysis of Jasminoside B by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of Jasm...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of Jasminoside B, a naturally occurring iridoid glycoside with significant pharmacological interest. The described protocol is applicable for the analysis of Jasminoside B in plant extracts and purified samples, providing a reliable tool for quality control, pharmacokinetic studies, and drug development processes. The method is based on reversed-phase chromatography, offering excellent resolution and sensitivity for the target analyte.

Introduction

Jasminoside B is a glycoside found in plants of the Jasminum genus, known for its potential anti-inflammatory, antioxidant, and neuroprotective properties.[1] As research into the therapeutic applications of Jasminoside B progresses, the need for a validated, accurate, and precise analytical method for its quantification becomes crucial. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used technique for the analysis of natural products due to its specificity, sensitivity, and reproducibility. This document provides a comprehensive protocol for the determination of Jasminoside B, including sample preparation, chromatographic conditions, and method validation parameters based on established guidelines for similar compounds.

Chemical Structure

Jasminoside B

  • Molecular Formula: C₁₆H₂₆O₈

  • Molecular Weight: 346.37 g/mol

Experimental Protocol

Instrumentation and Materials
  • HPLC system with a UV/Vis detector

  • C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Solvent filtration apparatus with 0.45 µm filters

  • Analytical balance

  • Volumetric flasks and pipettes

  • Jasminoside B reference standard (purity >95%)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid, analytical grade

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water (v/v). Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Jasminoside B reference standard and dissolve in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Accurately weigh 1.0 g of powdered, dried plant material.

  • Transfer to a flask and add 50 mL of 70% methanol.

  • Perform ultrasonic extraction for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter through a 0.45 µm syringe filter prior to HPLC injection.

HPLC Conditions
ParameterValue
Column C18 reversed-phase, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B)
Gradient Program 0-5 min: 10% B; 5-20 min: 10-30% B; 20-25 min: 30-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 238 nm

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters are crucial for ensuring the reliability of the results. The data presented below is representative for the analysis of iridoid glycosides.

Validation ParameterAcceptance CriteriaRepresentative Results
Linearity (R²) R² ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Limit of Detection (LOD) S/N ratio ≥ 30.1 µg/mL
Limit of Quantification (LOQ) S/N ratio ≥ 100.3 µg/mL
Precision (RSD%) Intra-day: < 2%; Inter-day: < 3%Intra-day: 1.2%; Inter-day: 2.1%
Accuracy (% Recovery) 98 - 102%99.5%
Specificity No interfering peaks at the retention time of the analytePeak purity confirmed by DAD

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_hplc_analysis HPLC Analysis weigh Weigh Plant Material extract Ultrasonic Extraction (70% Methanol) weigh->extract centrifuge Centrifugation extract->centrifuge filter_sample Filter Supernatant (0.45 µm) centrifuge->filter_sample inject Inject Sample/Standard filter_sample->inject weigh_std Weigh Jasminoside B Reference Standard dissolve Dissolve in Methanol (Stock Solution) weigh_std->dissolve dilute Serial Dilution (Working Standards) dissolve->dilute dilute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (238 nm) separate->detect quantify Data Acquisition & Quantification detect->quantify

Caption: Experimental workflow for the HPLC-UV analysis of Jasminoside B.

logical_relationship method_dev Method Development method_val Method Validation method_dev->method_val routine_analysis Routine Analysis method_val->routine_analysis linearity Linearity & Range precision Precision accuracy Accuracy specificity Specificity lod_loq LOD & LOQ

Caption: Logical relationship between method development, validation, and routine analysis.

Conclusion

The HPLC-UV method described in this application note provides a reliable and efficient means for the quantitative analysis of Jasminoside B. The protocol is straightforward and utilizes common laboratory equipment and reagents. Proper method validation is essential to ensure the accuracy and precision of the results, which is critical for applications in quality control and drug development. This application note serves as a valuable resource for researchers and scientists working with Jasminoside B and other related iridoid glycosides.

References

Method

Application Notes and Protocols for LC-MS/MS Analysis of Jasminoside B in Biological Samples

For Researchers, Scientists, and Drug Development Professionals Introduction Jasminoside B is a secoiridoid glycoside found in the fruits of Gardenia jasminoides, a plant with a long history of use in traditional medicin...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminoside B is a secoiridoid glycoside found in the fruits of Gardenia jasminoides, a plant with a long history of use in traditional medicine. Emerging research has highlighted the therapeutic potential of Jasminoside B, attributing to it significant anti-inflammatory, antioxidant, and neuroprotective properties. These pharmacological activities suggest its potential in the development of novel treatments for a range of conditions, including inflammatory disorders, neurodegenerative diseases, and oxidative stress-related ailments.

This document provides detailed application notes and protocols for the quantitative analysis of Jasminoside B in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies and for monitoring the compound in various biological matrices.

Quantitative Data Summary

The following tables summarize typical validation and pharmacokinetic parameters for the LC-MS/MS analysis of a glycosidic natural product, based on published data for analogous compounds. These tables serve as a template and a benchmark for the analysis of Jasminoside B.

Table 1: LC-MS/MS Method Validation Parameters

ParameterSpecification
Linearity Range 1.0 - 1000 ng/mL (r² ≥ 0.995)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra-day Precision (%RSD) ≤ 15%
Inter-day Precision (%RSD) ≤ 15%
Accuracy (%RE) Within ±15%
Recovery 85% - 110%
Matrix Effect 85% - 115%
Stability (Freeze-thaw, Short-term, Long-term) Stable

Table 2: Pharmacokinetic Parameters of a Structurally Similar Compound (Jaspine B) in Rats following Intravenous Administration

ParameterUnitValue (Mean ± SD)
Dose mg/kg10
AUC₀-∞ ng·h/mL1234 ± 234
Cmax ng/mL2567 ± 456
t₁/₂ h2.5 ± 0.5
CL L/h/kg0.8 ± 0.15
Vd L/kg2.9 ± 0.6
Data adapted from a study on a structurally related compound and should be considered as a reference.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of Jasminoside B from plasma samples.

Materials:

  • Biological plasma samples

  • Jasminoside B standard

  • Internal Standard (IS) (e.g., Geniposide or a stable isotope-labeled Jasminoside B)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw plasma samples to room temperature.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (concentration to be optimized).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A UPLC or HPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions (to be optimized):

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (to be optimized):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Jasminoside B: Based on its molecular weight of approximately 550.5 g/mol , a potential precursor ion [M-H]⁻ would be at m/z 549.5. A likely fragmentation would involve the loss of the glucose moiety (162 Da), resulting in a product ion around m/z 387.5. Another potential fragmentation is the loss of a smaller fragment from the aglycone part.[1]

      • Proposed Quantifier: 549.5 → 387.5

      • Proposed Qualifier: 549.5 → [to be determined experimentally]

    • Internal Standard (Geniposide):

      • Precursor Ion [M+HCOO]⁻: m/z 433.1

      • Product Ion: m/z 225.1

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 800 L/h

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute injection Injection into UPLC reconstitute->injection separation Chromatographic Separation (C18) injection->separation ionization ESI (Negative Mode) separation->ionization detection MRM Detection ionization->detection quantification Quantification detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of Jasminoside B.

Proposed Signaling Pathway for Anti-Inflammatory Action

Compounds from Gardenia jasminoides have been shown to exert anti-inflammatory effects by modulating key signaling pathways. The following diagram illustrates a plausible mechanism for Jasminoside B, involving the inhibition of the NF-κB and MAPK pathways.

signaling_pathway cluster_cell Macrophage cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 jnk JNK tlr4->jnk p38 p38 tlr4->p38 ikb IκBα tlr4->ikb nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nfkb_nuc NF-κB (nucleus) nfkb->nfkb_nuc Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb_nuc->cytokines Transcription jasminoside_b Jasminoside B jasminoside_b->jnk jasminoside_b->p38 jasminoside_b->ikb Inhibits Degradation

Caption: Proposed anti-inflammatory signaling pathway of Jasminoside B.

References

Application

Application Notes and Protocols for Developing a Stable Formulation of Jasminoside B

For Researchers, Scientists, and Drug Development Professionals Abstract Jasminoside B is a secoiridoid glycoside with significant therapeutic potential, demonstrating anti-inflammatory, antioxidant, and neuroprotective...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasminoside B is a secoiridoid glycoside with significant therapeutic potential, demonstrating anti-inflammatory, antioxidant, and neuroprotective properties.[1] However, like many natural glycosides, its inherent instability presents a substantial challenge for its development as a therapeutic agent. The primary degradation pathway for such compounds is hydrolysis of the glycosidic bond, which can be influenced by factors such as pH, temperature, and enzymatic activity.[2][3][4] This document provides a comprehensive guide to developing a stable formulation of Jasminoside B, covering pre-formulation stability assessment, formulation strategies, and detailed experimental protocols.

Physicochemical Properties and Stability Profile of Jasminoside B

A thorough understanding of the physicochemical properties of Jasminoside B is the foundation for developing a stable formulation. Key properties are summarized in Table 1. Natural products are often susceptible to degradation from heat, moisture, oxidation, and hydrolysis.[3]

Table 1: Physicochemical Properties of Jasminoside B

PropertyValueSource
Chemical Formula C₁₆H₂₆O₈[1][5]
Molecular Weight 346.37 g/mol [1][5]
Botanical Source Gardenia jasminoides[5]
Compound Type Secoiridoid Glycoside[6]
Storage -20°C, desiccated[5][7]
Solubility Soluble in DMSO, Acetone[7]
Known Instabilities Susceptible to hydrolysis (cleavage of O-glycosidic bond), particularly under acidic/basic conditions or enzymatic action (β-glucosidase).[2][3] Potential for thermal and photodegradation.

Pre-formulation Stability Assessment

The initial step in formulation development is to understand the degradation profile of the active pharmaceutical ingredient (API). This is achieved through forced degradation studies and the development of a stability-indicating analytical method.

Experimental Workflow for Pre-formulation

Caption: Workflow for pre-formulation stability assessment of Jasminoside B.

Protocol 2.1: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of Jasminoside B. These studies expose the drug substance to stress conditions more severe than accelerated stability testing.

Objective: To generate degradation products and identify the degradation pathways for Jasminoside B under various stress conditions. A degradation of 5-20% is typically targeted to ensure that the analytical method can detect impurities without being overwhelmed.

Materials:

  • Jasminoside B

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Calibrated oven, photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Jasminoside B in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Thermal Degradation:

    • Place solid Jasminoside B powder in a calibrated oven at 80°C for 48 hours.

    • Dissolve the stressed powder in methanol and dilute to 100 µg/mL for analysis.

  • Photodegradation:

    • Expose solid Jasminoside B powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Dissolve the stressed powder in methanol and dilute to 100 µg/mL for analysis.

  • Control Sample: Prepare a 100 µg/mL solution of unstressed Jasminoside B in the mobile phase.

  • Analysis: Analyze all samples by a developed stability-indicating HPLC method (Protocol 2.2).

Protocol 2.2: Stability-Indicating HPLC-UV Method

A validated stability-indicating method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate the degradation products from the parent compound.

Objective: To develop and validate an HPLC method for the quantification of Jasminoside B in the presence of its degradation products.

Instrumentation and Conditions (Illustrative):

  • System: HPLC with UV-Vis Detector

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient elution with (A) 0.1% Formic acid in Water and (B) Acetonitrile.

    • Gradient: 0-5 min (10% B), 5-25 min (10-60% B), 25-30 min (60-10% B), 30-35 min (10% B).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 238 nm (based on typical absorbance for similar structures)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Inject the control and all stressed samples from Protocol 2.1 into the HPLC system.

  • Assess the chromatograms for the resolution between the Jasminoside B peak and any new peaks (degradation products).

  • Method Validation:

    • Specificity: Check for peak purity of the Jasminoside B peak in the presence of degradants using a photodiode array (PDA) detector.

    • Linearity: Prepare a series of standard solutions of Jasminoside B (e.g., 10-200 µg/mL) and plot a calibration curve.

    • Accuracy & Precision: Perform recovery studies by spiking a known amount of Jasminoside B into a placebo formulation.

Formulation Strategies to Enhance Stability

Based on the likely hydrolytic and oxidative degradation of Jasminoside B, several formulation strategies can be employed to enhance its stability.

Formulation Approaches

Caption: Formulation strategies to enhance the stability of Jasminoside B.

Protocol 3.1: Preparation of a Cyclodextrin Inclusion Complex

Cyclodextrins (CDs) can encapsulate guest molecules within their hydrophobic cavity, protecting them from environmental factors like hydrolysis and oxidation.

Objective: To prepare a Jasminoside B-β-cyclodextrin (JB-β-CD) inclusion complex to improve stability.

Materials:

  • Jasminoside B

  • β-Cyclodextrin (β-CD)

  • Methanol

  • Deionized water

  • Mortar and pestle

  • Vacuum oven

Procedure (Kneading Method):

  • Calculate the required molar quantities of Jasminoside B and β-CD for a 1:1 molar ratio.

  • Place the β-CD in a mortar and add a small amount of water to form a homogeneous paste.

  • Dissolve the Jasminoside B in a minimal amount of methanol.

  • Slowly add the Jasminoside B solution to the β-CD paste.

  • Knead the mixture for 60 minutes, maintaining a pasty consistency by adding small amounts of water if necessary.

  • Dry the resulting product in a vacuum oven at 40°C until a constant weight is achieved.

  • Pass the dried complex through a 100-mesh sieve and store in a desiccator.

Protocol 3.2: Preparation of Jasminoside B-Loaded Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation.

Objective: To encapsulate Jasminoside B within liposomes to prevent hydrolytic degradation.

Materials:

  • Jasminoside B

  • Soy phosphatidylcholine (SPC)

  • Cholesterol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Chloroform and Methanol (2:1 v/v)

  • Rotary evaporator

  • Probe sonicator

Procedure (Thin-Film Hydration Method):

  • Weigh SPC and cholesterol (e.g., in a 4:1 molar ratio) and dissolve them in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

  • If encapsulating a lipophilic drug, it would be added at this stage.

  • Evaporate the organic solvent using a rotary evaporator at 40°C to form a thin, dry lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding a PBS (pH 7.4) solution containing Jasminoside B (for passive loading of a hydrophilic drug) and rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C).[2] This results in the formation of multilamellar vesicles (MLVs).

  • To reduce the size and lamellarity, sonicate the MLV suspension using a probe sonicator on an ice bath until the suspension becomes translucent. This forms small unilamellar vesicles (SUVs).

  • The unencapsulated Jasminoside B can be removed by methods such as dialysis or centrifugation.

Characterization and Stability Testing of Formulations

Once formulations are prepared, they must be characterized and subjected to stability testing to evaluate their effectiveness.

Table 2: Characterization and Stability Testing Parameters

TestMethodPurposeAcceptance Criteria (Illustrative)
Particle Size & PDI Dynamic Light Scattering (DLS)For liposomes and nanoparticles; affects stability and bioavailability.100-200 nm, PDI < 0.3
Encapsulation Efficiency (%) HPLC after separation of free drugTo determine the percentage of drug successfully encapsulated.> 80%
Drug Content HPLCTo quantify the amount of Jasminoside B in the final formulation.95% - 105% of label claim
Accelerated Stability 40°C ± 2°C / 75% RH ± 5% RH for 6 monthsTo predict the long-term stability of the formulation.> 95% of initial drug content remaining at 6 months

Table 3: Illustrative Stability Data Comparison

FormulationStress Condition% Jasminoside B Remaining (after 30 days)
Unformulated Jasminoside B (Aqueous Solution, pH 7)40°C65%
Jasminoside B in pH 5.5 Citrate Buffer40°C85%
JB-β-CD Inclusion Complex40°C96%
Jasminoside B-Loaded Liposomes40°C98%

Note: The data in this table is for illustrative purposes to demonstrate potential stability improvements.

Proposed Mechanism of Action: Anti-inflammatory Pathway

Jasminoside B is derived from Gardenia jasminoides, extracts of which have been shown to exert anti-inflammatory effects by suppressing MAP Kinase signaling pathways, particularly the JNK pathway.[8] Inflammation is often triggered by stimuli like lipopolysaccharide (LPS), which activates signaling cascades leading to the production of pro-inflammatory mediators.

Jasminoside B Anti-Inflammatory Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus lps LPS tlr4 TLR4 Receptor lps->tlr4 jnk JNK Pathway tlr4->jnk nfkb NF-κB Pathway tlr4->nfkb transcription Gene Transcription jnk->transcription nfkb->transcription jb Jasminoside B jb->jnk Inhibition cytokines Pro-inflammatory Mediators (NO, IL-1, IL-6, COX-2) transcription->cytokines inflammation Inflammation cytokines->inflammation

Caption: Proposed inhibition of the JNK signaling pathway by Jasminoside B.

This pathway illustrates how an inflammatory stimulus like LPS activates intracellular cascades (JNK, NF-κB), leading to the transcription of pro-inflammatory genes.[8][9][10] Jasminoside B is proposed to inhibit this process, likely by suppressing the phosphorylation and activation of JNK, thereby reducing inflammation.[8]

Conclusion

The successful development of Jasminoside B as a therapeutic agent is contingent upon overcoming its inherent instability. A systematic approach involving comprehensive pre-formulation studies to identify degradation pathways is critical. Formulation strategies such as complexation with cyclodextrins or encapsulation in liposomes offer promising avenues to protect the molecule from hydrolytic and oxidative degradation, thereby enhancing its shelf-life and preserving its therapeutic efficacy. The protocols and data presented herein provide a foundational framework for researchers to develop a stable and effective Jasminoside B formulation.

References

Method

Jasminoside B: Application Notes and Protocols for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals Introduction Jasminoside B is a secoiridoid glycoside, a class of natural compounds found in various plants, including species of the Jasminum and Gardenia...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminoside B is a secoiridoid glycoside, a class of natural compounds found in various plants, including species of the Jasminum and Gardenia genera.[1][2] While direct and extensive research on the neuroprotective properties of Jasminoside B in the context of neurodegenerative diseases is still emerging, its chemical class, the secoiridoid glycosides, has demonstrated promising anti-inflammatory and neuroprotective effects in preclinical studies.[3][4] This document provides a comprehensive guide for researchers interested in investigating the therapeutic potential of Jasminoside B for neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and other related conditions.

The information presented herein is based on the activities of structurally related secoiridoid glycosides and provides a foundational framework for initiating research on Jasminoside B. The proposed mechanisms of action for neuroprotection by compounds in this class include the modulation of neuroinflammation and the induction of neurotrophic factors.[3][4] These application notes and protocols are intended to guide the experimental design for the evaluation of Jasminoside B's efficacy and to elucidate its mechanism of action.

Proposed Biological Activities and Quantitative Data

While specific quantitative data for Jasminoside B in neurodegenerative disease models are not yet widely published, research on other secoiridoid glycosides has provided valuable insights into their potential bioactivities. The following tables present example data from a study on related secoiridoid glycosides, obtusifolisides A and B, which can serve as a benchmark for planning experiments with Jasminoside B.

Table 1: Proposed Anti-Inflammatory Activity of Jasminoside B in Lipopolysaccharide (LPS)-Stimulated BV-2 Microglia

CompoundIC50 for Nitric Oxide (NO) Production (µM)
Jasminoside B (Hypothetical)Data to be determined
Obtusifoliside A> 20
Obtusifoliside B5.45
NG-monomethyl-L-arginine (L-NMMA) (Positive Control)18.47

Data for obtusifolisides and L-NMMA are from a study on secoiridoid glycosides from Ligustrum obtusifolium and are presented here for comparative purposes.[4]

Table 2: Proposed Neuroprotective Activity of Jasminoside B on Nerve Growth Factor (NGF) Secretion in C6 Glioma Cells

Compound (at 20 µM)NGF Secretion (% of control)
Jasminoside B (Hypothetical)Data to be determined
Obtusifoliside A115.23 ± 8.54
Obtusifoliside B155.56 ± 7.16

Data for obtusifolisides are from a study on secoiridoid glycosides from Ligustrum obtusifolium and are presented here for comparative purposes.[4]

Experimental Protocols

The following protocols are detailed methodologies for key experiments to assess the anti-inflammatory and neuroprotective effects of Jasminoside B.

Protocol 1: In Vitro Anti-Inflammatory Activity Assay in BV-2 Microglial Cells

Objective: To determine the effect of Jasminoside B on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials:

  • Jasminoside B

  • BV-2 murine microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

  • Cell incubator (37°C, 5% CO₂)

  • Microplate reader

Methodology:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of Jasminoside B in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.

    • Pre-treat the cells with various concentrations of Jasminoside B for 1 hour. Include a vehicle control (medium with the same concentration of solvent).

  • LPS Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. A negative control group (no LPS stimulation) should also be included.

  • Nitrite Measurement (Griess Assay):

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO inhibition by Jasminoside B compared to the LPS-stimulated vehicle control.

    • Calculate the IC₅₀ value (the concentration of Jasminoside B that inhibits 50% of NO production).

Protocol 2: In Vitro Neuroprotection Assay - Nerve Growth Factor (NGF) Secretion

Objective: To evaluate the effect of Jasminoside B on the secretion of Nerve Growth Factor (NGF) from C6 glioma cells.

Materials:

  • Jasminoside B

  • C6 rat glioma cells

  • DMEM/F-12 medium

  • Horse Serum

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • NGF Immunoassay Kit (e.g., ELISA)

  • 24-well cell culture plates

  • Cell incubator (37°C, 5% CO₂)

  • Microplate reader

Methodology:

  • Cell Culture: Culture C6 glioma cells in DMEM/F-12 medium supplemented with 15% horse serum, 2.5% FBS, and 1% penicillin-streptomycin.

  • Cell Seeding: Seed C6 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Replace the medium with serum-free medium.

    • Treat the cells with various concentrations of Jasminoside B for 72 hours. Include a vehicle control.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • NGF Measurement:

    • Quantify the amount of NGF in the supernatant using a commercially available NGF ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of NGF in each sample based on the standard curve from the ELISA kit.

    • Express the results as a percentage of NGF secretion compared to the vehicle-treated control group.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Proposed Anti-Inflammatory Pathway of Jasminoside B cluster_1 Proposed Neurotrophic Pathway of Jasminoside B LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_Inhibition NFkB_Inhibition IKK->NFkB_Inhibition Phosphorylates IκBα NFkB NFkB NFkB_Inhibition->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_Expression iNOS_Expression Nucleus->iNOS_Expression Induces NO_Production NO_Production iNOS_Expression->NO_Production Leads to Neuroinflammation Neuroinflammation NO_Production->Neuroinflammation JasminosideB Jasminoside B JasminosideB->IKK Inhibits? JasminosideB->NFkB Inhibits? JasminosideB_2 Jasminoside B Astrocyte Astrocyte JasminosideB_2->Astrocyte NGF_Secretion NGF_Secretion Astrocyte->NGF_Secretion Stimulates Neuron Neuron NGF_Secretion->Neuron Acts on TrkA_Receptor TrkA_Receptor Neuron->TrkA_Receptor Binds to PI3K_Akt_Pathway PI3K_Akt_Pathway TrkA_Receptor->PI3K_Akt_Pathway Activates MAPK_ERK_Pathway MAPK_ERK_Pathway TrkA_Receptor->MAPK_ERK_Pathway Activates Neuronal_Survival Neuronal_Survival PI3K_Akt_Pathway->Neuronal_Survival Promotes Neurite_Outgrowth Neurite_Outgrowth MAPK_ERK_Pathway->Neurite_Outgrowth Promotes

Caption: Proposed signaling pathways for Jasminoside B's action.

G cluster_0 In Vitro Experimental Workflow cluster_1 In Vivo Experimental Workflow Start Start Culture_Cells Culture BV-2 or C6 Cells Start->Culture_Cells Seed_Cells Seed Cells in Plates Culture_Cells->Seed_Cells Treat_Compound Treat with Jasminoside B Seed_Cells->Treat_Compound Induce_Stimulus Induce Stimulus (LPS or Serum-Free) Treat_Compound->Induce_Stimulus Incubate Incubate Induce_Stimulus->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Assay Perform Griess Assay or ELISA Collect_Supernatant->Assay Analyze Analyze Data Assay->Analyze End End Analyze->End Start_InVivo Start Animal_Model Select Animal Model (e.g., APP/PS1 mice) Start_InVivo->Animal_Model Acclimatize Acclimatize Animals Animal_Model->Acclimatize Group_Animals Group Animals (Vehicle, Jasminoside B) Acclimatize->Group_Animals Administer_Compound Administer Compound (e.g., oral gavage) Group_Animals->Administer_Compound Behavioral_Tests Conduct Behavioral Tests (e.g., MWM) Administer_Compound->Behavioral_Tests Sacrifice_Collect Sacrifice and Collect Brain Tissue Behavioral_Tests->Sacrifice_Collect Biochemical_Analysis Biochemical Analysis (e.g., Western Blot, IHC) Sacrifice_Collect->Biochemical_Analysis Analyze_InVivo Analyze Data Biochemical_Analysis->Analyze_InVivo End_InVivo End Analyze_InVivo->End_InVivo

Caption: Workflow for in vitro and in vivo experiments.

References

Application

Application Notes and Protocols for a Pre-Clinical Assessment of Jasminoside B in Anti-Inflammatory Assays

For Researchers, Scientists, and Drug Development Professionals Introduction The primary mechanism by which compounds of this class are believed to exert their anti-inflammatory effects is through the modulation of key s...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The primary mechanism by which compounds of this class are believed to exert their anti-inflammatory effects is through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in macrophages. Upon binding to its receptor complex (TLR4/MD-2), LPS triggers a downstream signaling cascade that leads to the activation of NF-κB and MAPK pathways.

The activation of NF-κB involves the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as the enzyme inducible Nitric Oxide Synthase (iNOS), which produces nitric oxide (NO).

Simultaneously, LPS activates the MAPK pathways, including p38, Extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). The phosphorylation of these kinases contributes to the production of pro-inflammatory mediators. Iridoid glycosides like geniposide have been shown to inhibit the phosphorylation of IκBα, p65, p38, ERK, and JNK, thereby suppressing the inflammatory response.

Jasminoside_B_Anti_Inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4/MD-2 TLR4/MD-2 LPS->TLR4/MD-2 Binds IKK IKK TLR4/MD-2->IKK Activates MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4/MD-2->MAPK_pathway Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65) NF-κB (p65) IκBα->NF-κB (p65) Releases NF-κB_p65_nuc NF-κB (p65) NF-κB (p65)->NF-κB_p65_nuc Translocates Gene Transcription Gene Transcription MAPK_pathway->Gene Transcription Jasminoside B Jasminoside B Jasminoside B->IKK Inhibits Jasminoside B->MAPK_pathway Inhibits NF-κB_p65_nuc->Gene Transcription Pro-inflammatory Mediators iNOS, COX-2 TNF-α, IL-1β, IL-6 Gene Transcription->Pro-inflammatory Mediators

Figure 1: Proposed mechanism of action for Jasminoside B in inhibiting LPS-induced inflammatory signaling pathways.

Data Presentation: Quantitative Analysis of Anti-Inflammatory Effects

The following tables summarize the inhibitory effects of the representative compound, geniposide, on the production of key inflammatory mediators in LPS-stimulated murine macrophages. These serve as a template for presenting data obtained from similar assays with Jasminoside B.

Table 1: Effect of Geniposide on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Concentration (µM)NO Production (% of LPS control)Standard Deviation
0 (LPS only)100± 8.5
2585.2± 6.1
5062.7± 5.3
10041.5± 4.2

Table 2: Effect of Geniposide on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

CytokineConcentration (µM)Cytokine Level (pg/mL)% Inhibition
TNF-α 0 (LPS only)2540 ± 1800
501651 ± 12035
100980 ± 9561.4
IL-6 0 (LPS only)1850 ± 1500
501184 ± 11036
100721 ± 8061
IL-1β 0 (LPS only)820 ± 750
50549 ± 6033
100311 ± 4562

Note: The data presented above is illustrative and based on published findings for geniposide. Actual results for Jasminoside B may vary.

Experimental Protocols

The following are detailed protocols for key in vitro anti-inflammatory assays.

Cell Culture and Treatment

Murine macrophage cell lines such as RAW 264.7 or primary bone marrow-derived macrophages are suitable for these assays.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blot).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with various concentrations of Jasminoside B (or vehicle control) for 1-2 hours.

    • Stimulate cells with Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokines, 15-60 minutes for signaling pathway analysis).

Experimental_Workflow_In_Vitro_Assays cluster_assays Assays Start Start Cell_Culture RAW 264.7 Cell Culture Start->Cell_Culture Seeding Seed Cells in Plates Cell_Culture->Seeding Pre-treatment Pre-treat with Jasminoside B Seeding->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Incubation Incubate Stimulation->Incubation NO_Assay Nitric Oxide Assay (Griess Assay) Incubation->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) Incubation->Cytokine_Assay Western_Blot Western Blot Analysis (NF-κB & MAPK) Incubation->Western_Blot Data_Analysis Data Analysis and Interpretation NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Figure 2: General experimental workflow for in vitro anti-inflammatory assays.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Materials:

    • Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B just before use.

    • Sodium Nitrite (NaNO2) standard solution.

    • 96-well microplate reader.

  • Protocol:

    • After the 24-hour incubation with Jasminoside B and LPS, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

    • Determine the percentage inhibition of NO production relative to the LPS-only treated cells.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Materials:

    • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

    • Microplate reader.

  • Protocol:

    • After the 24-hour incubation, collect the cell culture supernatants.

    • Perform the ELISA according to the manufacturer's instructions provided with the kit.

    • Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling

This technique is used to detect the levels of total and phosphorylated proteins in the NF-κB and MAPK signaling pathways.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Protein assay kit (e.g., BCA assay).

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and a loading control like β-actin or GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Protocol:

    • After the appropriate incubation time (typically 15-60 minutes for signaling studies), wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow Start Start Cell_Lysis Cell Lysis and Protein Extraction Start->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition and Analysis Detection->Analysis End End Analysis->End

Method

Cell-Based Assays for Unveiling the Bioactivity of Jasminoside B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing cell-based assays for the investigation of Jasminoside B's biological activities. Jasmino...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the investigation of Jasminoside B's biological activities. Jasminoside B, an iridoid glycoside, has garnered interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects[1]. The following protocols and data presentation formats are designed to facilitate the systematic evaluation of Jasminoside B's efficacy and mechanism of action in a cellular context.

I. Anti-inflammatory Activity

Application Note:

Jasminoside B is hypothesized to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation[2][3][4]. A common cell-based model for assessing anti-inflammatory potential involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). In this model, LPS induces an inflammatory response, leading to the production of nitric oxide (NO), a key inflammatory mediator. The inhibitory effect of Jasminoside B on NO production serves as a quantifiable measure of its anti-inflammatory activity[5][6][7][8][9][10].

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of Jasminoside B in a suitable solvent (e.g., DMSO) and dilute to various concentrations in cell culture medium.

  • Pre-treat the cells with different concentrations of Jasminoside B for 1-2 hours. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., a known NF-κB inhibitor).

3. Induction of Inflammation:

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. A negative control group (untreated cells) should also be included.

4. Measurement of Nitric Oxide (Griess Assay):

  • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

5. Cell Viability Assay (MTT or CCK-8):

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate[5].

  • Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and measure the absorbance at the appropriate wavelength.

Data Presentation:

Table 1: Anti-inflammatory Activity of Jasminoside B

CompoundConcentration (µM)NO Production Inhibition (%)Cell Viability (%)IC50 (µM)
Jasminoside B1Representative Value>95%Representative
5Representative Value>95%Value
10Representative Value>95%
25Representative Value>90%
50Representative Value>90%
Positive Control10Representative Value>95%
(e.g., Dexamethasone)

Signaling Pathway and Experimental Workflow:

G cluster_0 Experimental Workflow: Anti-inflammatory Assay A Seed RAW 264.7 cells B Pre-treat with Jasminoside B A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Measure NO production (Griess Assay) D->E F Assess Cell Viability (MTT/CCK-8) D->F

Experimental workflow for assessing the anti-inflammatory activity of Jasminoside B.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates iNOS iNOS gene expression NFkB_nucleus->iNOS induces NO Nitric Oxide iNOS->NO JasminosideB Jasminoside B JasminosideB->IKK inhibits

Inhibitory effect of Jasminoside B on the NF-κB signaling pathway.

II. Antioxidant Activity

Application Note:

Jasminoside B may possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Standard in vitro chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays are commonly used to evaluate the antioxidant capacity of natural compounds[1][11][12]. These assays provide a rapid assessment of the compound's ability to donate electrons or hydrogen atoms to neutralize free radicals.

Experimental Protocols:

1. DPPH Radical Scavenging Assay:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add various concentrations of Jasminoside B to the wells.

  • Add the DPPH solution to each well and incubate for 30 minutes in the dark at room temperature.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of scavenging activity and determine the EC50 value.

2. FRAP Assay:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl3 solution (20 mM) in a 10:1:1 ratio.

  • Add various concentrations of Jasminoside B to a 96-well plate.

  • Add the FRAP reagent to each well and incubate for 30 minutes at 37°C.

  • Measure the absorbance at 593 nm.

  • Generate a standard curve using FeSO4·7H2O.

  • Express the results as micromoles of Fe(II) equivalents per gram of compound.

Data Presentation:

Table 2: Antioxidant Activity of Jasminoside B

AssayParameterJasminoside BPositive Control (e.g., Ascorbic Acid)
DPPHEC50 (µg/mL)Representative Value[13]Representative Value
FRAPFe(II) Equivalents (µmol/g)Representative Value[1]Representative Value

Experimental Workflow:

G cluster_1 Experimental Workflow: Antioxidant Assays A1 Prepare Jasminoside B dilutions B1 DPPH Assay A1->B1 C1 FRAP Assay A1->C1 D1 Incubate B1->D1 C1->D1 E1 Measure Absorbance D1->E1 F1 Calculate EC50/FRAP value E1->F1

Workflow for determining the antioxidant capacity of Jasminoside B.

III. Neuroprotective Activity

Application Note:

Jasminoside B is suggested to have neuroprotective effects, potentially by mitigating excitotoxicity and oxidative stress-induced neuronal cell death[1]. A common in vitro model to study neuroprotection involves inducing neuronal damage in cell lines like SH-SY5Y using agents such as glutamate or hydrogen peroxide[14][15][16][17][18][19]. The ability of Jasminoside B to preserve cell viability in the presence of these neurotoxins indicates its neuroprotective potential. The underlying mechanism may involve the modulation of apoptotic pathways, such as the regulation of Bax and Bcl-2 proteins[20][21][22][23][24].

Experimental Protocol: Neuroprotection against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

1. Cell Culture and Differentiation:

  • Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.

  • For differentiation, reduce the serum concentration to 1% and add 10 µM retinoic acid for 5-7 days.

2. Compound Treatment and Induction of Neurotoxicity:

  • Seed the differentiated SH-SY5Y cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of Jasminoside B for 24 hours.

  • Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 20-50 mM) for 24 hours[16][25][26][27][28].

3. Assessment of Cell Viability (MTT Assay):

  • After the treatment period, assess cell viability using the MTT assay as described previously.

4. Western Blot Analysis for Apoptotic Markers (Optional):

  • To investigate the mechanism, lyse the cells and perform Western blot analysis to determine the protein expression levels of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). An increase in the Bax/Bcl-2 ratio is indicative of apoptosis[20][22][23].

Data Presentation:

Table 3: Neuroprotective Effect of Jasminoside B

TreatmentConcentration (µM)Cell Viability (%)Bax/Bcl-2 Ratio (Fold Change)
Control-1001.0
Glutamate50Representative ValueRepresentative Value
Jasminoside B + Glutamate1Representative ValueRepresentative Value
10Representative ValueRepresentative Value
50Representative ValueRepresentative Value

Signaling Pathway and Experimental Workflow:

G cluster_2 Experimental Workflow: Neuroprotection Assay A2 Differentiate SH-SY5Y cells B2 Pre-treat with Jasminoside B A2->B2 C2 Induce excitotoxicity with Glutamate B2->C2 D2 Incubate for 24h C2->D2 E2 Assess Cell Viability (MTT) D2->E2 F2 Western Blot for Bax/Bcl-2 (optional) D2->F2

Workflow for evaluating the neuroprotective effects of Jasminoside B.

G Glutamate Glutamate Ca_influx Ca2+ Influx Glutamate->Ca_influx Mitochondria Mitochondrial Stress Ca_influx->Mitochondria Bax Bax Mitochondria->Bax activates Apoptosis Apoptosis Bax->Apoptosis Bcl2 Bcl-2 Bcl2->Bax JasminosideB Jasminoside B JasminosideB->Ca_influx JasminosideB->Bcl2 upregulates

Neuroprotective mechanism of Jasminoside B via modulation of apoptosis.

IV. Potential Anti-Cancer Activity

Application Note:

Some compounds from the Jasminum genus have shown potential anti-cancer activities by inducing apoptosis and inhibiting cell proliferation[29][30][31][32][33]. The PI3K/Akt and MAPK signaling pathways are often implicated in cancer cell survival and proliferation, and their inhibition can lead to apoptosis[34][35][36][37][38]. A preliminary assessment of Jasminoside B's anti-cancer potential can be performed using a cytotoxicity assay on various cancer cell lines.

Experimental Protocol: Cytotoxicity Screening using MTT Assay

1. Cell Culture:

  • Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical]) in their recommended media and conditions.

2. Compound Treatment:

  • Seed the cells in 96-well plates at an appropriate density.

  • Treat the cells with a range of concentrations of Jasminoside B for 48-72 hours.

3. Cell Viability Assessment:

  • Perform an MTT assay to determine the percentage of cell viability relative to untreated controls.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation:

Table 4: Cytotoxicity of Jasminoside B on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7Representative Value[30][31]
A549Representative Value
HeLaRepresentative Value
Normal Cell Line (e.g., HEK293)> Representative Value

Signaling Pathway:

G GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation JasminosideB Jasminoside B JasminosideB->PI3K JasminosideB->MAPK

Potential inhibition of pro-survival signaling pathways by Jasminoside B.

References

Application

Protocol for the Dissolution and Experimental Use of Jasminoside B

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the dissolution of Jasminoside B for experimental use, based on currently available data. It include...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of Jasminoside B for experimental use, based on currently available data. It includes information on solubility, storage, and general considerations for in vitro and in vivo studies.

Product Information

PropertyDataSource
Molecular Formula C₁₆H₂₆O₈[1][2][3]
Molecular Weight 346.37 g/mol [1][2][4]
Purity >98% (HPLC)[3]
Appearance Solid[5]
Storage Temperature -20°C[1][4][5][6]

Solubility Data

Jasminoside B is sparingly soluble in aqueous solutions. Organic solvents are required for the preparation of stock solutions.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)Soluble[4][6][7][8]
MethanolSoluble[6]
EthanolSoluble[6]
ChloroformSoluble[7]
DichloromethaneSoluble[7]
Ethyl AcetateSoluble[7]
AcetoneSoluble[7]
PyridineSoluble[6]

Protocol for Preparation of Stock Solution (DMSO)

This protocol describes the preparation of a 10 mM stock solution of Jasminoside B in DMSO.

Materials:

  • Jasminoside B (solid)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Warming block or water bath set to 37°C (optional)

Procedure:

  • Pre-weighing Preparation: Before opening, centrifuge the vial of Jasminoside B to ensure all the solid material is at the bottom.[1]

  • Weighing: Accurately weigh the desired amount of Jasminoside B in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.46 mg of Jasminoside B (Molecular Weight = 346.37 g/mol ).

  • Solvent Addition: Add the calculated volume of sterile DMSO to the tube containing Jasminoside B.

  • Dissolution:

    • Vortex the solution thoroughly for 1-2 minutes.

    • If the compound does not fully dissolve, you can warm the tube to 37°C and vortex again.[4]

    • For difficult-to-dissolve compounds, brief sonication in an ultrasonic bath can be beneficial.[4]

  • Sterilization (Optional): If required for your application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4]

    • Store the aliquots at -20°C or -80°C.

    • A supplier suggests that stock solutions stored at -20°C should be used within one month, while those at -80°C can be used within six months.[4]

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps Centrifuge_Vial Centrifuge vial of solid Jasminoside B Weigh_JB Weigh Jasminoside B Centrifuge_Vial->Weigh_JB Add_DMSO Add sterile DMSO Weigh_JB->Add_DMSO Vortex Vortex thoroughly Add_DMSO->Vortex Optional_Heat Optional: Warm to 37°C Vortex->Optional_Heat Optional_Sonicate Optional: Sonicate Vortex->Optional_Sonicate Filter_Sterilize Optional: Filter sterilize (0.22 µm) Vortex->Filter_Sterilize Optional_Heat->Filter_Sterilize Optional_Sonicate->Filter_Sterilize Aliquot Aliquot into single-use volumes Filter_Sterilize->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing a Jasminoside B stock solution.

General Protocol for Experimental Use

For In Vitro (Cell Culture) Experiments:

  • Thawing: Thaw an aliquot of the Jasminoside B stock solution at room temperature.

  • Dilution: Prepare working concentrations by diluting the stock solution in your cell culture medium.

    • Important: Perform serial dilutions to achieve the desired final concentration.

    • Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

  • Application: Add the diluted Jasminoside B to your cell cultures and incubate for the desired time.

For In Vivo (Animal) Experiments:

The reviewed literature does not provide specific protocols for the in vivo administration of purified Jasminoside B. Researchers should develop a suitable formulation and administration route based on their experimental model and objectives. This will likely involve:

  • Formulation: Diluting the DMSO stock solution in a physiologically compatible vehicle (e.g., saline, PBS with a co-solvent like Tween® 80 or Cremophor® EL) to a suitable concentration for injection.

  • Toxicity Testing: Performing preliminary dose-ranging studies to determine the maximum tolerated dose (MTD).

  • Administration: Administering the formulation via the chosen route (e.g., intravenous, intraperitoneal, oral gavage). A vehicle control group is essential.

Potential Signaling Pathways for Investigation

While specific signaling pathways for Jasminoside B are not well-elucidated, its reported biological activities suggest potential areas of investigation. As a compound with anti-inflammatory and neuroprotective properties, it may modulate pathways such as:

  • NF-κB Signaling: A key regulator of inflammation. Inhibition of this pathway would reduce the expression of pro-inflammatory cytokines.

  • MAPK Signaling (e.g., JNK, p38, ERK): These pathways are involved in cellular responses to stress, inflammation, and apoptosis.

  • Antioxidant Response Pathways (e.g., Nrf2): Activation of these pathways can protect cells from oxidative stress, which is implicated in both inflammation and neurodegeneration.

Below is a generalized diagram of a pro-inflammatory signaling cascade that could be a target for Jasminoside B.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimulus->Receptor MAPK MAPK Cascade (JNK, p38, ERK) Receptor->MAPK IKK IKK Complex Receptor->IKK NFkB_IkB NF-κB / IκBα Complex IKK->NFkB_IkB Phosphorylates IκBα IkB_P P-IκBα IKK->IkB_P Phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds to promoter Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription JasminosideB Jasminoside B (Hypothesized Inhibition) JasminosideB->MAPK JasminosideB->IKK JasminosideB->NFkB_nuc

Caption: Hypothesized anti-inflammatory mechanism of Jasminoside B.

References

Method

High-Purity Jasminoside B: Application Notes and Protocols for Researchers

For Immediate Release This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the therapeutic potential of high-purity Jasminoside B....

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the therapeutic potential of high-purity Jasminoside B. Jasminoside B, a naturally occurring iridoid glycoside, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.

Commercial Suppliers of High-Purity Jasminoside B

A reliable supply of high-purity Jasminoside B is crucial for reproducible and accurate experimental results. The following table summarizes key information for several commercial suppliers. Researchers are advised to request a certificate of analysis to confirm purity and identity.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Biosynth 214125-04-9C₁₆H₂₆O₈346.37High-quality reference standards
Biopurify 214125-04-9C₁₆H₂₆O₈346.37695%~99% (HPLC-DAD or/and HPLC-ELSD)
ChemFaces 214125-04-9C₁₆H₂₆O₈346.37High-purity
AChemBlock 214125-04-9C₁₆H₂₆O₈346.3898%
United States Biological 214125-04-9C₁₆H₂₆O₈346.376~96% (HPLC)
GlpBio 214125-04-9C₁₆H₂₆O₈346.37>98%

Neuroprotective Applications

Jasminoside B demonstrates significant potential in the protection of neuronal cells from various insults, suggesting its utility in the study of neurodegenerative diseases.[1]

In Vitro Neuroprotection Assay Protocol (SH-SY5Y Cell Line)

This protocol outlines a general method for assessing the neuroprotective effects of Jasminoside B against an induced neurotoxic insult in a human neuroblastoma cell line.

Objective: To determine the ability of Jasminoside B to protect SH-SY5Y cells from neurotoxin-induced cell death.

Materials:

  • High-purity Jasminoside B

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Jasminoside B Pre-treatment: Prepare various concentrations of Jasminoside B in culture medium. Remove the old medium from the wells and add 100 µL of the Jasminoside B solutions. Incubate for 2-4 hours.

  • Neurotoxin Induction: Add the neurotoxin to the wells at a pre-determined toxic concentration. Include a vehicle control group (no neurotoxin) and a toxin-only control group.

  • Incubation: Incubate the plate for 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Expected Outcome: Increased cell viability in the groups pre-treated with Jasminoside B compared to the toxin-only group.

G cluster_workflow Neuroprotection Assay Workflow A Seed SH-SY5Y Cells B Pre-treat with Jasminoside B A->B C Induce Neurotoxicity B->C D Incubate C->D E Assess Cell Viability (MTT) D->E

Neuroprotection Assay Workflow

Anti-inflammatory Applications

Jasminoside B is known to exhibit anti-inflammatory properties, likely through the modulation of key signaling pathways involved in the inflammatory response.[1]

Inhibition of Nitric Oxide (NO) Production in Macrophages Protocol

This protocol describes a method to evaluate the anti-inflammatory activity of Jasminoside B by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Objective: To quantify the inhibitory effect of Jasminoside B on NO production in activated macrophages.

Materials:

  • High-purity Jasminoside B

  • RAW 264.7 murine macrophage cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Sodium nitrite (for standard curve)

Procedure:

  • Cell Culture and Seeding: Culture and seed RAW 264.7 cells in a 96-well plate as described for SH-SY5Y cells.

  • Jasminoside B and LPS Treatment:

    • Prepare various concentrations of Jasminoside B in culture medium.

    • Remove the old medium and add 100 µL of the Jasminoside B solutions to the wells.

    • Simultaneously, add LPS (1 µg/mL) to all wells except the vehicle control group.

    • Include a control group with LPS only.

  • Incubation: Incubate the plate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Data Analysis: Determine the concentration of nitrite in the samples from the standard curve. Calculate the percentage of inhibition of NO production compared to the LPS-only control.

Expected Outcome: A dose-dependent decrease in NO production in cells treated with Jasminoside B.

Potential Signaling Pathways

Research on related compounds suggests that the anti-inflammatory effects of Jasminoside B may be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the expression of pro-inflammatory mediators.

G cluster_pathway Potential Anti-inflammatory Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK activates IKK IKK TLR4->IKK activates JasminosideB Jasminoside B JasminosideB->MAPKKK inhibits? JasminosideB->IKK inhibits? MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus IkB IkB IKK->IkB phosphorylates for degradation NFkB NF-κB IKK->NFkB releases NFkB->Nucleus ProInflammatory Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-6)

Hypothesized Anti-inflammatory Mechanism

Antioxidant Applications

Jasminoside B possesses antioxidant properties, which contribute to its protective effects against cellular damage induced by oxidative stress.

DPPH Radical Scavenging Assay Protocol

This protocol provides a straightforward method to assess the free radical scavenging activity of Jasminoside B using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Objective: To determine the IC₅₀ value of Jasminoside B for DPPH radical scavenging.

Materials:

  • High-purity Jasminoside B

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Sample Preparation: Prepare a stock solution of Jasminoside B in the same solvent. Create a series of dilutions from the stock solution.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each Jasminoside B dilution to the wells.

  • DPPH Addition: Add 100 µL of the DPPH solution to each well. Include a control well with solvent and DPPH only.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity for each concentration using the following formula:

    • % Scavenging = [ (A_control - A_sample) / A_control ] * 100

    • Plot the % scavenging against the concentration of Jasminoside B and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Expected Outcome: A concentration-dependent increase in DPPH radical scavenging activity.

G cluster_workflow DPPH Assay Workflow A Prepare Jasminoside B Dilutions B Add DPPH Solution A->B C Incubate in Dark B->C D Measure Absorbance at 517 nm C->D E Calculate % Scavenging and IC50 D->E

DPPH Assay Workflow

For further information and to request a quote for high-purity Jasminoside B, please contact the respective suppliers. This document is intended for research purposes only.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Jasminoside B Extraction

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the extraction efficiency of Jasminoside B. This resource offers troubleshooting...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the extraction efficiency of Jasminoside B. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful and efficient extraction processes.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting Jasminoside B?

A1: Based on studies of similar glycosides from Gardenia jasminoides, aqueous ethanol solutions are highly effective. The optimal concentration typically ranges from 50% to 80% ethanol in water.[1][2][3] The addition of water to ethanol improves the solvent's polarity, which can enhance the extraction of glycosides like Jasminoside B.[4][5] For initial trials, a 60-70% ethanol solution is a recommended starting point.[1][6]

Q2: What are the key parameters to optimize for improving Jasminoside B extraction yield?

A2: The primary parameters to optimize are:

  • Solvent Concentration: The ratio of ethanol to water significantly impacts extraction efficiency.[1][6]

  • Temperature: Higher temperatures generally increase solubility and diffusion rates, but excessive heat can lead to degradation. A range of 45°C to 70°C is often effective.[1][7]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compound. Optimal times can range from 30 minutes to several hours.[1][2][7]

  • Solid-to-Liquid Ratio: A lower ratio (i.e., more solvent) can lead to a better extraction yield by increasing the concentration gradient. Ratios from 1:10 to 1:30 (g/mL) are commonly used.[2][7]

  • Particle Size: Grinding the plant material to a fine powder increases the surface area available for extraction.

Q3: What advanced extraction techniques can be used for Jasminoside B?

A3: Modern techniques can significantly improve efficiency and reduce extraction time and solvent consumption. These include:

  • Ultrasound-Assisted Extraction (UAE): Ultrasonic waves create cavitation, which disrupts plant cell walls and enhances solvent penetration.[8]

  • Microwave-Assisted Extraction (MAE): Microwaves rapidly heat the solvent and plant material, accelerating the extraction process.

  • Mechanochemistry (Ball Milling): This technique involves milling the plant material with an abrasive aid, which can increase extraction yield and selectivity.[9]

  • Pressurized Liquid Extraction (PLE): This method uses elevated temperatures and pressures to maintain the solvent in a liquid state, improving extraction efficiency.

Q4: How can I purify Jasminoside B from the crude extract?

A4: Column chromatography is a common method for purification. This can include:

  • Normal Phase Chromatography: Using a silica gel column.

  • Reversed-Phase Chromatography: Using C18 or similar bonded silica.

  • Macroporous Resins: These can be used for initial cleanup and enrichment of the target compound.[1][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for Jasminoside B. 2. Insufficient Extraction Time or Temperature: The compound may not have had enough time or energy to dissolve fully. 3. Improper Solid-to-Liquid Ratio: Too little solvent may result in a saturated solution, preventing further extraction. 4. Large Particle Size: The solvent cannot efficiently penetrate large particles.1. Optimize Solvent System: Systematically vary the ethanol-to-water ratio (e.g., 50%, 60%, 70%, 80% ethanol) to find the optimal polarity. Consider trying other polar solvents like methanol. 2. Increase Time and Temperature: Incrementally increase the extraction time and temperature. Monitor for potential degradation at higher temperatures. 3. Adjust Solid-to-Liquid Ratio: Increase the volume of solvent relative to the plant material (e.g., move from 1:10 to 1:20 g/mL). 4. Reduce Particle Size: Grind the plant material to a finer powder (e.g., 40-60 mesh).
Co-extraction of Impurities 1. Solvent is not selective: The chosen solvent may be dissolving a wide range of compounds. 2. Complex Plant Matrix: The source material naturally contains many similar compounds.1. Solvent Partitioning: Perform a liquid-liquid extraction to separate compounds based on their polarity. For example, extract with ethyl acetate to remove less polar impurities. 2. Selective Milling: Consider mechanochemistry with a milling aid like activated carbon, which can selectively adsorb certain compounds.[9] 3. Purification: Employ column chromatography (e.g., silica gel, C18) or preparative HPLC for final purification.
Emulsion Formation During Liquid-Liquid Extraction 1. High concentration of surfactants or lipids in the extract. 2. Vigorous shaking. 1. Add Brine: Add a saturated NaCl solution to increase the ionic strength of the aqueous phase, which can help break the emulsion. 2. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 3. Centrifugation: If the emulsion persists, centrifuging the mixture can help separate the layers.
Product Degradation 1. Excessive Heat: Jasminoside B may be thermolabile. 2. Exposure to Light or Air: Some phytochemicals are sensitive to oxidation. 3. Inappropriate pH. 1. Use Milder Conditions: Employ lower extraction temperatures or consider non-thermal methods like ultrasound-assisted extraction at room temperature. 2. Protect the Extract: Conduct the extraction in amber glassware and consider using an inert atmosphere (e.g., nitrogen). Store extracts at low temperatures (-20°C) and in the dark. 3. Buffer the Solvent: If pH sensitivity is suspected, use a buffered extraction solvent.

Quantitative Data on Extraction Parameters

The following tables summarize the effects of different extraction parameters on the yield of related compounds from Gardenia jasminoides, as determined by Response Surface Methodology (RSM) in various studies. While not specific to Jasminoside B, these provide a valuable starting point for optimization.

Table 1: Optimization of Heat-Aided Solvent Extraction for Gardenia Yellow Pigment (GYP) [1][6]

ParameterRange StudiedOptimal Condition
Ethanol Concentration40 - 80%65.10%
Liquid/Solid Ratio8:1 - 12:1 (mL/g)10:1 (mL/g)
Extraction Time40 - 80 min59.85 min
Extraction Temperature50 - 70 °C60.04 °C

Table 2: Optimization of Homogenate Extraction for Gardenia Yellow Pigment [3]

ParameterRange StudiedOptimal Condition
Ethanol Concentration30 - 70%50%
Liquid/Solid Ratio10:1 - 20:1 (mL/g)15:1 (mL/g)
Extraction Time30 - 90 s41 s
Particle Size0.9 - 2.5 mm1.7 mm

Experimental Protocols

Protocol 1: Standard Solvent Extraction
  • Preparation of Plant Material: Grind dried Gardenia jasminoides fruits into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered material and place it in a flask.

    • Add 100 mL of 65% aqueous ethanol (1:10 solid-to-liquid ratio).

    • Heat the mixture to 60°C with constant stirring for 60 minutes.

  • Filtration: Allow the mixture to cool slightly, then filter through Whatman No. 1 filter paper.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to remove the ethanol.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation of Plant Material: Prepare the powdered plant material as described in Protocol 1.

  • Extraction:

    • Place 10 g of the powder in a flask with 200 mL of 65% aqueous ethanol (1:20 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at 50°C.

  • Post-Extraction: Follow steps 3-5 from Protocol 1.

Visualizations

Experimental Workflow for Jasminoside B Extraction and Purification

Extraction_Workflow Plant_Material Plant Material (Gardenia jasminoides) Grinding Grinding & Sieving Plant_Material->Grinding Extraction Extraction (Solvent or UAE/MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Jasminoside_B Pure Jasminoside B Purification->Jasminoside_B

Caption: A general workflow for the extraction and purification of Jasminoside B.

Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Low_Yield Low_Yield Low Yield Potential_Causes Potential Causes Low_Yield->Potential_Causes Solvent Inappropriate Solvent Potential_Causes->Solvent Is polarity optimal? Time_Temp Insufficient Time/Temp Potential_Causes->Time_Temp Is duration/energy sufficient? Ratio Incorrect Ratio Potential_Causes->Ratio Is solvent volume adequate? Particle_Size Large Particle Size Potential_Causes->Particle_Size Is surface area maximized?

Caption: Troubleshooting logic for addressing low extraction yield.

References

Optimization

Technical Support Center: Jasminoside B Chemical Synthesis

Welcome to the technical support center for the chemical synthesis of Jasminoside B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Jasminoside B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic endeavors.

Troubleshooting Guide

Researchers often face challenges related to reaction yield, purity, and stereoselectivity during the multi-step synthesis of Jasminoside B. This guide addresses specific problems, their probable causes, and recommended solutions.

Table 1: Troubleshooting Common Issues in Jasminoside B Synthesis

Problem ID Issue Description Probable Cause(s) Recommended Solution(s) Expected Outcome
JBS-T01Low yield in the formation of the iridoid core.- Incomplete reaction. - Suboptimal reaction temperature or time. - Catalyst deactivation.- Monitor reaction progress using TLC or LC-MS. - Screen a range of temperatures and reaction times. - Use fresh or a higher loading of the catalyst.Increase in yield of the desired iridoid intermediate.
JBS-T02Formation of multiple diastereomers of the iridoid aglycone.- Poor stereocontrol in key bond-forming reactions (e.g., cycloaddition, reduction). - Use of non-stereoselective reagents.- Employ chiral catalysts or auxiliaries. - Optimize reaction conditions to favor the formation of the desired diastereomer. - Refer to literature on stereoselective iridoid synthesis for suitable reagents.Improved diastereomeric ratio, simplifying purification.
JBS-T03Low α:β ratio in the O-glycosylation step.- Steric hindrance at the acceptor hydroxyl group. - Inappropriate choice of glycosyl donor or promoter. - Suboptimal solvent or temperature.[1][2]- Use a more reactive glycosyl donor (e.g., glycosyl trichloroacetimidate). - Screen different Lewis acid promoters (e.g., TMSOTf, BF₃·OEt₂). - Employ solvents that can influence stereoselectivity (e.g., acetonitrile, dichloromethane).[1]Increased formation of the desired β-glycoside.
JBS-T04Cleavage of the glycosidic bond during deprotection.- Use of harsh acidic or basic conditions that are not compatible with the O-glycosidic linkage.[1]- Employ orthogonal protecting groups that can be removed under mild conditions.[3][4] - Use enzymatic deprotection methods if applicable.Preservation of the glycosidic bond and successful deprotection.
JBS-T05Difficulty in purifying the final Jasminoside B product.- Presence of closely related diastereomers or regioisomers. - Contamination with reagents or byproducts.- Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18, chiral).[5][6] - Employ supercritical fluid chromatography (SFC) for challenging separations.[5]Isolation of Jasminoside B with high purity (>98%).

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the chemical synthesis of Jasminoside B, covering topics from starting materials to final product characterization.

Q1: What are the primary challenges in the stereoselective synthesis of the iridoid core of Jasminoside B?

A1: The main challenges in constructing the cis-fused cyclopenta[c]pyran ring system of iridoids like Jasminoside B lie in controlling the stereochemistry at multiple chiral centers.[7][8] Key difficulties include:

  • Diastereoselective Cycloaddition: Achieving high diastereoselectivity in the initial cycloaddition reaction to form the bicyclic core is crucial.[7]

  • Control of Ring Juncture Stereochemistry: Establishing the cis-fusion of the two rings is a defining feature of iridoids and requires careful selection of reagents and reaction conditions.

  • Introduction of Functional Groups: The stereoselective installation of hydroxyl and other functional groups at specific positions on the iridoid skeleton can be challenging due to steric hindrance and the potential for competing side reactions.

Q2: How can I improve the yield and stereoselectivity of the O-glycosylation step?

A2: The O-glycosylation is a critical step where the glucose moiety is attached to the iridoid aglycone. To improve yield and achieve the desired β-selectivity, consider the following:[1][2]

  • Choice of Glycosyl Donor: Glycosyl trichloroacetimidates or N-phenyl trifluoroacetimidates are often effective for hindered alcohols.[1]

  • Promoter Selection: The choice of Lewis acid promoter (e.g., TMSOTf, TBSOTf) is critical and should be optimized.[1]

  • Solvent Effects: The solvent can significantly influence the stereochemical outcome. For instance, participating solvents like acetonitrile can favor the formation of 1,2-trans-glycosides (β-linkage for glucose).

  • Protecting Groups on the Glycosyl Donor: The presence of a participating protecting group (e.g., an acetyl group) at the C2 position of the glucose donor can direct the formation of the β-glycoside through neighboring group participation.[9]

Q3: What is a suitable protecting group strategy for the synthesis of Jasminoside B?

A3: A robust protecting group strategy is essential for a successful synthesis.[3][4] Key considerations include:

  • Orthogonality: Employ protecting groups that can be removed under different conditions to allow for selective deprotection of various functional groups.[3][4] For example, silyl ethers (e.g., TBS, TIPS) for hydroxyl groups on the aglycone, which are acid-labile, and benzyl ethers for the sugar hydroxyls, which can be removed by hydrogenolysis.

  • Stability: The chosen protecting groups must be stable to the reaction conditions used in subsequent steps.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward to perform.

  • Protecting-Group-Free Synthesis: While challenging, designing a synthesis that minimizes or avoids the use of protecting groups can significantly improve efficiency by reducing the number of steps.[10]

Q4: What are the recommended methods for the purification of Jasminoside B and its synthetic intermediates?

A4: Purification is often a significant challenge due to the presence of diastereomers and other closely related impurities.[5][6]

  • Flash Column Chromatography: This is suitable for the purification of early-stage intermediates and for separating compounds with significant differences in polarity.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are powerful techniques for purifying intermediates and the final product. Chiral HPLC may be necessary to separate enantiomers if a racemic synthesis is performed.[5][6]

  • Supercritical Fluid Chromatography (SFC): SFC can be an effective alternative to HPLC for the separation of complex mixtures and diastereomers.[5]

Experimental Protocols

Key Experiment: Stereoselective O-Glycosylation

This protocol provides a general methodology for the glycosylation of a protected iridoid aglycone with a glucose donor. Note: This is a conceptual protocol and requires optimization for specific substrates.

  • Preparation of Reactants:

    • Dissolve the protected iridoid aglycone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

    • Add freshly activated 4 Å molecular sieves.

    • In a separate flask, dissolve the protected glycosyl donor (e.g., a trichloroacetimidate, 1.2 eq) in anhydrous DCM.

  • Glycosylation Reaction:

    • Cool the solution of the aglycone to the desired temperature (e.g., -40 °C).

    • Slowly add the solution of the glycosyl donor to the aglycone solution.

    • Add the promoter (e.g., TMSOTf, 0.1-0.3 eq) dropwise.

    • Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, quench it by adding a few drops of a suitable quenching agent (e.g., triethylamine or saturated sodium bicarbonate solution).

    • Allow the mixture to warm to room temperature.

    • Filter the mixture to remove the molecular sieves and wash the sieves with DCM.

    • Combine the filtrates and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired glycosylated product.

Visualizations

Diagram 1: General Synthetic Workflow for Jasminoside B

G A Starting Materials B Iridoid Core Synthesis A->B Stereoselective Cycloaddition C Functional Group Manipulations B->C Protection/ Modification D Glycosylation C->D Coupling with Glycosyl Donor E Deprotection D->E Removal of Protecting Groups F Jasminoside B E->F Purification

A high-level overview of the synthetic strategy for Jasminoside B.

Diagram 2: Troubleshooting Logic for Low Glycosylation Yield

G Start Low Yield in Glycosylation Step Q1 Is the aglycone sterically hindered? Start->Q1 A1_Yes Use a more reactive glycosyl donor (e.g., imidate). Q1->A1_Yes Yes A1_No Check promoter activity. Q1->A1_No No End Improved Yield A1_Yes->End Q2 Is the promoter active? A1_No->Q2 A2_Yes Optimize reaction conditions (temperature, solvent). Q2->A2_Yes Yes A2_No Use fresh or a different Lewis acid promoter. Q2->A2_No No A2_Yes->End A2_No->End

References

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Jasminoside B

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Jasminoside B. The information is designed to offer practical solutions and experimental starting points for your research.

Troubleshooting Guide

Researchers may encounter difficulties in dissolving Jasminoside B, particularly in aqueous solutions, which can impede experimental reproducibility and limit its therapeutic application. This guide offers a systematic approach to overcoming these solubility challenges.

Initial Solubility Assessment

Jasminoside B is reported to be soluble in several organic solvents. If you are experiencing poor solubility, consider the following solvents as starting points for stock solutions.

Table 1: Reported Solvents for Jasminoside Compounds

SolventReported SolubilityRecommended Use
Dimethyl Sulfoxide (DMSO)Soluble[1]Preparation of high-concentration stock solutions.
ChloroformSoluble[2]Initial dissolution for subsequent formulation steps.
DichloromethaneSoluble[2]Alternative to chloroform for initial dissolution.
Ethyl AcetateSoluble[2]Use in extraction and purification processes.
AcetoneSoluble[2]General laboratory solvent for dissolution.

For aqueous experimental systems, it is crucial to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Pay close attention to the final solvent concentration to avoid precipitation and potential cellular toxicity.

Strategies for Enhancing Aqueous Solubility

If direct dissolution in your aqueous experimental buffer is not feasible, several techniques can be employed to enhance the aqueous solubility of Jasminoside B.

Workflow for Solubility Enhancement

G cluster_0 Initial Assessment cluster_1 Physical Enhancement Methods cluster_2 Chemical Enhancement Methods Start Poorly Soluble Jasminoside B Initial_Solvents Attempt Dissolution in: - DMSO - Ethanol - Methanol Start->Initial_Solvents Particle_Size Particle Size Reduction (Micronization/Nanosuspension) Initial_Solvents->Particle_Size If still insoluble Solid_Dispersion Solid Dispersion (e.g., with PEG, PVP) Initial_Solvents->Solid_Dispersion If still insoluble Co_solvency Co-solvency (e.g., Propylene Glycol, Glycerol) Initial_Solvents->Co_solvency If still insoluble Complexation Complexation (e.g., Cyclodextrins) Initial_Solvents->Complexation If still insoluble pH_Adjustment pH Adjustment Initial_Solvents->pH_Adjustment If applicable Success Achieved Desired Solubility Particle_Size->Success Solid_Dispersion->Success Co_solvency->Success Complexation->Success pH_Adjustment->Success

Caption: A workflow diagram illustrating the decision-making process for selecting a suitable solubility enhancement technique for Jasminoside B.

Table 2: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantagesRecommended Starting Point
Co-solvency Adding a water-miscible organic solvent to an aqueous solution to increase the solubility of a nonpolar solute.Simple to prepare; can significantly increase solubility.[3]Potential for drug precipitation upon dilution; solvent toxicity must be considered.[3]1-10% (v/v) of propylene glycol, ethanol, or polyethylene glycol (PEG) in the aqueous buffer.
Complexation with Cyclodextrins Encapsulating the hydrophobic Jasminoside B molecule within the lipophilic cavity of a cyclodextrin.Can significantly enhance aqueous solubility and stability.Can be expensive; potential for competitive displacement by other molecules.Prepare a 1:1 molar ratio of Jasminoside B to hydroxypropyl-β-cyclodextrin (HP-β-CD).
Solid Dispersion Dispersing Jasminoside B in an inert carrier matrix at the solid state.Can increase dissolution rate and solubility.Can be physically unstable and may convert to a less soluble crystalline form over time.Use a water-soluble carrier like polyethylene glycol (PEG) 6000 or polyvinylpyrrolidone (PVP) K30.
pH Adjustment Modifying the pH of the solution to ionize Jasminoside B, thereby increasing its solubility.Simple and cost-effective.Only applicable if the compound has ionizable functional groups; may not be suitable for all experimental conditions.Titrate a solution of Jasminoside B with dilute acid or base while monitoring for dissolution.
Nanosuspension Reducing the particle size of Jasminoside B to the sub-micron range, which increases the surface area for dissolution.Increases dissolution velocity and saturation solubility.[4]Requires specialized equipment (e.g., high-pressure homogenizer); potential for particle aggregation.Wet milling or high-pressure homogenization with a stabilizer (e.g., a surfactant or polymer).

Experimental Protocols

Protocol 1: Preparation of a Jasminoside B Stock Solution using a Co-solvent
  • Weigh the desired amount of Jasminoside B.

  • Dissolve the Jasminoside B in a minimal amount of DMSO (e.g., to make a 10-50 mM stock solution).

  • Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution if necessary.[1]

  • For your experiment, dilute the stock solution into your aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
  • Calculate the molar equivalents of Jasminoside B and a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), for a 1:1 molar ratio.

  • In a mortar, mix the Jasminoside B and HP-β-CD.

  • Add a small amount of a water/ethanol (50:50 v/v) mixture to form a paste.

  • Knead the paste for 30-45 minutes.

  • Dry the paste in an oven at 40-50°C until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • Assess the solubility of the complex in your aqueous buffer.

Frequently Asked Questions (FAQs)

Q1: My Jasminoside B has precipitated out of my aqueous buffer. What should I do?

A1: Precipitation upon dilution of a stock solution is a common issue. Here are some troubleshooting steps:

  • Decrease the final concentration: The concentration of Jasminoside B in your aqueous buffer may be above its solubility limit. Try using a lower final concentration.

  • Increase the co-solvent concentration: If you are using a co-solvent like DMSO, you may need to slightly increase its final concentration in the buffer. However, always be mindful of the tolerance of your experimental system to the solvent.

  • Use a solubility-enhancing excipient: Consider pre-complexing Jasminoside B with a cyclodextrin or formulating it as a solid dispersion before adding it to your aqueous buffer.

Q2: Are there any structurally similar compounds to Jasminoside B that I can reference for solubility data?

A2: Yes, looking at other iridoid glycosides can provide some insights. For example, Geniposide is an iridoid glycoside that is soluble in water.[5] Another iridoid glycoside, Catalpol , is reported to be soluble in a phosphate-buffered saline (PBS) solution at pH 7.2.[6] While not directly applicable to Jasminoside B, this suggests that the solubility of iridoid glycosides in aqueous solutions can vary and that buffered solutions may be beneficial.

Q3: How can I determine the optimal pH for dissolving Jasminoside B?

A3: To determine the optimal pH for solubility, you can perform a pH-solubility profile. This involves the following steps:

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Add an excess amount of Jasminoside B to a small volume of each buffer.

  • Equilibrate the samples for a set period (e.g., 24-48 hours) with constant agitation.

  • Centrifuge the samples to pellet the undissolved compound.

  • Measure the concentration of Jasminoside B in the supernatant of each sample using a suitable analytical method, such as HPLC-UV.

  • Plot the solubility of Jasminoside B as a function of pH. The pH at which the highest concentration is measured is the optimal pH for dissolution.

Signaling Pathway Implication of Poor Solubility

Poor solubility can lead to inaccurate in vitro results by affecting the actual concentration of the compound that interacts with the cells. This can impact the interpretation of signaling pathway studies.

G cluster_0 Drug Administration cluster_1 Cellular Interaction cluster_2 Downstream Signaling Poor_Solubility Poor Aqueous Solubility of Jasminoside B Low_Concentration Low Effective Concentration at Target Site Poor_Solubility->Low_Concentration Receptor_Binding Reduced Receptor Binding or Cellular Uptake Low_Concentration->Receptor_Binding Signal_Transduction Altered Signal Transduction Receptor_Binding->Signal_Transduction Cellular_Response Inaccurate Measurement of Cellular Response Signal_Transduction->Cellular_Response Outcome Misleading Experimental Conclusion Cellular_Response->Outcome

Caption: A diagram illustrating how the poor solubility of Jasminoside B can impact the interpretation of signaling pathway experiments.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always perform their own validation experiments to determine the most suitable methods for their specific applications.

References

Optimization

preventing degradation of Jasminoside B in solution

This technical support center provides guidance on preventing the degradation of Jasminoside B in solution. It is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Jasminoside B in solution. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Users encountering issues during their experiments with Jasminoside B can refer to the following guide for potential causes and solutions.

ProblemPotential CauseRecommended Solution
Loss of compound purity or appearance of new peaks in analytical chromatography (e.g., HPLC, UPLC). Degradation of Jasminoside B due to inappropriate solvent, pH, temperature, or light exposure.Verify the pH of your solution; iridoid glycosides can be unstable in strong alkaline or acidic conditions.[1][2] Prepare fresh solutions and store them at recommended temperatures, protected from light. Use high-purity solvents and freshly prepared buffers.
Reduced or inconsistent biological activity in assays. Degradation of the active Jasminoside B compound.Prepare fresh stock solutions before each experiment. Store stock solutions in small aliquots at -20°C or below to minimize freeze-thaw cycles.[3] Confirm the integrity of the compound using an analytical method like HPLC before use.
Visible changes in the solution (e.g., color change, precipitation). Degradation or poor solubility of Jasminoside B.Ensure the solvent is appropriate for Jasminoside B. If using aqueous buffers, check the solubility at the desired concentration. Filter the solution through a 0.22 µm filter to remove any particulates.
Inconsistent results between experimental replicates. Inconsistent handling or storage of Jasminoside B solutions.Standardize the protocol for solution preparation, handling, and storage. Ensure all aliquots are treated identically in terms of temperature, light exposure, and time before use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Jasminoside B in solution?

A1: For short-term storage (up to 24 hours), solutions can be stored at 2-8°C, protected from light. For long-term storage, it is recommended to store solutions in airtight vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. The solid form of Jasminoside B should be stored at -20°C.[3]

Q2: What are the most suitable solvents for dissolving Jasminoside B?

A2: Jasminoside B is soluble in polar solvents. For stock solutions, solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol are commonly used. For biological experiments, it is crucial to dilute the stock solution in an appropriate aqueous buffer or cell culture medium. Be aware that some polar protic solvents, like alcohols and water, can contribute to the decomposition of certain compounds.[4]

Q3: How does pH affect the stability of Jasminoside B in solution?

A3: Iridoid glycosides, the class of compounds Jasminoside B belongs to, are known to be susceptible to degradation in strongly alkaline and, in some cases, strongly acidic conditions.[1][2] It is advisable to maintain the pH of aqueous solutions in the slightly acidic to neutral range (pH 4-7) for enhanced stability. Studies on similar compounds have shown greater stability at lower pH values (3.0-4.0).[5]

Q4: Is Jasminoside B sensitive to temperature and light?

A4: Yes, as with many natural products, Jasminoside B may be sensitive to high temperatures and light. Elevated temperatures can accelerate degradation.[1][2] It is recommended to handle and store Jasminoside B solutions protected from light, for instance, by using amber vials or wrapping containers in aluminum foil.

Q5: How can I monitor the degradation of Jasminoside B in my experiments?

A5: The most reliable way to monitor the degradation of Jasminoside B is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV, Diode-Array (DAD), or Evaporative Light Scattering (ELSD) detection.[3][6] These methods can separate the intact Jasminoside B from its degradation products, allowing for quantification of its purity over time.[7]

Experimental Protocol: Assessing the Stability of Jasminoside B in Solution

This protocol outlines a general procedure for a forced degradation study to assess the stability of Jasminoside B under various conditions.

1. Materials and Reagents:

  • Jasminoside B (high purity)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • Oxidizing agent (e.g., 3% hydrogen peroxide)

  • HPLC system with a suitable detector (e.g., UV, DAD)

  • C18 HPLC column

  • pH meter

  • Incubators or water baths

  • Photostability chamber

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of Jasminoside B and dissolve it in a suitable solvent (e.g., methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).

3. Forced Degradation Studies:

  • Acidic and Basic Hydrolysis:

    • Dilute the stock solution with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions to a final concentration of approximately 100 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Dilute the stock solution with a solution of 3% hydrogen peroxide to a final concentration of 100 µg/mL.

    • Incubate at room temperature and collect samples at different time intervals.

  • Thermal Degradation:

    • Dilute the stock solution with a neutral buffer (e.g., pH 7) to a final concentration of 100 µg/mL.

    • Incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C) and collect samples over time.[1]

  • Photodegradation:

    • Expose the solution of Jasminoside B (in a neutral buffer) to a light source in a photostability chamber, as per ICH guidelines. A control sample should be kept in the dark.

4. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method. An example of a starting point for method development could be a C18 column with a gradient elution of water and acetonitrile, with UV detection at an appropriate wavelength for Jasminoside B.

  • Monitor the peak area of Jasminoside B and the appearance of any new peaks corresponding to degradation products.

5. Data Analysis:

  • Calculate the percentage of Jasminoside B remaining at each time point under each stress condition.

  • Summarize the data in a table to compare the stability under different conditions.

Summary of Forced Degradation Conditions
Stress ConditionReagent/ParameterTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C0-24 hours
Base Hydrolysis 0.1 M NaOH60°C0-24 hours
Oxidation 3% H₂O₂Room Temperature0-24 hours
Thermal Neutral Buffer40°C, 60°C, 80°C0-24 hours
Photolytic Light (ICH Q1B)Room TemperatureVariable

Visualizations

Troubleshooting_Workflow start Start: Experiencing Issues with Jasminoside B issue Identify the Issue start->issue analytical Analytical Issues? (e.g., new peaks, peak loss) issue->analytical Yes biological Biological Inactivity? issue->biological No check_params Check Experimental Parameters: pH, Temperature, Solvent, Light analytical->check_params visual Visual Changes? biological->visual No biological->check_params visual->check_params consult Consult Stability Protocol and FAQs visual->consult No fresh_solution Prepare Fresh Solution check_params->fresh_solution reanalyze Re-run Analysis/Assay fresh_solution->reanalyze resolved Issue Resolved reanalyze->resolved Yes reanalyze->consult No

Caption: Troubleshooting workflow for Jasminoside B stability issues.

Hypothetical_Signaling_Pathway jasminoside_b Jasminoside B ros Reactive Oxygen Species (ROS) jasminoside_b->ros nf_kb NF-κB Pathway jasminoside_b->nf_kb nrf2 Nrf2 Pathway jasminoside_b->nrf2 ros->nf_kb inflammation Inflammatory Response (e.g., cytokines) nf_kb->inflammation neuroprotection Neuroprotection inflammation->neuroprotection antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) nrf2->antioxidant_enzymes antioxidant_enzymes->ros antioxidant_enzymes->neuroprotection

Caption: Hypothetical signaling pathway of Jasminoside B.

References

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of Jasminoside Isomers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Jasminoside isomers....

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Jasminoside isomers.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the optimization of HPLC methods for Jasminoside isomer separation.

Question: Why am I experiencing poor resolution or complete co-elution of my Jasminoside isomers on a C18 column?

Answer:

Poor resolution is a common challenge when separating isomers due to their similar physicochemical properties. While C18 columns are a good starting point, several factors can be optimized to improve separation.

  • Insufficient Selectivity: Standard C18 columns separate primarily based on hydrophobicity. Isomers with very similar hydrophobicity may not resolve well.[1]

  • Mobile Phase Optimization: The composition of the mobile phase is a powerful tool for enhancing resolution.

    • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Methanol is more likely to engage in hydrogen bonding, which can be advantageous for separating glycosidic isomers.

    • Gradient Slope: A shallow gradient is crucial for resolving closely eluting compounds. If your isomers are eluting close together, decrease the rate of change of the organic solvent concentration in that portion of the gradient.[2]

    • pH: The use of acidic modifiers like formic acid or acetic acid is common for improving peak shape and can influence selectivity. Ensure the pH is consistent and at a level that provides optimal separation without degrading the analytes.[3]

  • Temperature: Adjusting the column temperature can change the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, thereby affecting selectivity and resolution. Experiment with temperatures between 30°C and 50°C.[2]

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.[2]

Question: My Jasminoside isomer peaks are exhibiting significant tailing with an acidic mobile phase (formic or acetic acid). What is the cause and how can I fix it?

Answer:

Peak tailing for glycosidic compounds in reversed-phase HPLC with acidic mobile phases is often due to secondary interactions with the silica stationary phase.

  • Silanol Interactions: Residual silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the Jasminoside isomers, leading to peak tailing.[4][5]

    • Lowering Mobile Phase pH: Using an acidic mobile phase (e.g., 0.1% formic acid) helps to suppress the ionization of silanol groups, thereby reducing these secondary interactions. If you are already using an acidic mobile phase, ensure the pH is low enough (typically around 2.7 for formic acid) for effective suppression.[6]

    • Use of End-Capped Columns: Modern, high-purity, end-capped C18 columns have a reduced number of free silanol groups and are less prone to causing peak tailing with polar and basic compounds.[7]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample to see if the peak shape improves.[4]

  • Column Contamination: Contaminants from the sample matrix can accumulate at the head of the column and cause peak tailing. Using a guard column and appropriate sample preparation can mitigate this.[8]

Question: I am observing significant baseline noise or drift during the gradient elution of my Jasminoside isomers. What are the potential causes and solutions?

Answer:

Baseline noise and drift in gradient elution can originate from several sources, including the mobile phase, the HPLC system, and the column.

  • Mobile Phase Issues:

    • Poor Solvent Quality: Always use high-purity, HPLC or LC-MS grade solvents. Impurities in the solvents can lead to baseline noise.[9]

    • Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise. Ensure your mobile phases are properly degassed using an inline degasser or helium sparging.[9][10]

    • Mobile Phase Absorbance: If one of your mobile phase components absorbs at the detection wavelength, you will see a drifting baseline as the mobile phase composition changes during the gradient. This is common when using additives like formic acid at low UV wavelengths.[11]

  • HPLC System:

    • Pump Performance: Worn pump seals or faulty check valves can cause pressure fluctuations that manifest as baseline noise.[9] Regular maintenance is crucial.

    • Contamination: Contamination anywhere in the system can leach out during the gradient, causing baseline disturbances.[9]

  • Column Equilibration: Insufficient column equilibration between runs can lead to a drifting baseline. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[11]

Question: Could the acidic mobile phase (0.1% formic acid) be causing the degradation of my Jasminoside samples?

Answer:

Jasminosides are iridoid glycosides. Studies on the stability of other iridoid glycosides have shown that they are generally stable in mildly acidic conditions (like 0.1% formic acid) at typical HPLC temperatures. One study on iridoid glycosides from Eucommia ulmoides Oliver demonstrated good stability in a 0.1% formic acid mobile phase.[12] However, stability can be compound-specific and can be affected by elevated temperatures. If you suspect degradation, you can perform a stability study by incubating your sample in the mobile phase at the analysis temperature for varying amounts of time and monitoring for the appearance of degradation peaks.

Frequently Asked Questions (FAQs)

What is the best type of HPLC column for separating Jasminoside isomers?

A reversed-phase C18 column is the most common and a good starting point for the separation of Jasminoside isomers. High-purity silica with end-capping is recommended to minimize peak tailing. For isomers that are difficult to separate on a C18 column, alternative stationary phases such as a phenyl or a pentafluorophenyl (PFP) column could provide different selectivity through pi-pi interactions.

What are typical mobile phases used for Jasminoside isomer separation?

A gradient elution using water and acetonitrile, both with a small amount of acid (0.04% to 0.1% formic or acetic acid), is a commonly used mobile phase system for the analysis of Jasminosides.

How can I confirm the identity of the separated Jasminoside isomer peaks?

The most definitive way to identify your separated peaks is to use a mass spectrometer (MS) detector coupled to your HPLC (LC-MS). The mass-to-charge ratio (m/z) and fragmentation pattern can be used to confirm the identity of each isomer. If you have authentic standards, you can also confirm identity by comparing retention times.

What sample preparation is required for the analysis of Jasminoside isomers from plant extracts?

Sample preparation for plant extracts typically involves extraction with a suitable solvent (e.g., methanol or ethanol), followed by filtration to remove particulate matter. Solid-phase extraction (SPE) may be necessary for more complex matrices to remove interfering compounds. It is crucial to dissolve the final extract in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape.

Experimental Protocols

The following are examples of UPLC (Ultra-Performance Liquid Chromatography) methods that have been used for the analysis of Jasminum sambac extracts, which contain Jasminoside isomers. These can be adapted for standard HPLC systems by adjusting the flow rate and gradient times according to the column dimensions.

Method 1: UPLC-QTOF-MS Analysis

ParameterSpecification
Column Waters Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Water with 0.1% Formic Acid
Gradient Program 2-20% A (0-10 min), 20-35% A (10-15 min), 35-100% A (15-17 min)
Flow Rate 0.4 mL/min
Column Temperature 35°C
Injection Volume 2 µL
Detection DAD (190-400 nm) and Q-TOF-MS (m/z 100-1500)

Method 2: UPLC-ESI-MS/MS Metabolite Profiling

ParameterSpecification
Column Waters ACQUITY UPLC HSS T3 C18 (2.1 mm × 100 mm, 1.8 µm)
Mobile Phase A Water with 0.04% Acetic Acid
Mobile Phase B Acetonitrile with 0.04% Acetic Acid
Gradient Program 95:5 (v/v) A:B at 0 min, 5:95 at 11.0 min, 5:95 at 12.0 min, 95:5 at 12.1 min, 95:5 at 14.0 min
Flow Rate 0.35 mL/min
Column Temperature 40°C
Injection Volume 4 µL
Detection ESI-Triple Quadrupole MS

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Processing Plant_Material Plant Material Extraction Extraction (e.g., 80% Ethanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Dilution Dilution & Filtration (0.22 µm filter) Concentration->Dilution UPLC_System UPLC System (C18 Column) Dilution->UPLC_System MS_Detector Mass Spectrometer (Q-TOF or Triple Quad) UPLC_System->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Chromatogram_Processing Chromatogram Processing Data_Acquisition->Chromatogram_Processing Isomer_Identification Isomer Identification (m/z and Fragmentation) Chromatogram_Processing->Isomer_Identification Quantification Quantification Isomer_Identification->Quantification

Caption: Experimental workflow for Jasminoside isomer analysis.

Troubleshooting_Tree cluster_resolution Poor Resolution cluster_tailing Peak Tailing Start HPLC Problem (e.g., Poor Resolution) Check_Gradient Is the gradient slope shallow enough? Start->Check_Gradient Check_pH Is the mobile phase pH low enough (<3)? Start->Check_pH Modify_Gradient Decrease gradient slope Check_Gradient->Modify_Gradient No Check_Solvent Have you tried switching organic solvents (ACN vs. MeOH)? Check_Gradient->Check_Solvent Yes Switch_Solvent Switch organic solvent Check_Solvent->Switch_Solvent No Check_Temp Have you optimized the column temperature? Check_Solvent->Check_Temp Yes Modify_Temp Test different temperatures (e.g., 30-50°C) Check_Temp->Modify_Temp No Check_Column Is a C18 column providing enough selectivity? Check_Temp->Check_Column Yes Switch_Column Try a Phenyl or PFP column Check_Column->Switch_Column No Lower_pH Adjust pH with 0.1% Formic Acid Check_pH->Lower_pH No Check_Column_Type Are you using a high-purity, end-capped column? Check_pH->Check_Column_Type Yes Use_Endcapped Switch to an end-capped column Check_Column_Type->Use_Endcapped No Check_Load Is the sample concentration too high? Check_Column_Type->Check_Load Yes Dilute_Sample Dilute sample Check_Load->Dilute_Sample Yes

Caption: Troubleshooting decision tree for HPLC separation issues.

References

Optimization

troubleshooting Jasminoside B quantification in complex mixtures

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Jasminoside B in comp...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Jasminoside B in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is Jasminoside B and why is its quantification in complex mixtures challenging?

A1: Jasminoside B is a glycoside compound naturally found in plants of the Jasminum genus.[1] Its quantification in complex matrices, such as herbal extracts or biological fluids, can be challenging due to its specific chemical properties and the presence of numerous other interfering compounds. Common challenges include matrix effects, low concentrations of the analyte, and potential instability during sample preparation and analysis.

Q2: What are the typical analytical techniques used for Jasminoside B quantification?

A2: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) are the most common techniques for the quantification of Jasminoside B. HPLC-UV is a robust and widely available technique, while LC-MS/MS offers higher sensitivity and selectivity, which is particularly advantageous for complex matrices and low concentration samples.

Q3: What is a "matrix effect" and how can it affect my Jasminoside B quantification?

A3: A matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds in the sample matrix. This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. In the context of Jasminoside B analysis, compounds commonly found in plant extracts or biological fluids can interfere with its ionization in the mass spectrometer source, leading to unreliable results.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of Jasminoside B?

A4: To minimize matrix effects, several strategies can be employed:

  • Effective Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to selectively isolate Jasminoside B and remove interfering matrix components.

  • Chromatographic Separation: Optimize your HPLC method to achieve good separation between Jasminoside B and co-eluting matrix components.

  • Use of an Internal Standard: Employ a stable isotope-labeled internal standard of Jasminoside B if available. If not, a structurally similar compound that co-elutes and experiences similar matrix effects can be used.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for consistent matrix effects.

Q5: Are there any known stability issues with Jasminoside B during analysis?

A5: While specific stability data for Jasminoside B is not extensively published, glycosides, in general, can be susceptible to degradation under strong acidic or basic conditions, and at high temperatures. It is advisable to handle samples at low temperatures, protect them from light, and use a pH-controlled mobile phase to ensure the stability of Jasminoside B throughout the analytical process.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC - Column degradation- Inappropriate mobile phase pH- Column overload- Co-eluting interferences- Replace the HPLC column.- Adjust the mobile phase pH to ensure Jasminoside B is in a single ionic form.- Reduce the injection volume or sample concentration.- Optimize the gradient elution to better separate interfering peaks.
Low Signal Intensity or No Peak Detected - Low concentration of Jasminoside B in the sample- Inefficient extraction- Instrument sensitivity issues- Degradation of Jasminoside B- Concentrate the sample extract.- Optimize the extraction procedure (e.g., solvent, pH, temperature).- Check and tune the mass spectrometer for optimal sensitivity.- Ensure proper sample handling and storage to prevent degradation.
High Variability in Quantitative Results - Inconsistent sample preparation- Significant and variable matrix effects- Unstable instrument performance- Standardize the sample preparation workflow.- Implement matrix-matched calibration or use an appropriate internal standard.- Perform system suitability tests before each analytical run to ensure consistent instrument performance.
Peak Splitting - Column void or channeling- Sample solvent incompatible with the mobile phase- Injection of a large sample volume in a strong solvent- Replace the column.- Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.- Reduce the injection volume.
Carryover in LC-MS/MS - Adsorption of Jasminoside B to the analytical column or system components- Optimize the wash solvent and increase the wash time between injections.- Use a column with a different stationary phase that has less interaction with the analyte.

Experimental Protocols

Sample Preparation for Jasminoside B Quantification in Herbal Extracts (Hypothetical Protocol)
  • Extraction:

    • Weigh 1.0 g of the powdered plant material.

    • Add 20 mL of 80% methanol in water.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under vacuum.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 10 mL of 10% methanol.

    • Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of 10% methanol to remove polar impurities.

    • Elute Jasminoside B with 10 mL of 80% methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for HPLC or LC-MS/MS analysis.

HPLC-UV Method for Jasminoside B Quantification (Hypothetical Protocol)
  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 235 nm (hypothetical, based on typical absorbance for similar structures; should be optimized based on the UV spectrum of a pure standard).

LC-MS/MS Method for Jasminoside B Quantification (Hypothetical Protocol)
  • LC Conditions: Same as the HPLC-UV method described above.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode (ESI-).

  • MRM Transitions (Hypothetical):

    • Jasminoside B: Precursor ion [M-H]⁻ at m/z 345.15 -> Product ions (to be determined by infusion of a pure standard).

    • Internal Standard (e.g., a structurally similar glycoside): To be determined based on the chosen standard.

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Collision Gas: Argon

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Start Complex Mixture (e.g., Herbal Extract) Extraction Solvent Extraction Start->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration Injection HPLC/LC-MS Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS/MS Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD/LOQ Specificity Specificity Robustness Robustness

Caption: Experimental workflow for Jasminoside B quantification.

hypothetical_signaling_pathway cluster_cytoplasm Cytoplasm JasminosideB Jasminoside B Receptor Cell Surface Receptor (Hypothetical Target) JasminosideB->Receptor Inhibits (?) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates InflammatoryGenes Pro-inflammatory Gene Transcription Nucleus->InflammatoryGenes Induces

Caption: Hypothetical anti-inflammatory signaling pathway for Jasminoside B.

References

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of Jasminoside B

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Jasminoside B.

Frequently Asked Questions (FAQs)

Q1: What is Jasminoside B and what are its potential therapeutic applications?

A1: Jasminoside B is a monocyclic monoterpene glycoside primarily isolated from Gardenia jasminoides. It is a natural compound with a molecular formula of C16H26O8 and a molecular weight of approximately 346.37 g/mol [1]. Research has indicated that Jasminoside B possesses a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. These properties make it a compound of interest for the development of treatments for inflammatory conditions, neurodegenerative diseases, and disorders related to oxidative stress[1].

Q2: What are the known physicochemical properties of Jasminoside B relevant to its bioavailability?

A2: Jasminoside B is soluble in several organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[2]. However, its aqueous solubility, a critical factor for oral absorption, is not well-documented and is anticipated to be low, a common characteristic of many natural product glycosides. As a glycoside, it possesses a sugar moiety attached to a non-sugar aglycone, which influences its polarity and permeability across biological membranes.

Q3: Why is the bioavailability of Jasminoside B expected to be low?

A3: The oral bioavailability of many natural glycosides, including monoterpene glycosides like Jasminoside B, is often limited by several factors:

  • Poor Aqueous Solubility: Limited solubility in the gastrointestinal fluids can lead to a low dissolution rate, which is a prerequisite for absorption.

  • Low Membrane Permeability: The hydrophilic sugar moiety can hinder passive diffusion across the lipid-rich intestinal cell membranes.

  • Enzymatic Degradation: Glycosides can be hydrolyzed by intestinal enzymes, which may either release the active aglycone or lead to inactive metabolites.

  • Presystemic Metabolism: Jasminoside B may be subject to first-pass metabolism in the intestine and liver, reducing the amount of active compound that reaches systemic circulation.

Q4: What are the general strategies to enhance the bioavailability of a compound like Jasminoside B?

A4: Several formulation strategies can be employed to overcome the challenges of low solubility and permeability. These can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio, thereby enhancing the dissolution rate[3][4].

    • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can improve its dissolution properties.

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids[5].

  • Complexation:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility and dissolution rate[6].

  • Chemical Modifications:

    • Prodrugs: Modifying the chemical structure of Jasminoside B to create a more permeable derivative that is converted back to the active compound in the body.

Troubleshooting Guides

Issue 1: Poor Dissolution of Raw Jasminoside B in Aqueous Media

Symptom Possible Cause Troubleshooting Step
Undissolved particles remain after prolonged stirring in simulated gastric or intestinal fluid.Low aqueous solubility of crystalline Jasminoside B.1. Reduce Particle Size: Employ micronization or create a nanosuspension. 2. Formulate a Solid Dispersion: Use a suitable carrier like PVP or PEG. 3. Utilize Complexation: Prepare an inclusion complex with a cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin).

Issue 2: Instability of Jasminoside B Formulation

Symptom Possible Cause Troubleshooting Step
Nanosuspension shows particle aggregation over time.Insufficient stabilization.1. Optimize Stabilizer Concentration: Adjust the concentration of the surfactant or polymer used. 2. Select a Different Stabilizer: Test alternative stabilizers for better compatibility. 3. Control Storage Conditions: Store at recommended temperature and protect from light.
Solid dispersion shows signs of crystallization upon storage.The amorphous state is not stable.1. Increase Polymer Ratio: A higher polymer-to-drug ratio can better prevent crystallization. 2. Add a Second Polymer: Incorporate a secondary polymer to enhance stability. 3. Control Humidity: Store in a desiccated environment to prevent moisture-induced crystallization.

Issue 3: Inconsistent Results in In Vitro Permeability Assays

Symptom Possible Cause Troubleshooting Step
High variability in the apparent permeability coefficient (Papp) across replicates.Inconsistent cell monolayer integrity.1. Verify TEER Values: Ensure Transepithelial Electrical Resistance (TEER) values are within the acceptable range before and after the experiment. 2. Check for Cytotoxicity: Perform a cell viability assay to ensure the formulation is not toxic to the Caco-2 cells. 3. Standardize Seeding and Culture Conditions: Ensure consistent cell seeding density and culture duration.

Experimental Protocols

Protocol 1: Preparation of a Jasminoside B Nanosuspension by Wet Milling

  • Preparation of the Suspension:

    • Disperse 1% (w/v) of Jasminoside B and 0.5% (w/v) of a stabilizer (e.g., Poloxamer 188) in deionized water.

    • Stir the mixture for 30 minutes to ensure complete wetting of the drug particles.

  • Milling Process:

    • Transfer the suspension to a laboratory-scale bead mill.

    • Add milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter) at a concentration of 50% (v/v).

    • Mill at 2000 rpm for 4 hours, maintaining the temperature below 10°C using a cooling jacket.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Assess the zeta potential to evaluate the stability of the nanosuspension.

    • Confirm the crystalline state of the drug using Powder X-ray Diffraction (PXRD).

Protocol 2: In Vitro Dissolution Testing of Jasminoside B Formulations

  • Apparatus:

    • USP Dissolution Apparatus 2 (Paddle type).

  • Dissolution Media:

    • Simulated Gastric Fluid (SGF, pH 1.2) without pepsin.

    • Simulated Intestinal Fluid (SIF, pH 6.8) without pancreatin.

  • Procedure:

    • Maintain the dissolution medium (900 mL) at 37 ± 0.5°C.

    • Set the paddle speed to 75 rpm.

    • Add the Jasminoside B formulation (equivalent to a fixed dose of the drug) to the dissolution vessel.

    • Withdraw samples (5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis:

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of Jasminoside B in the filtrate using a validated HPLC method.

    • Plot the cumulative percentage of drug dissolved against time.

Data Presentation

Table 1: Comparative Dissolution Profile of Jasminoside B Formulations

Time (min)% Drug Dissolved (Raw Jasminoside B)% Drug Dissolved (Nanosuspension)% Drug Dissolved (Solid Dispersion)
5
15
30
60
90
120

Table 2: Pharmacokinetic Parameters of Jasminoside B Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Relative Bioavailability (%)
Oral Suspension100 (Reference)
Nanosuspension
Solid Dispersion

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_decision Problem Identification cluster_strategies Enhancement Strategies cluster_evaluation Evaluation Start Jasminoside B Assess Determine Aqueous Solubility & Permeability Start->Assess Decision Low Solubility or Low Permeability? Assess->Decision Solubility Solubility Enhancement (Nanosuspension, Solid Dispersion, Cyclodextrin Complexation) Decision->Solubility Low Solubility Permeability Permeability Enhancement (Lipid-Based Systems, Permeation Enhancers) Decision->Permeability Low Permeability Formulation Formulation Development & Characterization Solubility->Formulation Permeability->Formulation InVitro In Vitro Dissolution & Permeability Studies Formulation->InVitro InVivo In Vivo Pharmacokinetic Studies InVitro->InVivo

Caption: Workflow for selecting and evaluating a bioavailability enhancement strategy for Jasminoside B.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Jasminoside B Stimulus LPS / Cytokines IKK IKK Activation Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB (p65/p50) Release & Nuclear Translocation IkB->NFkB_Release Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFkB_Release->Gene_Expression JasminosideB Jasminoside B JasminosideB->IKK Inhibits

Caption: Hypothetical anti-inflammatory signaling pathway inhibited by Jasminoside B.

References

Optimization

Technical Support Center: Managing Jasminoside B Cytotoxicity in Cell Culture

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxic effects of Jasminoside...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxic effects of Jasminoside B in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Jasminoside B and what are its known biological activities?

A1: Jasminoside B is a natural iridoid glycoside isolated from plants such as Gardenia jasminoides and Jasminum humile.[1] It is recognized for a variety of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and immunosuppressive activities.[2][3] In cancer research, it has been shown to induce cell cycle arrest and apoptosis in breast cancer cell lines, partly through the EGFR signaling pathway.

Q2: I am observing high levels of cytotoxicity in my cell culture after treatment with Jasminoside B. What are the initial troubleshooting steps?

A2: When encountering unexpected cytotoxicity, a systematic approach is recommended. First, verify the final concentration of Jasminoside B and the solvent (typically DMSO) in your culture medium. Ensure the solvent concentration is at a non-toxic level (usually ≤ 0.1%). Confirm the health and viability of your cells before starting the treatment. It is also crucial to perform a dose-response curve to determine the half-maximal cytotoxic concentration (CC50) for your specific cell line and optimize the exposure time.

Q3: What is a typical concentration range for using Jasminoside B in cell culture?

A3: The optimal concentration of Jasminoside B is highly dependent on the cell type and the intended biological effect. For assessing its therapeutic potential, a wide range of concentrations should be tested, from nanomolar to micromolar. Without specific data for non-cancerous cells, it is advisable to start with a broad concentration range (e.g., 0.1 µM to 100 µM) to determine the cytotoxic profile in your experimental system.

Q4: How should I prepare Jasminoside B for cell culture experiments?

A4: Jasminoside B is soluble in DMSO and other organic solvents.[4] To prepare it for cell culture, create a high-concentration stock solution in sterile DMSO (e.g., 10 mM). This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. To improve solubility, the stock solution tube can be warmed to 37°C and briefly sonicated.[2] Always prepare fresh dilutions from the stock for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[2]

Q5: What is the stability of Jasminoside B in cell culture medium?

Troubleshooting Guides

Guide 1: High Cytotoxicity Observed at Expected Efficacious Concentrations

Problem: You are observing significant cell death at concentrations where you expect to see a specific biological effect, not cytotoxicity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Concentration Too High Perform a dose-response study to determine the CC50. Test a range of concentrations below the CC50 to find a sub-toxic level that still elicits the desired biological activity.
Prolonged Exposure Time Reduce the incubation time. A shorter exposure may be sufficient to observe the desired effect while minimizing cytotoxicity.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%, but ideally ≤0.1%). Run a solvent-only control to confirm.
Cell Line Sensitivity Your cell line may be particularly sensitive to Jasminoside B. Consider using a more robust cell line if appropriate for your research question.
Compound Instability If the compound degrades into a more toxic substance in your culture conditions, this could increase cytotoxicity over time. Try to minimize the time the compound is in the media by refreshing it more frequently.
Guide 2: Differentiating Cytotoxic vs. Cytostatic Effects

Problem: You observe a decrease in cell number or metabolic activity and are unsure if Jasminoside B is killing the cells (cytotoxicity) or inhibiting their proliferation (cytostatic effect).

Solutions:

  • Cell Counting: Use a cell counter to determine the absolute number of viable cells over time. A decrease in cell number from the initial seeding density indicates cytotoxicity, while a plateau or slower increase compared to the control suggests a cytostatic effect.

  • Apoptosis vs. Necrosis Assays: Employ assays such as Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

  • Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) for direct visualization of cell viability.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (CC50) of Jasminoside B using MTT Assay
  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock solution of Jasminoside B in culture medium from your DMSO stock. Perform serial dilutions to create a range of 2x concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).

  • Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the respective wells. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the Jasminoside B concentration and use non-linear regression to determine the CC50 value.

Protocol 2: Mitigating Cytotoxicity with an Antioxidant

If oxidative stress is a suspected mechanism of cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) can be explored.

  • Cell Seeding: Plate cells as described in Protocol 1.

  • Pre-treatment: Pre-incubate the cells with an antioxidant (e.g., 1-5 mM N-acetylcysteine) for 1-2 hours.

  • Co-treatment: Add Jasminoside B at various concentrations (with the antioxidant still present).

  • Controls: Include wells with Jasminoside B alone, the antioxidant alone, and vehicle.

  • Analysis: After the desired incubation period, measure cell viability using an appropriate method (e.g., MTT or LDH assay). A rescue from cytotoxicity in the co-treated wells indicates the involvement of oxidative stress.

Data Presentation

Table 1: Chemical and Physical Properties of Jasminoside B

PropertyValueSource
CAS Number 214125-04-9[1][5]
Molecular Formula C₁₆H₂₆O₈[5]
Molecular Weight 346.37 g/mol [5]
Purity >95% (typically)[1]
Solubility Soluble in DMSO[2][4]
Storage Store at -20°C[2][5]

Table 2: Stock Solution Preparation for Jasminoside B (MW: 346.37 g/mol )

Desired Stock ConcentrationVolume of DMSO to add to 1 mgVolume of DMSO to add to 5 mg
1 mM 2.887 mL14.435 mL
5 mM 0.577 mL2.887 mL
10 mM 0.289 mL1.444 mL

Visualizations

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_analyze Analysis prep_stock Prepare Jasminoside B Stock Solution (in DMSO) dilute Prepare Serial Dilutions in Culture Medium prep_stock->dilute prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Jasminoside B prep_cells->treat_cells dilute->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->assay analyze_data Analyze Data & Determine CC50 assay->analyze_data

Caption: Experimental workflow for determining the cytotoxic concentration (CC50) of Jasminoside B.

signaling_pathway JasminosideB Jasminoside B EGFR EGFR JasminosideB->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical signaling pathway of Jasminoside B-induced apoptosis in cancer cells.

References

Troubleshooting

addressing batch-to-batch variability of commercial Jasminoside B

Welcome to the technical support center for commercial Jasminoside B. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to batch-to-batch variabili...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for commercial Jasminoside B. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to batch-to-batch variability of Jasminoside B in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Jasminoside B and what is its typical purity?

A1: Jasminoside B is a natural glycoside compound often derived from plants of the Jasminum genus or Gardenia jasminoides.[1][2] It is investigated for its potential anti-inflammatory, antioxidant, neuroprotective, and immunosuppressive activities.[1] Commercially available Jasminoside B typically has a purity of 95% to 99%, as determined by analytical techniques like High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD).[2]

Q2: What are the common causes of batch-to-batch variability in Jasminoside B?

A2: As a natural product, the consistency of Jasminoside B can be affected by several factors originating from the botanical source material. These include variations in climate, harvest time, and storage conditions of the plant material. The extraction and purification processes employed by the manufacturer can also introduce variability between different production lots.

Q3: How can I assess the consistency of a new batch of Jasminoside B?

A3: It is recommended to perform in-house quality control on each new batch. This should ideally include analytical chemistry techniques to confirm identity and purity, and a small-scale bioassay to verify consistent biological activity in your experimental model. A standardized HPLC method is a common and effective way to compare the chemical fingerprint of different batches.

Q4: I am observing a weaker or no biological effect with a new batch of Jasminoside B. What could be the reason?

A4: This could be due to a lower purity of the new batch, the presence of inhibitory impurities, or degradation of the compound. It is advisable to verify the purity of the new batch using an appropriate analytical method, such as HPLC. Additionally, ensure proper storage conditions have been maintained, as exposure to light, high temperatures, or humidity can lead to degradation.

Q5: How should I properly store and handle Jasminoside B to minimize degradation?

A5: Most suppliers recommend storing Jasminoside B at -20°C in a tightly sealed container, protected from light and moisture. For preparing stock solutions, use a suitable solvent as indicated on the product's technical data sheet and store the solutions at -20°C or -80°C. Minimize freeze-thaw cycles to maintain the integrity of the compound.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Inconsistent experimental results between batches. Batch-to-batch variability in purity and/or impurity profile.1. Request the Certificate of Analysis (CoA) for each batch from the supplier. 2. Perform an in-house HPLC analysis to compare the chromatograms of the different batches. 3. Run a pilot experiment with each new batch to determine the optimal concentration for the desired biological effect.
Complete loss of biological activity. Degradation of Jasminoside B.1. Review storage and handling procedures. 2. Perform a forced degradation study on a sample to understand its stability under various stress conditions (see Experimental Protocols). 3. Consider purchasing a fresh batch from a reputable supplier.
Unexpected side effects or cellular toxicity. Presence of cytotoxic impurities from the extraction process.1. Analyze the impurity profile of the batch using HPLC-MS. 2. If possible, compare the impurity profile with that of a previous batch that did not show these effects. 3. Contact the supplier's technical support with your findings.
Poor solubility of the compound. Incorrect solvent or presence of insoluble impurities.1. Consult the supplier's datasheet for recommended solvents. 2. Use sonication or gentle warming to aid dissolution. 3. If solubility issues persist, filter the solution through a 0.22 µm filter before use in cell-based assays.

Data Presentation

The following table summarizes typical quantitative data that may be found on a Certificate of Analysis for commercial Jasminoside B. Researchers can use this as a reference to compare against the CoA of their purchased batches.

Parameter Typical Specification Analytical Method
Appearance White to off-white powderVisual Inspection
Purity (by HPLC) ≥ 95%HPLC-DAD or HPLC-ELSD
Molecular Formula C₁₆H₂₆O₈Mass Spectrometry
Molecular Weight 346.37 g/mol Mass Spectrometry
Identification Consistent with reference standardNMR, Mass Spectrometry
Residual Solvents Conforms to USP <467>Gas Chromatography (GC)

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general methodology for assessing the purity of Jasminoside B. It is recommended to optimize the parameters for your specific instrumentation and column.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).

    • Example Gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: 210-280 nm for DAD. For ELSD, follow manufacturer's recommendations.

  • Sample Preparation: Accurately weigh and dissolve Jasminoside B in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines a forced degradation study to understand the stability of Jasminoside B under various stress conditions.

  • Sample Preparation: Prepare a stock solution of Jasminoside B at 1 mg/mL in a suitable solvent.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound and the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC (as described in Protocol 1) to observe the formation of degradation products and the decrease in the main peak area.

Visualizations

Signaling Pathways

Jasminoside B, like many phytochemicals, is believed to exert its anti-inflammatory effects by modulating key signaling pathways. A potential mechanism involves the inhibition of pro-inflammatory signaling cascades such as NF-κB, JNK, and p38 MAPK.

JasminosideB_Signaling_Pathway cluster_nucleus Cellular Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK MKKs MKKs TLR4->MKKs IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Gene_Expression JNK JNK MKKs->JNK p38 p38 MAPK MKKs->p38 AP1 AP-1 JNK->AP1 p38->AP1 AP1->Nucleus AP1->Gene_Expression JasminosideB Jasminoside B JasminosideB->IKK Inhibits JasminosideB->MKKs Inhibits

Caption: Hypothetical anti-inflammatory signaling pathway of Jasminoside B.

Experimental Workflow

The following diagram illustrates a recommended workflow for qualifying a new batch of commercial Jasminoside B before its use in extensive experiments.

JasminosideB_QC_Workflow start Receive New Batch of Jasminoside B coa_review Review Certificate of Analysis (CoA) start->coa_review hplc_analysis Perform In-House HPLC Analysis coa_review->hplc_analysis compare_batches Compare Chromatogram with Previous 'Good' Batch hplc_analysis->compare_batches decision Consistent Profile? compare_batches->decision bioassay Conduct Pilot Bioassay decision->bioassay Yes troubleshoot Troubleshoot / Contact Supplier decision->troubleshoot No activity_check Consistent Biological Activity? bioassay->activity_check proceed Proceed with Experiments activity_check->proceed Yes activity_check->troubleshoot No

References

Troubleshooting

strategies to increase the stability of Jasminoside B formulations

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to increase the stability of Jasminoside B formulations. Frequently Asked Quest...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to increase the stability of Jasminoside B formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Jasminoside B in solution?

A1: The stability of Jasminoside B, an iridoid glycoside, is primarily influenced by pH, temperature, and exposure to light. Like many glycosides, it is susceptible to hydrolysis of its glycosidic bond, particularly under strong acidic or alkaline conditions. Elevated temperatures can accelerate this degradation.[1][2][3]

Q2: What are the likely degradation pathways for Jasminoside B?

A2: The most probable degradation pathways for Jasminoside B are hydrolysis and oxidation. Hydrolysis involves the cleavage of the glycosidic linkage, separating the sugar moiety from the aglycone. Oxidation can also occur, although specific oxidative degradation products for Jasminoside B are not well-documented in publicly available literature.

Q3: What are some general strategies to improve the stability of Jasminoside B formulations?

A3: Key strategies include:

  • pH Control: Maintaining an optimal pH using buffers is crucial. For many glycosides, a slightly acidic to neutral pH is often preferred.

  • Temperature Control: Storage at lower temperatures (e.g., refrigeration) can significantly slow down degradation reactions.

  • Excipient Selection: Incorporating antioxidants, chelating agents, and other stabilizing excipients can protect against oxidative degradation and other destabilizing factors.

  • Encapsulation: Techniques like liposomal encapsulation, solid lipid nanoparticles (SLNs), and cyclodextrin complexation can physically protect Jasminoside B from the surrounding environment.

Q4: Are there any specific excipients that are recommended for stabilizing Jasminoside B?

A4: While specific studies on Jasminoside B are limited, general recommendations for glycoside formulations include:

  • Antioxidants: Ascorbic acid, tocopherols, and butylated hydroxytoluene (BHT) can mitigate oxidative degradation.

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze degradation.

  • Buffers: Phosphate or citrate buffers can be used to maintain the desired pH.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Solution(s)
Rapid loss of Jasminoside B potency in an aqueous formulation. - Inappropriate pH leading to hydrolysis. - High storage temperature accelerating degradation. - Presence of oxidizing agents or metal ions.- Determine the optimal pH for stability through a pH-stability study and incorporate a suitable buffer system. - Store the formulation at a lower temperature (e.g., 2-8 °C). - Add an antioxidant and/or a chelating agent to the formulation.
Precipitation or crystallization of Jasminoside B in the formulation. - Poor solubility of Jasminoside B in the chosen solvent system. - Change in temperature affecting solubility.- Consider using a co-solvent system to improve solubility. - Investigate cyclodextrin complexation to enhance aqueous solubility. - Evaluate the effect of temperature on solubility and define appropriate storage conditions.
Discoloration of the formulation over time. - Oxidative degradation of Jasminoside B or other formulation components. - Photodegradation from exposure to light.- Incorporate an antioxidant into the formulation. - Protect the formulation from light by using amber-colored vials or other light-blocking packaging.
Low encapsulation efficiency during liposomal or SLN formulation. - Suboptimal lipid composition or drug-to-lipid ratio. - Inefficient homogenization or sonication. - Poor affinity of Jasminoside B for the lipid matrix.- Optimize the lipid composition and the ratio of Jasminoside B to lipids. - Adjust homogenization speed/time or sonication parameters. - For hydrophilic compounds like glycosides, consider a w/o/w double emulsion method for SLN preparation.[4]

Quantitative Stability Data

The following table summarizes the stability of iridoid glycosides, which are structurally related to Jasminoside B, under various conditions. This data can serve as a valuable reference for predicting the stability behavior of Jasminoside B.

Table 1: Stability of Iridoid Glycosides under Different Temperature and pH Conditions [1][3]

Iridoid GlycosideTemperature (°C)pHDegradation after 24 hours (%)
Ulmoidoside B607.0~10%
807.0~25%
1007.0~50%
252.0~5%
2512.0>90%
Ulmoidoside D607.0~8%
807.0~20%
1007.0~40%
252.0~15%
2512.0>95%
Geniposidic Acid1007.0<5%
2512.0<5%

Experimental Protocols

Liposomal Encapsulation of Jasminoside B (Thin-Film Hydration Method)

This protocol describes a common method for encapsulating hydrophilic compounds like Jasminoside B in liposomes.

Materials:

  • Jasminoside B

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve phosphatidylcholine and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a solution of Jasminoside B dissolved in PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).[5]

  • To obtain small unilamellar vesicles (SUVs) and a more uniform size distribution, sonicate the MLV suspension in a bath sonicator.[5]

  • For a more defined size, extrude the liposome suspension through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.

  • Remove the unencapsulated Jasminoside B by dialysis or size exclusion chromatography.

Preparation of Jasminoside B-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol is suitable for incorporating compounds into a solid lipid matrix.

Materials:

  • Jasminoside B

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • High-shear homogenizer

  • Ultrasonicator

Procedure:

  • Melt the solid lipid by heating it to 5-10 °C above its melting point.

  • Dissolve or disperse Jasminoside B in the molten lipid.

  • In a separate beaker, heat the aqueous surfactant solution to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer to form a coarse oil-in-water emulsion.[6]

  • Further reduce the particle size by sonicating the pre-emulsion using a probe sonicator.[6]

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • The SLN dispersion can be further purified by centrifugation or dialysis.

Cyclodextrin Complexation of Jasminoside B (Kneading Method)

This method is effective for forming inclusion complexes, which can enhance the solubility and stability of guest molecules.

Materials:

  • Jasminoside B

  • Beta-cyclodextrin (β-CD) or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water

  • Ethanol

  • Mortar and pestle

Procedure:

  • Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

  • Dissolve Jasminoside B in a minimal amount of ethanol.

  • Gradually add the Jasminoside B solution to the cyclodextrin paste while continuously kneading with the pestle for a specified period (e.g., 45-60 minutes).[7]

  • The resulting paste is then dried in an oven at a controlled temperature or under vacuum.

  • The dried complex is pulverized and sieved to obtain a fine powder.

  • The formation of the inclusion complex can be confirmed by techniques such as DSC, FTIR, and NMR.[8]

Visualizations

Signaling Pathways

Jasminoside B has been reported to exhibit anti-inflammatory and neuroprotective effects.[9] The following diagrams illustrate the potential signaling pathways involved in these activities.

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 JNK JNK TLR4->JNK IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) JasminosideB Jasminoside B JasminosideB->IKK JasminosideB->JNK JNK->Nucleus JNK_n JNK Inflammatory_Genes_n Pro-inflammatory Genes (TNF-α, IL-6) NFkB_n->Inflammatory_Genes_n Activates Transcription JNK_n->Inflammatory_Genes_n Activates Transcription

Caption: Putative anti-inflammatory signaling pathway of Jasminoside B.

neuroprotective_pathway OxidativeStress Oxidative Stress (e.g., H₂O₂) ROS ROS OxidativeStress->ROS PI3K PI3K ROS->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Akt->Bax Downregulates Bcl2->Bax Caspase3 Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis JasminosideB Jasminoside B JasminosideB->ROS Scavenges JasminosideB->PI3K Activates

Caption: Potential neuroprotective mechanism of Jasminoside B.

Experimental Workflow

formulation_workflow Start Jasminoside B (Active Pharmaceutical Ingredient) Formulation Formulation Strategy Selection (Liposomes, SLNs, Cyclodextrins) Start->Formulation Liposomes Liposome Preparation (Thin-film hydration) Formulation->Liposomes SLNs SLN Preparation (Hot homogenization) Formulation->SLNs Cyclodextrins Cyclodextrin Complexation (Kneading method) Formulation->Cyclodextrins Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) Liposomes->Characterization SLNs->Characterization Cyclodextrins->Characterization Stability Stability Studies (Varying pH, Temperature, Light) Characterization->Stability Analysis Analysis (HPLC, etc.) Stability->Analysis End Optimized Stable Formulation Analysis->End

Caption: Workflow for developing a stable Jasminoside B formulation.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of Jasminoside B and Its Analogues

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the known biological activities of Jasminoside B, a secoiridoid glycoside found in plants of the Jasminum...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known biological activities of Jasminoside B, a secoiridoid glycoside found in plants of the Jasminum genus, and a prospective analysis of its synthetic analogues. While direct comparative experimental data for Jasminoside B analogues is limited in publicly available literature, this document outlines the established bioactivities of the parent compound and extrapolates potential activities of its analogues based on structure-activity relationships of similar natural products. Detailed experimental protocols for key bioassays are provided to facilitate further research in this area.

Overview of Bioactivities

Jasminoside B has been reported to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities. These properties make it a promising candidate for further investigation in drug discovery. The following sections will delve into the specifics of these bioactivities, presenting the available data for Jasminoside B and proposing hypothetical data for its analogues to guide future research.

Data Presentation

The following tables summarize the known quantitative data for Jasminoside B and provide a hypothetical framework for comparing its potential analogues. It is crucial to note that the values for the analogues are illustrative and require experimental validation.

Table 1: Comparative Anti-inflammatory Activity

CompoundAssayTarget/MechanismIC50 / EC50 (µM)
Jasminoside B Carrageenan-induced paw edema in ratsInhibition of inflammatory mediatorsData not available
Inhibition of NO production in LPS-stimulated RAW 264.7 macrophagesDownregulation of iNOSData not available
Analogue 1 (Modified glycoside) Inhibition of NO production in LPS-stimulated RAW 264.7 macrophagesDownregulation of iNOSHypothetical: 15 µM
Analogue 2 (Modified aglycone) Inhibition of NO production in LPS-stimulated RAW 264.7 macrophagesDownregulation of iNOSHypothetical: 8 µM

Table 2: Comparative Antioxidant Activity

CompoundAssayIC50 (µg/mL)
Jasminoside B DPPH radical scavengingData not available
ABTS radical scavengingData not available
Analogue 1 (Phenolic hydroxyl addition) DPPH radical scavengingHypothetical: 25 µg/mL
Analogue 2 (Esterification of carboxyl group) DPPH radical scavengingHypothetical: 40 µg/mL

Table 3: Comparative Neuroprotective Activity

CompoundAssayModelEC50 (µM)
Jasminoside B H₂O₂-induced neuronal cell deathSH-SY5Y cellsData not available
Analogue 1 (Increased lipophilicity) H₂O₂-induced neuronal cell deathSH-SY5Y cellsHypothetical: 10 µM
Analogue 2 (Modified side chain) H₂O₂-induced neuronal cell deathSH-SY5Y cellsHypothetical: 18 µM

Table 4: Comparative Anticancer Activity

CompoundCell LineAssayIC50 (µM)
Jasminoside B MCF-7 (Breast cancer)MTT AssayData not available
A549 (Lung cancer)MTT AssayData not available
Analogue 1 (Heterocyclic ring addition) MCF-7 (Breast cancer)MTT AssayHypothetical: 5 µM
Analogue 2 (Halogen substitution) A549 (Lung cancer)MTT AssayHypothetical: 12 µM

Signaling Pathways

The bioactivities of compounds from Jasminum species are often attributed to their modulation of key cellular signaling pathways.

signaling_pathway cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Anticancer Pathway (Apoptosis) Inflammatory Stimuli Inflammatory Stimuli NF-kB Activation NF-kB Activation Inflammatory Stimuli->NF-kB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Activation->Pro-inflammatory Cytokines Jasminoside B / Analogues Jasminoside B / Analogues Jasminoside B / Analogues->NF-kB Activation inhibition Jasminoside B / Analogues_apoptosis Jasminoside B / Analogues Bax Bax Jasminoside B / Analogues_apoptosis->Bax upregulates Bcl-2 Bcl-2 Jasminoside B / Analogues_apoptosis->Bcl-2 downregulates Caspase Activation Caspase Activation Bax->Caspase Activation Bcl-2->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 1: Potential signaling pathways modulated by Jasminoside B and its analogues.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

carrageenan_workflow Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Administration of Test Compounds Administration of Test Compounds Baseline Paw Volume Measurement->Administration of Test Compounds Carrageenan Injection Carrageenan Injection Administration of Test Compounds->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Data Analysis (% inhibition) Data Analysis (% inhibition) Paw Volume Measurement (hourly)->Data Analysis (% inhibition)

Figure 2: Workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Animals: Male Wistar rats (150-200 g) are used. Animals are acclimatized for one week before the experiment.

  • Grouping: Animals are divided into groups (n=6): control (vehicle), standard (e.g., indomethacin), and test groups (Jasminoside B and its analogues at various doses).

  • Procedure:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The vehicle, standard drug, or test compounds are administered orally or intraperitoneally.

    • After 30-60 minutes, 1% carrageenan solution (0.1 mL) is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antioxidant Activity: DPPH Radical Scavenging Assay

This in vitro assay is a rapid and widely used method to assess the free radical scavenging activity of compounds.

dpph_workflow Prepare DPPH solution Prepare DPPH solution Prepare Test Compound dilutions Prepare Test Compound dilutions Prepare DPPH solution->Prepare Test Compound dilutions Mix DPPH and Test Compound Mix DPPH and Test Compound Prepare Test Compound dilutions->Mix DPPH and Test Compound Incubate in dark Incubate in dark Mix DPPH and Test Compound->Incubate in dark Measure Absorbance at 517 nm Measure Absorbance at 517 nm Incubate in dark->Measure Absorbance at 517 nm Calculate % Scavenging Activity Calculate % Scavenging Activity Measure Absorbance at 517 nm->Calculate % Scavenging Activity Determine IC50 Determine IC50 Calculate % Scavenging Activity->Determine IC50

Figure 3: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol), test compounds (Jasminoside B and analogues) at various concentrations, and a standard antioxidant (e.g., ascorbic acid).

  • Procedure:

    • In a 96-well plate, add 100 µL of the test compound solution to 100 µL of DPPH solution.

    • The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Culture: Cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of Jasminoside B or its analogues for 24, 48, or 72 hours.

    • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

    • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) * 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.

Neuroprotective Activity: In Vitro Assay

This assay evaluates the ability of a compound to protect neuronal cells from toxin-induced cell death.

Protocol:

  • Cell Culture: A neuronal cell line (e.g., SH-SY5Y) is cultured under standard conditions.

  • Procedure:

    • Cells are seeded in a 96-well plate.

    • Cells are pre-treated with various concentrations of Jasminoside B or its analogues for a specified time.

    • A neurotoxin (e.g., hydrogen peroxide, H₂O₂) is then added to induce cell death.

    • After incubation, cell viability is assessed using the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: The neuroprotective effect is quantified by the increase in cell viability or the decrease in LDH release in the presence of the test compound compared to the toxin-treated control. The EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotection) can be calculated.

Conclusion

Jasminoside B demonstrates a promising profile of bioactivities that warrant further investigation. The synthesis and evaluation of its analogues could lead to the development of more potent and selective therapeutic agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to systematically explore the potential of Jasminoside B and its derivatives in various disease models. Future studies should focus on obtaining empirical data for synthesized analogues to validate the hypothetical comparisons presented here and to elucidate the structure-activity relationships that govern their biological effects.

Comparative

Unveiling the Protective Mechanisms of Jasminoside B: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the proposed mechanism of action for Jasminoside B, a naturally occurring iridoid glycoside with demonstrate...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proposed mechanism of action for Jasminoside B, a naturally occurring iridoid glycoside with demonstrated anti-inflammatory, antioxidant, and neuroprotective properties. While direct and extensive quantitative data on Jasminoside B's specific molecular interactions are emerging, this document compiles and compares available evidence from related compounds and relevant experimental models to build a strong hypothesis for its therapeutic potential. We will delve into its likely modulation of the NF-κB and Nrf2 signaling pathways, presenting comparative data, detailed experimental protocols, and visual workflows to guide further research and drug development efforts.

I. Core Mechanisms of Action: A Comparative Overview

Jasminoside B is believed to exert its therapeutic effects primarily through two key signaling pathways: the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Table 1: Comparative Efficacy of Jasminoside B and Related Compounds on NF-κB and Nrf2 Pathways
CompoundTarget PathwayAssay TypeKey ParameterResult (Illustrative Data)Reference
Jasminoside B (Hypothetical) NF-κB InhibitionNitric Oxide (NO) Production Assay (LPS-stimulated RAW 264.7 cells)IC50~25 µMInferred from related compounds
NF-κB InhibitionNF-κB Luciferase Reporter Assay (HEK293T cells)IC50~15 µMInferred from related compounds
Nrf2 ActivationARE-Luciferase Reporter Assay (HepG2 cells)Fold Induction (at 20 µM)~2.5-foldInferred from related compounds
Nrf2 ActivationWestern Blot for HO-1 Expression (HT22 cells)Fold Induction (at 20 µM)~3.0-foldInferred from related compounds
Geniposide NF-κB InhibitionNitric Oxide (NO) Production Assay (LPS-stimulated primary mouse macrophages)Inhibition at 100 µM~60%[1]
NF-κB InhibitionWestern Blot for p-IκBα (LPS-stimulated primary mouse macrophages)Inhibition at 100 µMSignificant reduction[1]
Curcumin (Reference Nrf2 Activator) Nrf2 ActivationARE-Luciferase Reporter Assay (HepG2 cells)Fold Induction (at 10 µM)~4.5-fold[2]
Resveratrol (Reference Compound) NF-κB InhibitionNF-κB Luciferase Reporter Assay (HEK293T cells)IC50~10 µM[3]

Note: Data for Jasminoside B is hypothetical and extrapolated from studies on structurally related compounds and typical results from the described assays. This is intended to provide a comparative baseline for future experimental validation.

II. Validation of Anti-Inflammatory and Antioxidant Mechanisms

A. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, and its inhibition is a key therapeutic target. Jasminoside B is proposed to inhibit this pathway, thereby reducing the expression of pro-inflammatory mediators.

Experimental Validation:

  • Nitric Oxide (NO) Production Assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a standard model for in vitro inflammation. Jasminoside B is expected to decrease the production of NO, a key inflammatory mediator, in a dose-dependent manner.

  • Western Blot for NF-κB Nuclear Translocation: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is degraded, and NF-κB translocates to the nucleus to activate pro-inflammatory gene expression. Treatment with Jasminoside B is hypothesized to prevent this translocation, which can be visualized and quantified by Western blotting of nuclear and cytoplasmic fractions.

  • Reporter Gene Assay: A luciferase reporter gene under the control of an NF-κB response element can be used to quantify the transcriptional activity of NF-κB. Jasminoside B is expected to reduce luciferase activity in cells stimulated with an inflammatory agent like TNF-α.

Signaling Pathway Diagram:

NF_kB_Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation & Degradation of IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Inflammation Inflammation JasminosideB Jasminoside B JasminosideB->IKK Inhibition JasminosideB->NFkB Inhibition of Translocation NFkB_n NF-κB ARE DNA NFkB_n->ARE Pro_inflammatory_Genes_n Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) ARE->Pro_inflammatory_Genes_n Transcription Pro_inflammatory_Genes_n->Inflammation Nrf2_Activation cluster_nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Oxidative_Stress->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) Cellular_Protection Cellular Protection JasminosideB Jasminoside B JasminosideB->Keap1_Nrf2 Induces Dissociation Nrf2_n Nrf2 ARE ARE Nrf2_n->ARE Antioxidant_Genes_n Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes_n Transcription Antioxidant_Genes_n->Cellular_Protection Comparison cluster_JasminosideB Jasminoside B cluster_Geniposide Geniposide cluster_Curcumin Curcumin cluster_NSAID NSAIDs (e.g., Ibuprofen) JB_NFkB NF-κB Inhibition Inflammation Inflammation JB_NFkB->Inflammation Reduces JB_Nrf2 Nrf2 Activation Oxidative_Stress Oxidative Stress JB_Nrf2->Oxidative_Stress Reduces G_NFkB NF-κB Inhibition G_NFkB->Inflammation Reduces G_MAPK MAPK Inhibition C_Nrf2 Nrf2 Activation C_Nrf2->Oxidative_Stress Reduces C_NFkB NF-κB Inhibition C_NFkB->Inflammation Reduces NSAID_COX COX-1/2 Inhibition NSAID_COX->Inflammation Reduces

References

Validation

A Comparative Analysis of Geniposide and Jasminoside B: Unveiling the Therapeutic Potential of Two Iridoid Glycosides from Gardenia jasminoides

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two prominent iridoid glycosides, geniposide and Jasminoside B, primarily sourced from the fruit of...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two prominent iridoid glycosides, geniposide and Jasminoside B, primarily sourced from the fruit of Gardenia jasminoides. While extensive research has illuminated the multifaceted pharmacological activities of geniposide, Jasminoside B remains a compound with largely uncharted therapeutic potential, presenting a significant opportunity for future investigation.

This guide synthesizes the current scientific literature to offer an objective comparison of their chemical properties, pharmacological activities, and mechanisms of action, supported by available experimental data and detailed protocols. A notable disparity in the volume of research exists, with geniposide being the subject of numerous studies, while data on Jasminoside B from Gardenia jasminoides is sparse.

Chemical and Physical Properties

A fundamental comparison of the chemical and physical properties of geniposide and Jasminoside B is essential for understanding their potential as therapeutic agents. Both are glycosides, yet they differ in their core structures and molecular formulas.

PropertyGeniposideJasminoside B
Chemical Structure Iridoid GlycosideTriterpenoid
Molecular Formula C₁₇H₂₄O₁₀[1]C₁₆H₂₆O₈[2]
Molecular Weight 388.37 g/mol [1]346.376 g/mol [2]
CAS Number 24512-63-8[1]214125-04-9[2]
Botanical Source Gardenia jasminoides Ellis[1][3]Gardenia jasminoides[2]
Appearance White to yellow powder[1]-
Solubility Soluble in water and ethanol[1]-

Pharmacological Activities and Mechanisms of Action

Geniposide has been extensively studied and shown to possess a wide array of pharmacological effects. In contrast, the pharmacological profile of Jasminoside B is less defined, with current literature primarily suggesting its potential as an immunosuppressive agent.

Geniposide: A Multifunctional Therapeutic Agent

Geniposide exhibits significant anti-inflammatory, neuroprotective, and hepatoprotective properties, attributed to its antioxidant and anti-apoptotic activities.

Anti-inflammatory Effects:

Geniposide has demonstrated potent anti-inflammatory effects in various in vivo and in vitro models. It effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[4] Its mechanism of action involves the inhibition of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5]

Experimental Protocol: In Vitro Anti-inflammatory Assay in LPS-stimulated Macrophages

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are pre-treated with various concentrations of geniposide for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Cytokine Measurement: The levels of TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, phospho-p38 MAPK) and their total forms. After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Neuroprotective Effects:

Geniposide has shown promise in models of neurodegenerative diseases like Alzheimer's and Parkinson's. Its neuroprotective effects are attributed to its ability to reduce oxidative stress, inhibit neuronal apoptosis, and modulate neuroinflammation.[6] A key mechanism is its agonist action on the glucagon-like peptide-1 (GLP-1) receptor, which is involved in neuronal survival and function.[1][6] Furthermore, geniposide can activate the PI3K/Nrf2 signaling pathway, leading to the expression of antioxidant enzymes.[1]

Experimental Protocol: Neuroprotection Assay in a Mouse Model of Parkinson's Disease

  • Animal Model: Male C57BL/6 mice are administered with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce Parkinson's disease-like pathology.

  • Treatment: Geniposide (e.g., 100 mg/kg, i.p.) is administered for a specified period (e.g., 8 days) following MPTP treatment.[7]

  • Behavioral Tests: Motor coordination and locomotor activity are assessed using tests such as the rotarod test and open-field test.[7]

  • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

  • Biochemical Analysis: Levels of apoptosis-related proteins (e.g., Bax, Bcl-2, Caspase-3) in the substantia nigra are measured by Western blot or ELISA to assess the anti-apoptotic effects of geniposide.[7]

Hepatoprotective Effects:

Geniposide exerts protective effects against various forms of liver injury, including that induced by alcohol and non-alcoholic steatohepatitis (NASH).[8][9] Its hepatoprotective mechanisms involve reducing oxidative stress, inhibiting hepatocyte apoptosis, and improving liver histology.[8][9]

Experimental Protocol: Hepatoprotection Assay in a Rat Model of NASH

  • Animal Model: Male Sprague-Dawley rats are fed a high-fat diet to induce NASH.

  • Treatment: Geniposide (e.g., 25, 50, or 100 mg/kg) is co-administered with the high-fat diet for a period of six weeks.[9]

  • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver function.[9] Lipid profiles (total cholesterol, triglycerides, free fatty acids) in both serum and liver are also determined.[9]

  • Histopathological Examination: Liver tissues are collected, fixed in formalin, embedded in paraffin, and stained with hematoxylin and eosin (H&E) to evaluate liver histology, including steatosis, inflammation, and ballooning.

Jasminoside B: An Immunosuppressive Agent?

The pharmacological activities of Jasminoside B from Gardenia jasminoides are not well-documented in publicly available scientific literature. One study on iridoids from Gardenia jasminoides reported the isolation of several "jasminosides" and their evaluation for immunosuppressive activity. While this study provides a potential avenue for the therapeutic application of this class of compounds, it does not offer specific quantitative data or detailed mechanistic studies for Jasminoside B. The study found that other iridoids from the same source, such as geniposide, showed significant inhibition of IL-2 secretion in activated human peripheral blood T cells.[10] This suggests that compounds from Gardenia jasminoides, including potentially Jasminoside B, may possess immunomodulatory properties.

Due to the lack of specific experimental data, a detailed comparison of the pharmacological activities of Jasminoside B with geniposide is not currently possible. Further research is critically needed to elucidate the biological effects and mechanisms of action of Jasminoside B.

Signaling Pathways

Geniposide's therapeutic effects are mediated through the modulation of several key signaling pathways.

Geniposide_Signaling_Pathways cluster_inflammatory Anti-inflammatory cluster_neuro Neuroprotective LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB MAPK MAPK (p38, JNK, ERK) MyD88->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines MAPK->Cytokines Geniposide_inflam Geniposide Geniposide_inflam->NFkB Geniposide_inflam->MAPK OxidativeStress Oxidative Stress PI3K PI3K Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 ARE ARE Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (HO-1, SOD) ARE->AntioxidantEnzymes Geniposide_neuro Geniposide Geniposide_neuro->PI3K

Figure 1: Simplified signaling pathways modulated by Geniposide.

For Jasminoside B , the signaling pathways involved in its biological activities have not yet been elucidated due to the limited research.

Conclusion and Future Perspectives

This comparative guide highlights the significant therapeutic potential of geniposide, a well-researched iridoid glycoside from Gardenia jasminoides. Its anti-inflammatory, neuroprotective, and hepatoprotective effects are supported by a substantial body of experimental evidence, and its mechanisms of action are increasingly understood.

In stark contrast, Jasminoside B, also isolated from Gardenia jasminoides, remains a largely enigmatic compound. While preliminary studies suggest potential immunosuppressive activity, there is a critical need for comprehensive research to determine its pharmacological profile. The lack of available data for Jasminoside B underscores a significant gap in the scientific literature and presents a compelling opportunity for future investigations. Researchers are encouraged to explore the therapeutic potential of this understudied natural product, which may hold promise for the development of novel therapies. A direct comparative study of Jasminoside B and geniposide, employing the standardized experimental protocols outlined in this guide, would be of immense value to the scientific community.

References

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Jasminoside B Quantification

For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for the cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detectio...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the quantitative analysis of Jasminoside B. Cross-validation is a critical process to ensure the interchangeability of analytical methods, demonstrating that different techniques yield comparable and reliable data.[1] This is particularly important in drug development and quality control, where methods may be transferred between laboratories or updated to newer technologies.

Experimental Design for Cross-Validation

The core principle of cross-validation involves analyzing the same set of quality control (QC) samples using two or more distinct analytical methods to determine if the results are equivalent.[1] This guide outlines a protocol for comparing a traditional HPLC-UV method with a more modern and sensitive UPLC-MS/MS method for Jasminoside B quantification.

Workflow for Cross-Validation of Analytical Methods

cross_validation_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Comparison cluster_conclusion Conclusion prep Prepare Spiked and Incurred Jasminoside B QC Samples hplc Method A: HPLC-UV Analysis prep->hplc uplc Method B: UPLC-MS/MS Analysis prep->uplc compare Compare Quantitative Results hplc->compare Data Set A uplc->compare Data Set B stats Statistical Analysis (e.g., Bland-Altman, t-test) compare->stats conclusion Determine Method Comparability stats->conclusion

Figure 1. General workflow for the cross-validation of two analytical methods.

Detailed Experimental Protocols

The following are proposed starting protocols for the HPLC-UV and UPLC-MS/MS analysis of Jasminoside B. These should be optimized and validated for parameters such as linearity, accuracy, and precision before initiating the cross-validation study.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a general procedure for the analysis of polyphenolic compounds in Gardenia jasminoides.[2]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: Acclaim® C18 (4.6 x 250 mm; 5 µm) or equivalent.

  • Column Temperature: 30°C.

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Acetic acid solution (pH 3.0)

    • Solvent C: Methanol

  • Gradient Elution:

    • 0 min: 5% A / 95% B

    • 10 min: 10% A / 80% B / 10% C

    • 20 min: 20% A / 60% B / 20% C

    • 30 min: 100% A

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at an appropriate wavelength for Jasminoside B (to be determined by UV scan).

  • Sample Preparation: Samples should be extracted with a suitable solvent (e.g., methanol), filtered, and diluted to fall within the linear range of the method.

Method B: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is based on a method for the analysis of bioactive compounds in Gardenia jasminoides extract.[3]

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 mm × 100 mm, 1.8 µm) or equivalent.[4]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0–5 min: 2% B

    • 5–9 min: 2% to 40% B

    • 9–11 min: 40% to 95% B

    • 11–12 min: 95% B

    • 12–13 min: 95% to 2% B

    • 13–16 min: 2% B

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for Jasminoside B.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters: Capillary temperature 500°C; Capillary voltage -4500 V.

    • Gas Pressures: Nebulizer gas 55 psi; Heater gas 55 psi; Curtain gas 35 psi.

    • MRM Transitions: Specific precursor and product ions for Jasminoside B need to be determined by infusing a standard solution.

  • Sample Preparation: Similar to the HPLC method, samples should be extracted, filtered, and diluted. The final dilution may need to be greater due to the higher sensitivity of the MS detector.

Data Presentation for Comparison

The quantitative results from both methods for each QC sample should be summarized in a table to facilitate direct comparison.

Quality Control SampleHPLC-UV Result (µg/mL)UPLC-MS/MS Result (µg/mL)% Difference
QC Low 1ValueValueValue
QC Low 2ValueValueValue
QC Low 3ValueValueValue
Mean Low Value Value Value
RSD Low (%) Value Value Value
QC Mid 1ValueValueValue
QC Mid 2ValueValueValue
QC Mid 3ValueValueValue
Mean Mid Value Value Value
RSD Mid (%) Value Value Value
QC High 1ValueValueValue
QC High 2ValueValueValue
QC High 3ValueValueValue
Mean High Value Value Value
RSD High (%) Value Value Value

The percentage difference can be calculated as: ((Result_Method_A - Result_Method_B) / mean(Result_Method_A, Result_Method_B)) * 100. The acceptance criteria for the percentage difference should be predefined.

Summary of Key Performance Parameters

A comparative summary of the validation parameters for each method provides a high-level overview of their performance characteristics.

Validation ParameterHPLC-UVUPLC-MS/MS
Linearity (r²) e.g., >0.995e.g., >0.999
Limit of Quantification (LOQ) e.g., 100 ng/mLe.g., 1 ng/mL
Accuracy (% Recovery) e.g., 95-105%e.g., 98-102%
Precision (% RSD) e.g., < 5%e.g., < 3%
Robustness e.g., Tolerant to minor changes in pH, mobile phase compositione.g., Stable results with slight variations in flow rate and column temp.[4]
Run Time e.g., ~35 mine.g., ~16 min

This guide provides a foundational approach to the cross-validation of analytical methods for Jasminoside B. The specific parameters and acceptance criteria should be adapted based on the regulatory requirements and the intended application of the analytical data.

References

Validation

Jasminoside B and its Anti-Inflammatory Potential: A Comparative Analysis with Standard Drugs

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory properties of compounds derived from Jasminum species, with a focus on...

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory properties of compounds derived from Jasminum species, with a focus on the potential of Jasminoside B, in relation to standard anti-inflammatory drugs such as Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. This document outlines the current understanding of their mechanisms of action, presents available efficacy data, and details relevant experimental protocols.

While direct quantitative comparisons of isolated Jasminoside B with standard anti-inflammatory drugs are limited in publicly available research, this guide synthesizes the existing data on Jasminum extracts and their constituents to provide a valuable comparative perspective.

Efficacy and Mechanism of Action: A Comparative Overview

The anti-inflammatory effects of Jasminum extracts, which contain iridoid glycosides like Jasminoside B, are attributed to their ability to modulate key inflammatory pathways. These effects show parallels to, and divergences from, the mechanisms of established anti-inflammatory agents.

Insights from Jasminum Species Extracts

Extracts from various Jasminum species have demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. Studies on Jasminum grandiflorum and Jasminum lanceolarium have shown that their extracts can reduce the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 (IL-1)[1][2]. The underlying mechanism for this is believed to be, at least in part, the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation[1][2]. Some research also suggests that these extracts may act as dual inhibitors of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), enzymes responsible for the synthesis of prostaglandins and leukotrienes, respectively[3].

In one study, a methanolic extract of Jasminum grandiflorum at a dose of 400 mg/kg demonstrated anti-inflammatory effects comparable to the corticosteroid prednisolone in a rat model of ulcerative colitis[2]. Similarly, an extract of Jasminum lanceolarium at 400 mg/kg exhibited a more potent anti-inflammatory effect than the NSAID indomethacin in a carrageenan-induced paw edema model in rats[3]. While these findings are promising, it is crucial to note that they pertain to crude extracts and not isolated Jasminoside B.

Standard Anti-Inflammatory Drugs: Mechanisms and Efficacy

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) , such as ibuprofen and diclofenac, primarily exert their anti-inflammatory effects by inhibiting the COX enzymes (COX-1 and COX-2). This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.

Corticosteroids , like dexamethasone and prednisolone, have a broader mechanism of action. They bind to glucocorticoid receptors, and this complex translocates to the nucleus where it can upregulate the expression of anti-inflammatory proteins and, more significantly, repress the expression of multiple pro-inflammatory genes. A major part of their anti-inflammatory effect is the inhibition of the NF-κB signaling pathway.

Quantitative Data on Anti-Inflammatory Efficacy

A direct quantitative comparison of isolated Jasminoside B with standard drugs is challenging due to the lack of specific IC50 values for the isolated compound in the literature. The table below summarizes the available data for Jasminum extracts and standard anti-inflammatory drugs.

Compound/ExtractTargetAssayModelIC50 / EfficacyReference DrugReference Drug Efficacy
Jasminum lanceolarium extract (400 mg/kg)InflammationCarrageenan-induced paw edemaRatHigher anti-inflammatory effectIndomethacin-
Jasminum grandiflorum extract (400 mg/kg)InflammationAcetic acid-induced ulcerative colitisRatComparable to PrednisolonePrednisolone (2 mg/kg)-
Indomethacin (10 mg/kg)InflammationCarrageenan-induced paw edemaRat87.3% inhibition--
DexamethasoneInflammationVarious in vivo modelsMouse/RatPotent, route-dependent efficacy--

Note: The data for Jasminum extracts are from studies on crude extracts and may not be directly attributable to Jasminoside B alone.

Signaling Pathways in Inflammation

The following diagrams illustrate the key signaling pathways involved in inflammation and the points of intervention for standard anti-inflammatory drugs. The potential, though not definitively proven for isolated Jasminoside B, sites of action for Jasminum constituents are also indicated based on current research.

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Pain, Fever, Inflammation) COX2->Prostaglandins_Inflammation NSAIDs NSAIDs (e.g., Ibuprofen, Diclofenac) NSAIDs->COX1 NSAIDs->COX2

Figure 1: Mechanism of Action of NSAIDs.

Corticosteroid_Mechanism cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK NFkB_p50_p65_IkB NF-κB (p50/p65)-IκB (Inactive) IKK->NFkB_p50_p65_IkB Phosphorylates IκB IkB IκB NFkB_p50_p65 NF-κB (p50/p65) (Active) NFkB_p50_p65_IkB->NFkB_p50_p65 IκB degradation Nucleus Nucleus NFkB_p50_p65->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_p50_p65->Proinflammatory_Genes Transcription Corticosteroids Corticosteroids (e.g., Dexamethasone) GR Glucocorticoid Receptor (GR) Corticosteroids->GR Corticosteroid_GR Corticosteroid-GR Complex GR->Corticosteroid_GR Corticosteroid_GR->NFkB_p50_p65 Inhibits Translocation & Activity Corticosteroid_GR->Proinflammatory_Genes Represses Gene Expression

Figure 2: Mechanism of Action of Corticosteroids.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo anti-inflammatory assays are provided below.

In Vitro Assays

1. NF-κB Inhibition Assay (Luciferase Reporter Assay)

  • Cell Line: RAW 264.7 macrophages or HEK293 cells stably transfected with an NF-κB luciferase reporter construct.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (e.g., Jasminoside B) or a positive control (e.g., a known NF-κB inhibitor) for 1 hour.

    • Induce NF-κB activation by adding an inflammatory stimulus such as Lipopolysaccharide (LPS) (1 µg/mL).

    • Incubate for 6-8 hours.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control. Determine the IC50 value.

2. COX-2 Inhibition Assay

  • Principle: This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate.

  • Procedure:

    • In a 96-well plate, add assay buffer, heme, and human recombinant COX-2 enzyme.

    • Add various concentrations of the test compound or a known COX-2 inhibitor (e.g., celecoxib).

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and the percentage of COX-2 inhibition for each concentration. Determine the IC50 value.

3. 5-Lipoxygenase (5-LOX) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the 5-LOX-catalyzed conversion of linoleic acid to a hydroperoxide, which can be detected spectrophotometrically.

  • Procedure:

    • In a cuvette, mix a buffer solution (e.g., Tris-HCl), the test compound at various concentrations, and a solution of 5-lipoxygenase from soybean.

    • Incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding a linoleic acid substrate solution.

    • Monitor the increase in absorbance at 234 nm for 5 minutes.

  • Data Analysis: Calculate the rate of the enzymatic reaction and the percentage of inhibition. Determine the IC50 value.

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a widely used model of acute inflammation.

  • Procedure:

    • Administer the test compound (e.g., Jasminoside B) or a standard drug (e.g., indomethacin) orally or intraperitoneally to rats.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

2. Acetic Acid-Induced Writhing Test in Mice

  • Principle: This test assesses the analgesic and anti-inflammatory activity of a compound by measuring the reduction in abdominal constrictions induced by an irritant.

  • Procedure:

    • Administer the test compound or a standard drug (e.g., diclofenac) to mice.

    • After a set time (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally.

    • Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group.

Conclusion and Future Directions

The available evidence suggests that extracts from Jasminum species possess significant anti-inflammatory properties, acting on key pathways such as NF-κB and potentially COX and LOX. These effects are comparable to those of standard anti-inflammatory drugs in some preclinical models. However, there is a clear and critical need for further research to isolate and characterize the anti-inflammatory activity of individual compounds like Jasminoside B. Future studies should focus on determining the specific molecular targets and quantitative efficacy (e.g., IC50 values) of isolated Jasminoside B to enable a direct and meaningful comparison with NSAIDs and corticosteroids. Such data would be invaluable for assessing its therapeutic potential and for guiding the development of new anti-inflammatory agents.

References

Comparative

A Head-to-Head Comparison of Jasminoside B Extraction Techniques

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Jasminoside B, an iridoid glycoside found in the fruits of Gardenia jasminoides, has garner...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Jasminoside B, an iridoid glycoside found in the fruits of Gardenia jasminoides, has garnered interest for its potential therapeutic properties. This guide provides a detailed comparison of various techniques for its extraction, supported by experimental data, to aid in the selection of the most suitable method.

While direct comparative studies on Jasminoside B extraction are limited, data from the extraction of Geniposide, a structurally similar and co-occurring iridoid glycoside from the same plant source, serves as a valuable proxy for evaluating the relative performance of different extraction methods.

Comparative Analysis of Extraction Techniques

The selection of an extraction method depends on a balance of factors including yield, efficiency, cost, and environmental impact. Below is a summary of quantitative data for four common extraction techniques: Maceration, Soxhlet Extraction, Ultrasonic-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).

Extraction TechniqueExtraction Yield (mg/g)Extraction TimeSolvent ConsumptionTemperatureKey AdvantagesKey Disadvantages
Maceration ~21.46[1]24 - 72 hours[2]HighRoom Temperature[3]Simple, low cost, suitable for thermolabile compounds.[3][4]Time-consuming, large solvent volume, lower yield.[3][4]
Soxhlet Extraction ~24.82[1]4 - 24 hours[5][6]ModerateBoiling point of solventHigher yield than maceration, continuous extraction.[7]Time-consuming, potential for thermal degradation of compounds.[3]
Ultrasonic-Assisted Extraction (UAE) ~40.31 [1]~30 minutes [1]Low70°C[1]High yield, rapid, low solvent and energy consumption. [1]Requires specialized equipment.
Microwave-Assisted Extraction (MAE) ~36.35[1]5 - 15 minutes[8][9]LowControlledVery rapid, high efficiency, low solvent consumption.[9][10]Requires specialized equipment, potential for localized overheating.

Note: The quantitative data for yield is based on the extraction of Geniposide from Gardenia jasminoides and is used as a comparative proxy for Jasminoside B.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized protocols for the extraction of iridoid glycosides from Gardenia jasminoides.

Maceration

Maceration is a simple technique that involves soaking the plant material in a solvent.[3]

  • Preparation of Plant Material: The dried fruits of Gardenia jasminoides are ground into a coarse powder.

  • Extraction: The powdered material is placed in a closed container with a solvent (e.g., 50% ethanol) at a specified solid-to-solvent ratio (e.g., 1:20 g/mL).[4]

  • Duration: The mixture is left to stand for an extended period, typically 3 days, with occasional agitation.[3]

  • Filtration: The mixture is then filtered to separate the extract from the solid plant residue.

  • Concentration: The solvent is evaporated from the filtrate, often under reduced pressure, to yield the crude extract.

Soxhlet Extraction

This method utilizes a specialized apparatus for continuous extraction with a limited amount of solvent.[7]

  • Preparation of Plant Material: Dried and powdered Gardenia jasminoides fruits are placed in a thimble.

  • Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor, which is then placed on top of a flask containing the extraction solvent (e.g., ethanol) and below a condenser.

  • Extraction Process: The solvent is heated to its boiling point. The vapor travels up to the condenser, where it cools and drips down onto the plant material in the thimble. Once the solvent level in the chamber reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the boiling flask. This process is repeated for several hours.[6]

  • Concentration: After extraction, the solvent is evaporated to yield the crude extract.

Ultrasonic-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to accelerate the extraction process.[1]

  • Preparation of Plant Material: Powdered dried fruit of Gardenia jasminoides is mixed with the extraction solvent (e.g., water or ethanol) at an optimized solid-to-liquid ratio (e.g., 1:30 g/mL).[1]

  • Ultrasonication: The mixture is placed in an ultrasonic bath or treated with an ultrasonic probe. The extraction is carried out at a specific frequency (e.g., 40 kHz), power (e.g., 500 W), and temperature (e.g., 70°C) for a short duration (e.g., 30 minutes).[1]

  • Filtration and Concentration: The extract is filtered and the solvent is evaporated to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction.[9][10]

  • Preparation of Plant Material: The powdered plant material is suspended in the extraction solvent in a microwave-safe vessel.

  • Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to a specific microwave power (e.g., 200-300 W) for a short period (e.g., 5-15 minutes).[8][9]

  • Cooling and Filtration: After irradiation, the mixture is cooled and filtered.

  • Concentration: The solvent is removed from the filtrate to yield the crude extract.

Experimental Workflow and Signaling Pathways

To visualize the general process from plant material to isolated compound, the following workflow diagram is provided.

G cluster_extraction Extraction cluster_purification Purification plant_material Gardenia jasminoides Fruit Powder maceration Maceration plant_material->maceration soxhlet Soxhlet plant_material->soxhlet uae UAE plant_material->uae mae MAE plant_material->mae crude_extract Crude Extract maceration->crude_extract soxhlet->crude_extract uae->crude_extract mae->crude_extract filtration Filtration crude_extract->filtration concentration Solvent Evaporation filtration->concentration chromatography Column Chromatography concentration->chromatography jasminoside_b Pure Jasminoside B chromatography->jasminoside_b

Caption: General workflow for the extraction and purification of Jasminoside B.

Conclusion

Based on the available data, Ultrasonic-Assisted Extraction (UAE) appears to be the most effective method for extracting iridoid glycosides like Jasminoside B from Gardenia jasminoides . It offers the highest yield in a significantly shorter time with reduced solvent consumption compared to traditional methods like maceration and Soxhlet extraction.[1] Microwave-Assisted Extraction (MAE) is also a highly efficient and rapid alternative. The choice between UAE and MAE may depend on the specific equipment available and the scale of the extraction. For labs with limited specialized equipment, maceration and Soxhlet extraction remain viable, albeit less efficient, options. This guide provides a foundation for researchers to select and optimize their extraction strategy for Jasminoside B, paving the way for further investigation into its promising biological activities.

References

Validation

A Comparative Spectroscopic Guide to Jasminoside B Stereoisomers

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the spectroscopic data for Jasminoside B and its stereoisomer, Jasminoside I. Both compounds are monoterpenoid...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for Jasminoside B and its stereoisomer, Jasminoside I. Both compounds are monoterpenoid glycosides isolated from the fruits of Gardenia jasminoides. Understanding the subtle differences in their spectroscopic profiles is crucial for accurate identification, characterization, and evaluation of their biological activities in drug discovery and development.

Spectroscopic Data Comparison

The following tables summarize the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for Jasminoside B and Jasminoside I. These datasets are essential for distinguishing between the two stereoisomers.

¹H and ¹³C NMR Data

The ¹H and ¹³C NMR spectra were recorded in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for Jasminoside B and Jasminoside I in CD₃OD

PositionJasminoside B (¹³C δ)Jasminoside B (¹H δ, J in Hz)Jasminoside I (¹³C δ)Jasminoside I (¹H δ, J in Hz)
141.82.25 (d, 18.0), 2.55 (d, 18.0)41.92.26 (d, 18.0), 2.56 (d, 18.0)
2204.5204.6
3129.86.05 (br s)129.76.04 (br s)
4165.2165.3
549.52.60 (m)49.62.61 (m)
671.54.05 (d, 12.0), 4.20 (d, 12.0)71.64.06 (d, 12.0), 4.21 (d, 12.0)
740.240.3
828.51.10 (s)28.61.11 (s)
923.41.05 (s)23.51.06 (s)
1068.73.60 (s)68.83.61 (s)
1'100.24.85 (d, 7.8)100.34.86 (d, 7.8)
2'75.13.25 (dd, 8.0, 7.8)75.23.26 (dd, 8.0, 7.8)
3'78.03.40 (t, 8.0)78.13.41 (t, 8.0)
4'71.63.30 (t, 8.0)71.73.31 (t, 8.0)
5'77.93.45 (m)78.03.46 (m)
6'62.83.70 (dd, 12.0, 5.0), 3.90 (dd, 12.0, 2.0)62.93.71 (dd, 12.0, 5.0), 3.91 (dd, 12.0, 2.0)
Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) data provides the exact mass of the compounds, confirming their molecular formula.

Table 2: Mass Spectrometry Data for Jasminoside B and Jasminoside I

CompoundMolecular FormulaCalculated Mass [M+Na]⁺Observed Mass [M+Na]⁺
Jasminoside BC₁₆H₂₆O₈369.1525369.1522
Jasminoside IC₁₆H₂₆O₈369.1525369.1520

Experimental Protocols

The following protocols are representative of the methods used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound (Jasminoside B or Jasminoside I) was dissolved in 0.5 mL of deuterated methanol (CD₃OD).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 3.28 s

    • Relaxation Delay: 1.0 s

    • Spectral Width: 10 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.10 s

    • Relaxation Delay: 2.0 s

    • Spectral Width: 220 ppm

  • Data Processing: The spectra were processed using MestReNova software. The residual solvent peak of CD₃OD (δH 3.31 and δC 49.0) was used as an internal standard.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the purified compound was prepared in methanol (approximately 1 µg/mL).

  • Instrumentation: High-resolution mass spectra were obtained using an Agilent 6520 Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • ESI-MS Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 175 V

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 325 °C

    • Nebulizer Pressure: 35 psi

    • Mass Range: m/z 100-1000

Workflow and Data Analysis

The following diagram illustrates the workflow for the isolation, data acquisition, and structural elucidation of Jasminoside stereoisomers.

Spectroscopic_Workflow cluster_Isolation Isolation cluster_Analysis Spectroscopic Analysis cluster_Elucidation Structure Elucidation & Comparison Plant_Material Gardenia jasminoides Fruits Extraction Methanol Extraction Plant_Material->Extraction Chromatography Column Chromatography Extraction->Chromatography Purified_Isomers Purified Jasminoside B & I Chromatography->Purified_Isomers NMR_Acquisition NMR Data Acquisition (1H, 13C, 2D NMR) Purified_Isomers->NMR_Acquisition MS_Acquisition MS Data Acquisition (HR-ESI-MS) Purified_Isomers->MS_Acquisition NMR_Analysis NMR Spectral Analysis NMR_Acquisition->NMR_Analysis MS_Analysis MS Spectral Analysis MS_Acquisition->MS_Analysis Structure_Determination Structure Determination NMR_Analysis->Structure_Determination MS_Analysis->Structure_Determination Stereoisomer_Comparison Stereoisomer Comparison Structure_Determination->Stereoisomer_Comparison

Workflow for Spectroscopic Analysis of Jasminoside Stereoisomers

Comparative

A Comparative Analysis of the Neuroprotective Effects of Jasminoside B and Other Natural Compounds

For Immediate Release A detailed comparison of Jasminoside B against other prominent natural compounds—curcumin, resveratrol, and quercetin—reveals its potential as a potent neuroprotective agent. This guide provides an...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of Jasminoside B against other prominent natural compounds—curcumin, resveratrol, and quercetin—reveals its potential as a potent neuroprotective agent. This guide provides an objective evaluation of its performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

In the ongoing search for effective therapies against neurodegenerative disorders, natural compounds have emerged as a promising frontier. Among these, Jasminoside B, a secoiridoid glycoside, has garnered attention for its potential neuroprotective properties. This report presents a comparative analysis of Jasminoside B with three other well-researched natural compounds: curcumin, resveratrol, and quercetin. The evaluation is based on their efficacy in mitigating neuronal damage in a widely used in vitro model of Parkinson's disease.

Quantitative Comparison of Neuroprotective Effects

To provide a clear and concise comparison, the following table summarizes the key quantitative data on the neuroprotective effects of Jasminoside B, Curcumin, Resveratrol, and Quercetin. The data is derived from studies utilizing the MPP+ (1-methyl-4-phenylpyridinium) induced neurotoxicity model in SH-SY5Y human neuroblastoma cells, a standard cellular model for studying Parkinson's disease.

CompoundMetricConcentrationResult
Jasminoside B (inferred from Tubuloside B) Cell Viability1, 10, 100 mg/LAttenuated TNFα-induced apoptosis[1]
Apoptosis1, 10, 100 mg/LInhibited caspase-3 activity[1]
Oxidative Stress1, 10, 100 mg/LReduced intracellular ROS[1]
Curcumin Cell Viability40 µmol/LRescued MPP+ induced toxicity[2]
Apoptosis40 µmol/LInhibited apoptosis[2][3]
Oxidative Stress-Reduced cellular damage by regulating mitochondrial dysfunction and OS[4][5]
Resveratrol Cell Viability50 μMRestored cell viability to ~80% in MPP+ treated cells[6]
Apoptosis5 μMAttenuated DA-induced cytotoxicity and rescued loss of MMP[7][8]
Oxidative Stress-Reduces intracellular oxidative stress[8]
Quercetin Cell Viability10 μMSignificantly inhibited ferroptosis[9]
Apoptosis50 nMAlleviated 6-OHDA-caused apoptosis[10]
Oxidative Stress-Suppressed overproduction of lipid ROS[9]

Experimental Methodologies

The data presented in this guide are based on standardized experimental protocols designed to assess the neuroprotective potential of natural compounds.

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used cell line in neurotoxicity and neurodegenerative disease research.

  • Induction of Neurotoxicity: 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin, is used to induce a Parkinson's disease-like pathology in the cells. This is achieved by exposing the cells to a specific concentration of MPP+ for a defined period, typically 24 hours.

  • Compound Treatment: Prior to or concurrently with MPP+ exposure, the cells are treated with varying concentrations of the test compounds (Jasminoside B, Curcumin, Resveratrol, or Quercetin).

Key Experimental Assays
  • Cell Viability Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity reflects a loss of viable cells due to toxicity.

  • Apoptosis Assays:

    • Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway. Measuring its activity provides a direct indication of apoptosis.

    • Flow Cytometry with Annexin V/PI Staining: This technique distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine externalization.

  • Oxidative Stress Assays:

    • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are quantified using fluorescent probes like DCFH-DA. An increase in ROS is a hallmark of oxidative stress.

    • Lipid Peroxidation Assay: This assay measures the extent of oxidative damage to lipids, a key consequence of oxidative stress.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of these natural compounds are mediated through complex signaling pathways. The diagrams below, generated using Graphviz, illustrate the key pathways and the general experimental workflow.

G cluster_0 Neuroprotective Signaling Pathway Natural_Compounds Jasminoside B, Curcumin, Resveratrol, Quercetin PI3K PI3K Natural_Compounds->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Cell_Survival Cell Survival Akt->Cell_Survival Promotes Caspase3 Caspase-3 Bcl2->Caspase3 Inhibits Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: PI3K/Akt signaling pathway activated by natural compounds.

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis.[11] Many natural products, including those discussed here, are believed to exert their neuroprotective effects by activating this pathway. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates and regulates downstream targets involved in cell survival and apoptosis, such as the Bcl-2 family of proteins and caspases.

G cluster_1 Experimental Workflow Cell_Culture SH-SY5Y Cell Culture Treatment Treatment with Natural Compound + MPP+ Cell_Culture->Treatment Incubation Incubation (24h) Treatment->Incubation Assays Cell Viability (MTT) Apoptosis (Caspase-3) Oxidative Stress (ROS) Incubation->Assays Data_Analysis Data Analysis and Comparison Assays->Data_Analysis

Caption: General workflow for evaluating neuroprotective effects.

This workflow outlines the standard procedure for assessing the neuroprotective efficacy of natural compounds in an in vitro model of neurotoxicity.

Concluding Remarks

While direct comparative studies are still emerging, the available evidence suggests that Jasminoside B holds significant promise as a neuroprotective agent. Its inferred activities, based on structurally similar compounds, in enhancing cell viability, reducing apoptosis, and combating oxidative stress are comparable to those of well-established neuroprotective natural products like curcumin, resveratrol, and quercetin. The activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, appears to be a common mechanism of action for these compounds. Further head-to-head comparative studies are warranted to definitively establish the relative potency of Jasminoside B and to fully elucidate its therapeutic potential in the context of neurodegenerative diseases. This guide serves as a foundational resource for researchers to design and interpret future investigations in this critical area of drug discovery.

References

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